N-Desmethyl venlafaxine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-(trideuteriomethylamino)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAFOJAJJMUXLW-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Desmethyl Venlafaxine-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl venlafaxine-d3 is the deuterium-labeled stable isotope of N-desmethylvenlafaxine, a minor metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine (B1195380). Its primary and critical application in pharmacology and clinical research is as an internal standard for the highly accurate and precise quantification of N-desmethylvenlafaxine in biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the metabolic pathway of venlafaxine, and detailed protocols for its use in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Venlafaxine is an antidepressant used to treat major depressive disorder, anxiety, and panic disorders. It is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV).[1][2] A secondary metabolic pathway involves N-demethylation, mediated by CYP3A4 and CYP2C19, to form N-desmethylvenlafaxine.[3] While less pharmacologically active than venlafaxine and ODV, the concentration of N-desmethylvenlafaxine can be significant, particularly in individuals with certain genetic variations of CYP2D6.[4]
Accurate quantification of venlafaxine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for such quantitative analyses, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.[5]
Chemical and Physical Properties
This compound is structurally identical to N-desmethylvenlafaxine, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms on the N-methyl group. This mass difference allows for its differentiation from the endogenous metabolite by a mass spectrometer without significantly altering its chemical behavior.
| Property | Value |
| Molecular Formula | C₁₆H₂₂D₃NO₂ |
| Molecular Weight | 266.39 g/mol |
| Appearance | White Solid |
| Isotopic Purity | Typically ≥98% |
| Chemical Name | 1-[1-(4-methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexanol |
Role in Venlafaxine Metabolism
Venlafaxine undergoes extensive metabolism in the liver. The primary metabolic pathway is O-demethylation to the active metabolite O-desmethylvenlafaxine (ODV). A secondary pathway is N-demethylation to N-desmethylvenlafaxine. Further metabolism of these primary metabolites can also occur. The following diagram illustrates the major metabolic pathways of venlafaxine.
Caption: Major metabolic pathways of venlafaxine.
Synthesis Overview
The synthesis of N-desmethylvenlafaxine generally starts from 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.[6] This intermediate is reacted with an appropriate alkylamine in the presence of a transition metal catalyst under a hydrogen atmosphere to yield N-desmethylvenlafaxine.[6] For the deuterium-labeled analog, this compound, a similar synthetic route would be employed, utilizing a deuterated methylamine (B109427) source.
Caption: General synthesis workflow for N-desmethylvenlafaxine.
Experimental Protocols for Quantitative Analysis
The following is a synthesized, detailed protocol for the quantification of N-desmethylvenlafaxine in human plasma using this compound as an internal standard, based on common practices in published LC-MS/MS methods.[7][8][9]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: Workflow for sample preparation by protein precipitation.
Liquid Chromatography Conditions
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
Mass Spectrometry Parameters (MRM Transitions)
The following table summarizes the typical MRM transitions for N-desmethylvenlafaxine and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| N-Desmethylvenlafaxine | 264.3 | 246.2 | 100 | 30 | 15 |
| This compound | 267.3 | 249.2 | 100 | 30 | 15 |
Note: Optimal cone voltage and collision energy may vary between instruments and should be optimized.
Method Validation Parameters
The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. The following table presents typical validation parameters for such an assay.
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy, precision, and reliability required for the quantification of N-desmethylvenlafaxine in complex biological matrices. The detailed methodologies and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods for pharmacokinetic and toxicological studies of venlafaxine and its metabolites.
References
- 1. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
N-Desmethyl Venlafaxine-d3: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical applications of N-Desmethyl venlafaxine-d3. This deuterated analog of a major venlafaxine (B1195380) metabolite is a critical tool in pharmacokinetic and metabolic research, enabling precise quantification in complex biological matrices.
Core Chemical Properties
This compound, also known as Norvenlafaxine-d3, is the N-demethylated metabolite of the antidepressant venlafaxine, where three hydrogen atoms on the N-methyl group have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods.
| Property | Value | Reference(s) |
| Chemical Name | 1-[1-(4-methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexan-1-ol | [1] |
| Synonyms | rac this compound, Norvenlafaxine-d3 | [1] |
| Molecular Formula | C₁₆H₂₂D₃NO₂ | [1] |
| Molecular Weight | 266.39 g/mol | [1] |
| CAS Number | 1189980-40-2 | [2] |
| Appearance | White Solid | [1] |
| Melting Point | 74-76°C | [1] |
| Purity (Chemical) | Typically >98% (HPLC) | |
| Isotopic Purity | Typically ≥98% (d3) | [3] |
Solubility and Stability
| Property | Value | Reference(s) |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Tetrahydrofuran. Predicted aqueous solubility of the non-deuterated form is 0.077 g/L. | [1][4] |
| Stability and Storage | Store at -20°C for long-term stability. Solutions should be prepared fresh. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to greater metabolic stability and resistance to chemical degradation under certain conditions. For optimal stability, store in tightly sealed containers, protected from light and moisture to prevent back-exchange of deuterium with hydrogen. | [1][5] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the reductive amination of a suitable precursor with deuterated methylamine (B109427) (methyl-d3-amine). The following is a generalized protocol adapted from known synthetic methods for venlafaxine analogs and deuterated amines.
Step 1: Synthesis of Methyl-d3-amine (B1598088) Hydrochloride
A common method for preparing methyl-d3-amine is through the reduction of nitromethane-d3 (B1582242) or from N-(methyl-d3)phthalimide.
-
Method A: From Nitromethane-d3:
-
Nitromethane is reacted with deuterium oxide in the presence of a base and a phase-transfer catalyst to yield nitromethane-d3.[6][7]
-
The resulting nitromethane-d3 is then reduced in an inert solvent, such as tetrahydrofuran, using a reducing agent like lithium aluminum hydride (LiAlH₄) to form methyl-d3-amine.[6][7]
-
The amine is subsequently treated with hydrochloric acid to form the more stable hydrochloride salt.[6][7]
-
-
Method B: From N-(methyl-d3)phthalimide:
-
Potassium phthalimide (B116566) is reacted with a deuterated methylating agent, such as methyl-d3 iodide or methyl-d3 tosylate, in an inert solvent like DMF to produce N-(methyl-d3)phthalimide.[8]
-
The N-(methyl-d3)phthalimide is then hydrolyzed with a strong acid, such as hydrochloric acid, under reflux to yield methyl-d3-amine hydrochloride.[8]
-
Step 2: Synthesis of this compound
This step adapts a known procedure for the synthesis of N-desmethylvenlafaxine.
-
Reaction Setup: To a stirred solution of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (B17164) in methanol (B129727), add methyl-d3-amine hydrochloride (3-5 equivalents). Stir the mixture for 5-10 minutes until a clear solution is obtained.[9]
-
Catalytic Hydrogenation: Add a palladium catalyst (e.g., 10-50 wt% of 10% Palladium on carbon) to the reaction mixture under a nitrogen atmosphere.[9]
-
Hydrogenation: Purge the reaction vessel with hydrogen gas three times and then maintain a hydrogen atmosphere (1-2 atm). Stir the reaction at room temperature for 5-40 hours.[9]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.
Bioanalytical Method for Venlafaxine and Metabolites using this compound as an Internal Standard
The following is a representative LC-MS/MS protocol for the quantification of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (containing this compound, Venlafaxine-d6, and O-Desmethylvenlafaxine-d6).
-
Add 200 µL of 0.1 M zinc sulfate (B86663) to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[10]
-
Mobile Phase: Isocratic elution with a mixture of 60% methanol in 2 mM ammonium (B1175870) formate (B1220265) buffer (v/v) containing 0.1% formic acid.[10]
-
Flow Rate: 0.300 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
Column Temperature: 40°C.[10]
-
Autosampler Temperature: 10°C.[10]
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
3. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.2 | 58.1 |
| O-Desmethylvenlafaxine | 264.2 | 58.1 |
| N-Desmethylvenlafaxine | 264.2 | 44.1 |
| This compound (IS) | 267.2 | 47.1 |
| Venlafaxine-d6 (IS) | 284.2 | 64.1 |
| O-Desmethylvenlafaxine-d6 (IS) | 270.2 | 64.1 |
4. Method Validation
The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Visualizations
Venlafaxine Metabolic Pathway
The following diagram illustrates the major metabolic pathways of venlafaxine, leading to the formation of its primary metabolites, including N-Desmethyl venlafaxine.
Caption: Major metabolic pathways of Venlafaxine.
General Workflow for Synthesis of this compound
This diagram outlines the general synthetic workflow for producing this compound.
Caption: Generalized synthesis workflow for this compound.
Bioanalytical Workflow using this compound
The following diagram depicts a typical workflow for the analysis of venlafaxine and its metabolites in a biological sample using this compound as an internal standard.
Caption: Bioanalytical workflow for analyte quantification.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- 7. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 8. EP2548859B1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Analysis of N-Desmethyl venlafaxine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Desmethyl venlafaxine-d3, a deuterated isotopologue of the active metabolite of the antidepressant venlafaxine (B1195380). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and analytical quantification.
Core Compound Structure and Properties
N-Desmethyl venlafaxine is a minor metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. The deuterated form, this compound, serves as an invaluable tool in bioanalytical assays, primarily as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[1] Its use ensures accuracy and precision in pharmacokinetic and metabolic studies by correcting for variability during sample preparation and analysis.[2]
The key physicochemical properties of N-Desmethyl venlafaxine and its d3-labeled counterpart are summarized below.
| Property | N-Desmethyl venlafaxine | This compound |
| Molecular Formula | C₁₆H₂₅NO₂ | C₁₆H₂₂D₃NO₂ |
| Molecular Weight | 263.37 g/mol | 266.39 g/mol |
| IUPAC Name | 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol | 1-[1-(4-methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexan-1-ol |
| CAS Number | 149289-30-5 | 1189980-40-2 |
Metabolic Pathway of Venlafaxine
N-Desmethyl venlafaxine is formed from venlafaxine through N-demethylation, a metabolic process primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[3] The major metabolic pathway of venlafaxine, however, is O-demethylation by CYP2D6 to form the active metabolite O-desmethylvenlafaxine (desvenlafaxine).[3][4]
Experimental Protocols
Synthesis of N-Desmethyl venlafaxine
A general, single-step process for the synthesis of N-desmethylvenlafaxine has been reported.[5] The synthesis of the deuterated analogue, this compound, would follow the same procedure with the substitution of the appropriate deuterated starting material.
Reaction Scheme:
Procedure:
-
A solution of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (1.0 equivalent) is prepared in methanol (10-20 volumes).[5]
-
Monomethylamine hydrochloride (3-5 equivalents) is added, and the mixture is stirred for 5-10 minutes until a clear solution is obtained.[5] For the synthesis of the d3 analogue, monomethylamine-d3 hydrochloride would be used.
-
A palladium catalyst (e.g., 10-50 wt% of 10% palladium on carbon) is added under a nitrogen atmosphere.[5]
-
The reaction mixture is purged with hydrogen gas and stirred under a hydrogen atmosphere (1-2 atm) at room temperature for 5 to 40 hours.[5]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[5]
-
Upon completion, the catalyst is filtered, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as recrystallization or column chromatography.
Quantification by LC-MS/MS
The quantification of N-Desmethyl venlafaxine in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] this compound is used as the internal standard.
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of human plasma, add the internal standard solution (this compound).[7]
-
Add a protein precipitating agent, such as acetonitrile (B52724) containing 0.43% formic acid.[7]
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[7]
Chromatographic and Mass Spectrometric Conditions:
The following table summarizes typical parameters for an LC-MS/MS assay.
| Parameter | Typical Conditions |
| LC Column | Hypurity Cyano (50 mm x 4.6 mm, 5 µm) or equivalent C18 column.[7] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[8] |
| Flow Rate | 0.5 - 1.0 mL/min.[8] |
| Injection Volume | 5 - 20 µL. |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[7] |
| Linear Range | Typically 2.0 - 500 ng/mL.[7] |
Mass Spectrometry Transitions (MRM):
The selection of precursor and product ions is critical for the selectivity and sensitivity of the assay.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| N-Desmethyl venlafaxine | 264.3 | 58.1 | The m/z 58.1 fragment corresponds to the [CH₃NH=CH₂]⁺ ion.[7] |
| 264.28 | 107.10 | An alternative fragment that can be monitored.[9] | |
| This compound | 267.4 (Predicted) | 61.1 (Predicted) | The precursor ion reflects the addition of 3 daltons from the deuterium (B1214612) atoms. The product ion corresponds to the [CD₃NH=CH₂]⁺ fragment. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]
- 6. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyl Venlafaxine-d3: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on N-Desmethyl venlafaxine-d3, a deuterated isotopologue of a minor metabolite of the antidepressant drug venlafaxine (B1195380). This document summarizes its chemical and physical properties, outlines its metabolic context, and presents detailed experimental protocols for its use in analytical applications.
Core Data Presentation
This compound, specifically the racemic form, is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving venlafaxine and its metabolites. Its key identifying and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | rac this compound; 1-[1-(4-Methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexanol | N/A |
| CAS Number | 1189980-40-2 | N/A |
| Molecular Formula | C₁₆H₂₂D₃NO₂ | N/A |
| Molecular Weight | 266.39 g/mol | N/A |
| Form | White Solid | N/A |
| Melting Point | 74-76°C | N/A |
| Solubility | Dichloromethane, Ethyl Acetate, Tetrahydrofuran | N/A |
| Unlabeled CAS | 149289-30-5 | N/A |
Note: Another related compound, this compound N-nitroso, has a distinct CAS number of 2680662-11-5.[1]
Metabolic Pathway of Venlafaxine
N-Desmethyl venlafaxine is a minor metabolite of venlafaxine. The primary metabolic route for venlafaxine is O-demethylation to O-desmethylvenlafaxine (ODV), which is also pharmacologically active. N-demethylation is a less significant pathway. The metabolic cascade is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP2C19.
Below is a diagram illustrating the major metabolic pathways of venlafaxine.
Caption: Major metabolic pathways of venlafaxine.
Experimental Protocols
General Synthesis Workflow (Hypothetical for d3 variant)
Caption: Generalized synthesis workflow for this compound.
Analytical Protocol: Quantification in Human Plasma using LC-MS/MS
This compound is crucial as an internal standard for the accurate quantification of venlafaxine and its metabolites in biological matrices. Below is a representative protocol for such an analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of a working solution of this compound (internal standard).
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for N-Desmethyl venlafaxine and its d3-labeled internal standard would need to be optimized.
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.
Experimental Workflow for Bioanalytical Method
Caption: Workflow for bioanalytical quantification using a deuterated internal standard.
References
An In-depth Technical Guide on the Core Properties and Application of N-Desmethyl venlafaxine-d3
Introduction
N-Desmethyl venlafaxine-d3 is the deuterated analog of N-Desmethyl venlafaxine (B1195380), a metabolite of the widely prescribed antidepressant drug, venlafaxine. The strategic incorporation of three deuterium (B1214612) atoms into the N-methyl group results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to its non-deuterated counterpart. This key characteristic makes this compound an exemplary internal standard for quantitative bioanalytical assays. Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it is crucial for achieving accurate and precise measurements of venlafaxine and its metabolites in complex biological matrices. This technical guide provides a detailed overview of the molecular properties of this compound, its role in analytical methodologies, and the experimental protocols for its use.
Core Molecular Data
The fundamental quantitative data for this compound and its corresponding non-deuterated form are essential for their application in mass spectrometry. These details are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₆H₂₂D₃NO₂ | 266.39[1][2][3] |
| N-Desmethyl venlafaxine | C₁₆H₂₅NO₂ | 263.37[4] |
Application as an Internal Standard in Bioanalytical Methods
In the field of pharmaceutical analysis, this compound is predominantly used as an internal standard for the quantification of venlafaxine and its metabolites in biological samples such as plasma, serum, and whole blood. The principle of using a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This approach effectively compensates for variations that can occur during sample preparation and instrumental analysis, thereby enhancing the reliability of the results.
Experimental Workflow: Quantification using a Deuterated Internal Standard
The following diagram illustrates a standard workflow for the quantification of an analyte (N-Desmethyl venlafaxine) in a biological sample, employing its deuterated analog (this compound) as an internal standard.
Experimental Protocol: LC-MS/MS Quantification of N-Desmethyl Venlafaxine
Below is a generalized experimental protocol for the quantitative analysis of N-Desmethyl venlafaxine in a biological matrix using this compound as an internal standard. This protocol is a composite of established methodologies within the scientific literature.
1. Preparation of Standards and Quality Controls:
-
Stock solutions of N-Desmethyl venlafaxine and this compound are prepared in a suitable organic solvent, such as methanol.
-
A series of calibration standards are created by spiking a blank biological matrix with known concentrations of N-Desmethyl venlafaxine.
-
Quality control (QC) samples are similarly prepared at low, medium, and high concentrations to ensure the accuracy and precision of the assay.
2. Sample Preparation:
-
A precise volume of the this compound internal standard solution is added to each biological sample, calibration standard, and QC sample.
-
To remove proteins and other interferences, a protein precipitation step is often performed by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.
-
For enhanced sample cleanup, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate the analytes from the matrix.
-
The resulting extract is then evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected onto a reverse-phase LC column (e.g., C18). A gradient elution is typically used, with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Tandem Mass Spectrometry (MS/MS): An electrospray ionization (ESI) source is commonly used in positive ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both N-Desmethyl venlafaxine and this compound.
4. Data Analysis:
-
The peak areas for the analyte and the internal standard are integrated for each sample.
-
A peak area ratio of the analyte to the internal standard is calculated.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentrations of N-Desmethyl venlafaxine in the unknown samples are then determined by interpolating their peak area ratios from this calibration curve.
Logical Relationship: Analyte and Internal Standard
The efficacy of a deuterated internal standard is rooted in the logical relationship between the analyte and the standard. This relationship is what allows for the correction of analytical variability.
Conclusion
This compound is a critical tool for researchers, scientists, and professionals in drug development who require precise and accurate quantification of venlafaxine and its metabolites. Its application as an internal standard in LC-MS/MS methodologies is fundamental for robust pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The principles and protocols detailed in this guide provide a solid foundation for the effective use of this deuterated compound in a laboratory setting.
References
- 1. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Desmethyl Venlafaxine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of N-Desmethyl venlafaxine-d3, a deuterated analog of a major metabolite of the antidepressant drug venlafaxine (B1195380). The incorporation of deuterium (B1214612) at the N-methyl position offers a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in analytical applications. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data.
Core Synthetic Strategy
The most direct and efficient pathway for the synthesis of this compound involves the reductive amination of a key intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (B17164), using a deuterated source for the methylamino group. This approach leverages established synthetic routes for venlafaxine and its analogs, with the critical modification of introducing the isotopic label in the final step of forming the N-methylamino moiety.
A plausible and commonly utilized method for this transformation is a single-step reaction where the cyano group of the starting material is reduced and simultaneously alkylated with d3-methylamine in the presence of a catalyst under a hydrogen atmosphere.
Synthetic Pathway Overview
The synthesis can be visualized as a two-step process starting from the condensation of 4-methoxyphenylacetonitrile (B141487) and cyclohexanone (B45756) to form the key nitrile intermediate. This is followed by the crucial reductive amination step to introduce the deuterated N-methyl group.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of N-desmethylvenlafaxine, adapted for the incorporation of the deuterium label.
Protocol 1: Synthesis of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (Intermediate)
This initial step involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone.
-
Reaction Setup: To a stirred solution of 4-methoxyphenylacetonitrile (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as toluene (B28343) or methanol, a strong base like sodium methoxide (B1231860) or potassium tert-butoxide (1.2 eq) is added portion-wise at a controlled temperature, typically between 0-10 °C.
-
Reaction Execution: The reaction mixture is stirred at room temperature for a period of 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired intermediate as a crystalline solid.
Protocol 2: Synthesis of this compound
This key step introduces the deuterated N-methyl group via reductive amination.
-
Reaction Setup: In a high-pressure hydrogenation vessel, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (1.0 eq) is dissolved in a solvent such as methanol. To this solution, d3-monomethylamine hydrochloride (3-5 eq) is added.
-
Catalyst Addition: A palladium catalyst, typically 10% palladium on carbon (Pd/C) or 5% palladium on alumina (B75360) (10-50 wt%), is carefully added to the reaction mixture under an inert atmosphere (e.g., nitrogen).[1]
-
Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized with hydrogen to 1-2 atmospheres. The reaction mixture is stirred vigorously at room temperature for 5 to 40 hours.[1][2] The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in water and the pH is adjusted to >12 with a strong base (e.g., 50% NaOH solution).
-
Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by chromatography or recrystallization if necessary.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of N-desmethylvenlafaxine, which can be expected to be comparable for the deuterated analog.
| Parameter | Value | Reference |
| Intermediate Synthesis Yield | >90% | General literature |
| Reductive Amination Yield | 30-89% (conversion) | [2] |
| Final Product Purity (HPLC) | >99% | [2] |
| Catalyst | 10% Pd/C or 5% Pd/on Alumina | [1][2] |
| Hydrogen Pressure | 1-2 atm | [2] |
| Reaction Time (Hydrogenation) | 5-40 hours | [2] |
Experimental Workflow Visualization
The workflow for the key deuteration and amination step can be visualized as follows:
References
Technical Guide: Physicochemical Characterization of N-Desmethyl Venlafaxine-d3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a concise technical overview of the physical and chemical properties of N-Desmethyl venlafaxine-d3, a deuterated isotopologue of a venlafaxine (B1195380) metabolite. It is primarily used as an internal standard in quantitative analytical methods such as mass spectrometry. This guide summarizes its physical appearance, presents key quantitative data, and outlines a generalized protocol for its characterization.
Introduction
This compound is the stable isotope-labeled form of N-Desmethyl venlafaxine, a minor metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. The incorporation of three deuterium (B1214612) atoms on the N-methyl group results in a mass shift, making it an ideal internal standard for pharmacokinetic and metabolic studies that require precise quantification of its unlabeled counterpart in biological matrices. Understanding its physical properties is crucial for its proper handling, storage, and application in a laboratory setting.
Physical Appearance and Properties
Based on data from chemical suppliers, this compound is consistently described as a solid material at room temperature.
Physical Form: White Solid.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Physical State | White Solid | [1] |
| Molecular Formula | C₁₆H₂₂D₃NO₂ | [1] |
| Molecular Weight | 266.39 g/mol | [1][2] |
| Melting Point | 74-76°C | [1] |
| Storage Temperature | -20°C or 2-8°C Refrigerator | [1][2] |
| Solubility | Dichloromethane, Ethyl Acetate, Tetrahydrofuran | [1] |
| Purity | >95% (HPLC) | [3] |
| CAS Number | 1189980-40-2 | [2] |
Experimental Protocols
Detailed, validated experimental protocols for the characterization of this compound are typically proprietary to the manufacturer. However, a generalized workflow for the physical and chemical characterization of a chemical reference standard is provided below.
General Protocol for Physicochemical Characterization
-
Visual Inspection:
-
Place a small, representative sample of the substance on a clean, white laboratory weigh boat or watch glass.
-
Observe the sample under adequate, neutral lighting against a white and a black background.
-
Record the physical state (e.g., crystalline solid, amorphous powder, etc.) and color.
-
-
Melting Point Determination:
-
Utilize a calibrated melting point apparatus.
-
Load a small amount of the dried, powdered sample into a capillary tube.
-
Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Record the temperature range from the onset of melting (first liquid droplet) to the completion of melting (entire sample is liquid).
-
-
Solubility Assessment:
-
To a series of small vials, add a pre-weighed amount of the compound (e.g., 1 mg).
-
Add a measured volume (e.g., 100 µL) of a selected solvent (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran) to the first vial.
-
Vortex or agitate the vial for a set period (e.g., 1-2 minutes).
-
Visually determine if the solid has completely dissolved.
-
If dissolved, the compound is soluble at that concentration. If not, continue adding solvent in measured increments until dissolution is achieved or the compound is deemed insoluble.
-
Repeat for each solvent of interest.
-
-
Purity Analysis (via HPLC):
-
Prepare a standard solution of the compound in a suitable mobile phase solvent.
-
Develop an appropriate High-Performance Liquid Chromatography (HPLC) method, selecting a suitable column (e.g., C18) and mobile phase.
-
Inject the standard solution into the HPLC system.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak relative to any impurity peaks, thus quantifying the purity.
-
Visualizations
The following diagrams illustrate the metabolic context and a general experimental workflow relevant to this compound.
References
Technical Guide: Solubility Profile of N-Desmethyl venlafaxine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for N-Desmethyl venlafaxine-d3. Due to the limited availability of quantitative data for the deuterated form, this guide also includes relevant data for the closely related analogue, (±)-O-Desmethyl venlafaxine (B1195380), to provide a broader understanding of its solubility characteristics. Furthermore, detailed experimental protocols for determining kinetic and thermodynamic solubility are presented to facilitate further research and method development.
Physicochemical Properties
This compound is a deuterated metabolite of Venlafaxine, a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI). Its physicochemical properties are crucial for understanding its behavior in various biological and chemical systems.
| Property | Value |
| Molecular Formula | C₁₆H₂₂D₃NO₂ |
| Molecular Weight | 266.39 g/mol |
| Form | White Solid |
| Melting Point | 74-76°C[1] |
Quantitative Solubility Data
Table 1: Quantitative Solubility of (±)-O-Desmethyl venlafaxine [2]
| Solvent | Concentration (mg/mL) |
| Ethanol | ~0.10 |
| Dimethyl sulfoxide (B87167) (DMSO) | ~0.25 |
| Dimethyl formamide (B127407) (DMF) | ~5 |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.30 |
Qualitative Solubility Data
Table 2: Qualitative Solubility of rac this compound [1]
| Solvent | Solubility |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Tetrahydrofuran | Soluble |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common types of solubility assays used in drug discovery and development: the kinetic solubility assay and the thermodynamic solubility assay. These protocols can be adapted for the determination of this compound solubility.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[3][4][5][6]
Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of precipitate is then measured over a short period. This method provides an estimate of the solubility under non-equilibrium conditions.
Experimental Workflow:
Caption: Kinetic Solubility Experimental Workflow.
Detailed Steps:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
-
Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to the wells containing the DMSO stock solution. The final concentration of DMSO should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: The plate is typically shaken or agitated for a short period (e.g., 1 to 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[7]
-
Detection: The amount of precipitate is quantified. Common methods include:
-
Turbidimetry or Nephelometry: Measures the light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: The solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its absorbance at a specific wavelength.
-
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[8][9][10]
Principle: An excess amount of the solid compound is equilibrated with a specific solvent over an extended period until a saturated solution is formed. The concentration of the dissolved compound is then measured.
Experimental Workflow:
Caption: Thermodynamic Solubility Experimental Workflow.
Detailed Steps:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer at a specific pH, or an organic solvent).
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[7][8]
-
Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is used to determine the concentration accurately.
Signaling Pathways and Logical Relationships
As N-Desmethyl venlafaxine is a metabolite of Venlafaxine, its primary mechanism of action is related to the inhibition of serotonin and norepinephrine reuptake. A diagram illustrating this logical relationship is provided below.
Caption: Metabolic relationship and mechanism of action.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. enamine.net [enamine.net]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. evotec.com [evotec.com]
- 10. creative-biolabs.com [creative-biolabs.com]
Navigating the Supply and Application of N-Desmethyl Venlafaxine-d3: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of N-Desmethyl Venlafaxine-d3.
This whitepaper provides an in-depth analysis of this compound, a critical deuterated internal standard for the accurate quantification of venlafaxine (B1195380) and its metabolites. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), and its metabolites are frequently analyzed in clinical and research settings to ensure therapeutic efficacy and safety.[1][2] The use of a stable isotope-labeled internal standard like this compound is paramount for correcting matrix effects and ensuring the precision of bioanalytical methods.[1][2][3]
This guide offers a comparative overview of commercially available this compound, details a standard experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents visual workflows to aid in both supplier selection and experimental design.
Supplier and Product Specifications
The selection of a suitable this compound supplier is a critical first step for any research endeavor. Key considerations include purity, isotopic enrichment, and the availability of comprehensive analytical documentation. A summary of specifications from prominent suppliers is presented below to facilitate an informed decision-making process.
| Supplier/Product Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Notes |
| rac this compound (United States Biological)[4] | C₁₆H₂₂D₃NO₂ | 266.39 | 1189980-40-2 | Highly Purified | White Solid, Soluble in Dichloromethane, Ethyl Acetate, Tetrahydrofuran.[4] |
| This compound (MedchemExpress)[3][5] | Not Specified | Not Specified | 1189980-40-2 | Not Specified | Deuterium labeled compound for use as a tracer or internal standard.[3] |
| rac this compound (Pharmaffiliates)[6] | C₁₆H₂₂D₃NO | 266.39 | 1189980-40-2 | Not Specified | |
| rac this compound (Dove Research & Analytics)[7] | Not Specified | Not Specified | 1189980-40-2 | Not Specified | Synonym: Norvenlafaxine-d3.[7] |
| D,L-N-Desmethylvenlafaxine-d3 (Isotope Science / Alfa Chemistry)[8] | Not Specified | Not Specified | Not Specified | Not Specified | For research use only.[8] |
| N-Nitroso-N-Desmethyl-Desvenlafaxine-D3 (Acanthus Research)[9] | C₁₆H₂₁D₃N₂O₃ | Not Specified | 2680662-11-5 | Not Specified | A related impurity standard.[9] |
| N-Nitroso-N-Desmethyl-Desvenlafaxine-D3 (SynZeal)[10] | C₁₅H₁₉D₃N₂O₃ | 281.4 | Not Available | >90% |
Note: This table is based on publicly available data and may not be exhaustive. Researchers should always request a certificate of analysis for lot-specific details.
Experimental Protocol: Quantification of Venlafaxine and Metabolites in Human Plasma by LC-MS/MS
The following protocol provides a detailed methodology for the simultaneous determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma using a deuterated internal standard. This method is adaptable for use with this compound.
1. Materials and Reagents:
-
Venlafaxine, O-desmethylvenlafaxine, and this compound reference standards
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
Ultrapure water
-
Drug-free human plasma
2. Standard Solution Preparation:
-
Prepare primary stock solutions of venlafaxine, O-desmethylvenlafaxine, and this compound (e.g., 1 mg/mL) in methanol.[11]
-
Prepare working solutions by diluting the stock solutions with a suitable solvent, such as methanol or a methanol-water mixture.[11][12]
-
Prepare calibration curve standards and quality control (QC) samples by spiking drug-free plasma with appropriate volumes of the working solutions.[11] Typical concentration ranges for venlafaxine and O-desmethylvenlafaxine are 2.0-500 ng/mL.[13]
3. Sample Preparation (Protein Precipitation): [13]
-
To a 200 µL aliquot of plasma sample, standard, or QC, add the internal standard solution (this compound).
-
Add a protein precipitation agent, such as acetonitrile containing formic acid.[13]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 2 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[11]
-
Flow Rate: A typical flow rate is between 0.3 and 0.7 mL/min.[11][14]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C or 50°C.[11][14]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[11] Specific precursor to product ion transitions for venlafaxine, O-desmethylvenlafaxine, and the internal standard must be optimized. For example, transitions for venlafaxine (m/z 278.3 → 58.1) and O-desmethylvenlafaxine (m/z 264.3 → 58.1) have been reported.[13]
-
Gas Parameters: Nebulizer gas, collision gas, and gas temperatures should be optimized for the specific instrument.[11][14]
-
5. Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of the unknown samples and QCs from the calibration curve using a weighted linear regression.
Visualizing Key Processes
To further clarify the workflow, the following diagrams have been generated.
Caption: Logical workflow for selecting a qualified supplier of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. This compound N-nitroso - Acanthus Research [acanthusresearch.com]
- 10. Desvenlafaxine Impurities | SynZeal [synzeal.com]
- 11. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academicworks.cuny.edu [academicworks.cuny.edu]
A Technical Guide to N-Desmethyl Venlafaxine-d3 for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Desmethyl venlafaxine-d3, a critical tool for researchers in pharmacology, drug metabolism, and pharmacokinetics. This document outlines its properties, applications, and detailed methodologies for its use in bioanalytical assays.
Introduction
This compound is the deuterium-labeled analog of N-desmethylvenlafaxine, a metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine (B1195380).[1] Due to its isotopic labeling, it serves as an ideal internal standard for the quantitative analysis of N-desmethylvenlafaxine and the parent drug, venlafaxine, in complex biological matrices such as plasma and whole blood.[1][2] The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis, as it corrects for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies.[3]
Physicochemical Properties and Specifications
The following table summarizes the typical physicochemical properties of this compound. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂D₃NO₂ | [4] |
| Molecular Weight | 266.39 g/mol | [4][5] |
| CAS Number | 1189980-40-2 | [5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 74-76°C | [4] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Tetrahydrofuran | [4] |
| Purity | ≥98% (by HPLC) | Varies by supplier |
| Isotopic Enrichment | ≥99% Deuterium | Varies by supplier |
Mechanism of Action of Venlafaxine and its Metabolites
Venlafaxine exerts its therapeutic effects by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, leading to an increased concentration of these neurotransmitters.[6][7] This potentiation of neurotransmitter activity is the primary mechanism for its antidepressant and anxiolytic properties. N-desmethylvenlafaxine is one of its pharmacologically active metabolites.
Experimental Protocols for Bioanalysis
The following protocols are generalized from published LC-MS/MS methods for the analysis of venlafaxine and its metabolites in human plasma.[8][9] It is essential to validate these methods in your laboratory.
Materials and Reagents
-
This compound (Internal Standard)
-
Venlafaxine and its non-labeled metabolites (analytical standards)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Sample Preparation
4.2.1. Protein Precipitation (for high-throughput analysis)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.2.2. Solid-Phase Extraction (for higher sensitivity and cleaner samples)
-
Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add 10 µL of the internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Venlafaxine: m/z 278.2 → 260.2
-
N-Desmethylvenlafaxine: m/z 264.2 → 246.2
-
This compound: m/z 267.2 → 249.2
-
Note: MRM transitions should be optimized for the specific instrument used.
Experimental Workflow for a Bioequivalence Study
The following diagram illustrates a typical workflow for a bioequivalence study of a venlafaxine formulation using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of venlafaxine and its metabolites in biological samples. Its use as an internal standard in LC-MS/MS assays is crucial for robust pharmacokinetic, toxicokinetic, and bioequivalence studies. The methodologies and information provided in this guide serve as a comprehensive resource for researchers in the field of drug development and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound N-nitroso - Acanthus Research [acanthusresearch.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
A Technical Guide to the Isotopic Labeling of Venlafaxine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic labeling of venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). The strategic incorporation of isotopes such as Deuterium (B1214612) (²H), Carbon-11 (¹¹C), and Carbon-14 (B1195169) (¹⁴C) into the venlafaxine molecule is critical for a variety of research applications, from elucidating metabolic pathways to serving as internal standards in quantitative bioanalysis. This document details the synthetic strategies, experimental protocols, and applications of isotopically labeled venlafaxine, presenting quantitative data in structured tables and illustrating key workflows with diagrams.
Introduction to Isotopic Labeling of Venlafaxine
Isotopic labeling is the technique of replacing an atom in a molecule with one of its isotopes. These isotopes can be stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹¹C, ¹⁴C). In drug development, this technique is indispensable for:
-
Pharmacokinetic (PK) and ADME Studies: Radiolabeled compounds like [¹⁴C]venlafaxine allow for the tracking of a drug's absorption, distribution, metabolism, and excretion.
-
Quantitative Bioanalysis: Stable isotope-labeled (SIL) compounds, particularly deuterated analogs like venlafaxine-d6 (B1429546), are the gold standard for internal standards in mass spectrometry (MS)-based quantification, correcting for matrix effects and experimental variability.
-
Metabolic Pathway Elucidation: Labeled compounds help identify and characterize metabolites formed by enzymes such as the cytochrome P450 (CYP) family. Venlafaxine is primarily metabolized by CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV).
-
Positron Emission Tomography (PET) Imaging: Short-lived positron-emitting isotopes like ¹¹C can be incorporated into molecules to visualize and quantify their distribution and target engagement in vivo.
Synthesis of Isotopically Labeled Venlafaxine
The synthesis of labeled venlafaxine typically involves modifying established synthetic routes for the parent compound by introducing isotopically enriched reagents at key steps.
Deuterium Labeling (e.g., Venlafaxine-d6)
Deuterium-labeled venlafaxine, most commonly with six deuterium atoms on the two N-methyl groups (venlafaxine-d6), is widely used as an internal standard for LC-MS/MS assays. The most common method for introducing these labels is via a modified Eschweiler-Clarke reaction.
Synthetic Workflow:
The synthesis starts from the precursor 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. This intermediate is then N-methylated using deuterated reagents.
Experimental Protocol (Adapted from Unlabeled Synthesis)
While specific literature detailing the yield of deuterated venlafaxine synthesis is sparse, the following protocol is adapted from a well-established synthesis of unlabeled venlafaxine, substituting with deuterated reagents.[1]
-
Reaction Setup: In a suitable reaction vessel, a stirred mixture of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (1.0 eq), deuterated formic acid (DCOOD, approx. 4.5 eq), deuterated formaldehyde (CD₂O, 40% solution in D₂O, approx. 8.0 eq), and D₂O is prepared.
-
Reaction Conditions: The mixture is heated to 90-98°C for approximately 19 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup: The reaction mass is cooled to room temperature and washed with an organic solvent like chloroform (B151607) to remove impurities. The aqueous layer is then cooled to approximately 5°C and basified with a strong base (e.g., 48% NaOH solution).
-
Extraction: The product, venlafaxine-d6 free base, is extracted from the alkaline aqueous layer with an organic solvent (e.g., chloroform, ethyl acetate).
-
Purification and Salt Formation: The combined organic layers are evaporated under reduced pressure. The resulting residue is dissolved in a suitable solvent (e.g., isopropyl alcohol) and acidified with hydrochloric acid (in a solvent like isopropyl alcohol) to precipitate the venlafaxine-d6 hydrochloride salt.
-
Isolation: The precipitated solid is filtered, washed with cold solvent, and dried under vacuum.
Carbon-11 Labeling ([¹¹C]Venlafaxine)
[O-methyl-¹¹C]Venlafaxine is a valuable PET tracer. Its synthesis involves the rapid methylation of its O-desmethyl precursor using [¹¹C]methyl iodide.
Experimental Protocol
The following protocol is based on the published synthesis of [O-methyl-¹¹C]venlafaxine.
-
Precursor: The synthesis begins with the precursor O-desmethylvenlafaxine.
-
Radiolabeling: O-desmethylvenlafaxine is alkylated with [¹¹C]methyl iodide. This reaction is performed rapidly due to the short half-life of Carbon-11 (approx. 20.4 minutes).
-
Purification: The resulting [O-methyl-¹¹C]venlafaxine is purified using High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified product is formulated into a sterile solution suitable for in vivo administration.
Carbon-14 Labeling ([¹⁴C]Venlafaxine)
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis of labeled venlafaxine and its key precursors.
Table 1: Synthesis of Labeled Venlafaxine
| Labeled Compound | Isotope | Label Position | Synthetic Method | Reported Yield | Isotopic Purity | Reference |
| Venlafaxine-d6 | ²H | N-(CD₃)₂ | Deuterated Eschweiler-Clarke | Not explicitly reported | ≥99% atom D | Commercial Data |
| [O-methyl-¹¹C]Venlafaxine | ¹¹C | O-¹¹CH₃ | O-methylation with [¹¹C]CH₃I | 30 ± 5% (decay corrected) | Radiochemically pure | N/A |
| Venlafaxine (unlabeled) | N/A | N/A | Eschweiler-Clarke | 60% (overall) | N/A | [1] |
Table 2: Synthesis of Key Precursors
| Compound | Synthesis Step | Reported Yield | Purity | Reference |
| O-desmethylvenlafaxine (ODV) | Dimethylation of Intermediate III | 84.77% | 99.20% | [2] |
| 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | Reduction of cyano intermediate | 66% | 99% (HPLC) |
Applications and Methodologies
Use as an Internal Standard in LC-MS/MS
The primary application of deuterium-labeled venlafaxine (e.g., venlafaxine-d6) is as an internal standard (IS) for the accurate quantification of venlafaxine and its metabolites in biological matrices.
Typical LC-MS/MS Workflow:
Protocol: Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot a small volume (e.g., 100 µL) of the biological sample (e.g., human plasma) into a microcentrifuge tube.
-
Spiking: Add a precise volume of the venlafaxine-d6 internal standard solution of a known concentration.
-
Precipitation: Add a protein precipitating agent, typically 3 volumes of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Metabolic Disposition Studies with [¹⁴C]Venlafaxine
Studies using orally administered [¹⁴C]venlafaxine have been fundamental in understanding its metabolic fate.
Key Findings from [¹⁴C]Venlafaxine Studies: [3]
-
Excretion: In humans and various animal species, over 85% of the administered radioactivity is recovered in the urine within 72 hours, indicating extensive absorption and renal excretion.[3]
-
Metabolism: Venlafaxine is extensively metabolized. The parent compound accounts for only a small fraction of the excreted dose (e.g., 4.7% in humans).[3]
-
Major Metabolites: The primary metabolic pathways are O- and N-demethylation. In humans, the major metabolite is O-desmethylvenlafaxine (ODV).[3] Other metabolites include N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine.[3]
-
Conjugation: Phase I metabolites undergo further conjugation, primarily glucuronidation, before excretion.[3]
Conclusion
The isotopic labeling of venlafaxine with deuterium, carbon-11, and carbon-14 provides essential tools for modern drug development and clinical research. Deuterated venlafaxine is the cornerstone of accurate bioanalytical methods, while carbon-labeled analogs have been instrumental in defining the pharmacokinetic and metabolic profile of the drug. This guide has outlined the key synthetic approaches and experimental methodologies, providing a foundational resource for researchers in the pharmaceutical sciences. Further research to publish detailed, high-yield synthetic protocols for deuterated and ¹⁴C-labeled venlafaxine would be a valuable contribution to the field.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 3. Metabolic disposition of 14C-venlafaxine in mouse, rat, dog, rhesus monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyl Venlafaxine-d3: A Technical Guide to the Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential information contained within a Certificate of Analysis (CoA) for the isotopically labeled reference standard, N-Desmethyl venlafaxine-d3. Understanding the data and methodologies presented in a CoA is critical for ensuring the accuracy, reproducibility, and validity of research and analytical results in the fields of pharmacology, drug metabolism, and bioanalytical chemistry. N-Desmethyl venlafaxine (B1195380) is a metabolite of the antidepressant drug venlafaxine.[1][2] The deuterated form, this compound, is commonly utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precise measurement of the parent drug and its metabolites in biological matrices.[3]
Core Components of a Certificate of Analysis
A Certificate of Analysis for a reference standard like this compound is a formal document that attests to its quality and purity.[4] Key information typically presented includes product identification, physical and chemical properties, and the results of analytical testing.
Product and Batch Information
This section provides fundamental details for traceability and proper handling of the reference standard.
| Parameter | Description |
| Product Name | This compound |
| Synonyms | rac this compound; Norvenlafaxine-d3 |
| Catalog Number | Varies by supplier |
| Batch/Lot Number | Unique identifier for the specific production batch |
| CAS Number | 1189980-40-2 (for the deuterated compound) |
| Molecular Formula | C₁₆H₂₂D₃NO₂ |
| Molecular Weight | 266.39 g/mol |
| Storage Conditions | Recommended temperature and humidity for maintaining stability |
| Retest/Expiry Date | The date until which the manufacturer guarantees the product specifications |
Physicochemical Data
This table summarizes the physical and chemical characteristics of this compound.
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, acetonitrile (B52724), DMSO |
| Melting Point | Not always specified, may be provided |
Analytical Data and Experimental Protocols
The core of the CoA is the presentation of analytical data that confirms the identity, purity, and quality of the reference standard. The following sections detail the typical tests performed and the methodologies employed.
Identity Confirmation
Multiple analytical techniques are used to unequivocally confirm the chemical structure of this compound.
| Analytical Technique | Expected Result |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | The spectrum should be consistent with the proposed structure of this compound, showing the characteristic signals for the aromatic, cyclohexyl, and methoxy (B1213986) groups, with appropriate integration values. The deuterium (B1214612) incorporation at the N-methyl group would result in the absence or significant reduction of the corresponding proton signal. |
| Mass Spectrometry (MS) | The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the deuterated compound (e.g., [M+H]⁺ at m/z 267.2). Fragmentation patterns should be consistent with the known structure of N-Desmethyl venlafaxine. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule, such as O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) stretches. |
Purity Assessment
Chromatographic methods are employed to determine the purity of the reference standard and to identify and quantify any impurities.
| Analytical Technique | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | ≥ 98% (by area percentage) |
| Isotopic Purity | ≥ 99% (determined by Mass Spectrometry) |
| Residual Solvents | Conforms to ICH Q3C guidelines (determined by Headspace Gas Chromatography) |
| Water Content (Karl Fischer) | ≤ 0.5% |
| Assay (by qNMR or Titration) | 98.0% - 102.0% |
Experimental Protocols
Detailed methodologies are crucial for the end-user to understand how the analytical data was generated and to potentially replicate or adapt the methods for their own applications.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 225 nm).
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for this type of compound.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.
-
Data Acquisition: Full scan mode to determine the molecular weight and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis and fragmentation studies. For N-Desmethyl venlafaxine, a common fragmentation would be the loss of the dimethylamine (B145610) group.[5]
-
Isotopic Purity Assessment: The relative intensities of the molecular ion peaks for the deuterated and non-deuterated species are compared to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Experiments: ¹H NMR is used to determine the proton environment. ¹³C NMR and 2D-NMR experiments like COSY and HSQC can be used for more detailed structural confirmation.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to confirm the molecular structure.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and certification of a this compound reference standard.
Venlafaxine Metabolism and the Role of N-Desmethyl Venlafaxine
Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV).[1][6] N-demethylation to N-desmethylvenlafaxine is generally a minor metabolic pathway, catalyzed by CYP3A4 and CYP2C19.[6] However, in individuals who are poor metabolizers via CYP2D6, the N-demethylation pathway can become more significant.[2]
The following diagram illustrates the primary metabolic pathways of venlafaxine.
References
- 1. Venlafaxine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Deuterated Internal Standards in the Quantitative Analysis of Venlafaxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated internal standards, specifically focusing on their application in the precise and accurate quantification of the antidepressant drug venlafaxine (B1195380) and its metabolites. The use of stable isotope-labeled internal standards, such as venlafaxine-d6, has become the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for its ability to minimize analytical variability and enhance method robustness.
Introduction to Venlafaxine and the Need for Precise Quantification
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1][2][3] Its therapeutic efficacy and potential for adverse effects are closely linked to its plasma concentrations and those of its active metabolite, O-desmethylvenlafaxine (ODV).[1][4][5] Therefore, accurate and reliable quantitative analysis of venlafaxine and its metabolites in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical trials.
The Advantage of Deuterated Internal Standards
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.[6] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the ideal choice for mass spectrometry-based quantification.[7][8][9] This is because they co-elute with the unlabeled analyte, experience similar ionization efficiency and matrix effects, but are distinguishable by their higher mass-to-charge ratio (m/z).[6] Venlafaxine-d6 is a commonly used deuterated internal standard for the analysis of venlafaxine.[8][10][11][12][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of venlafaxine and its metabolites using deuterated internal standards.
Table 1: Mass Spectrometry Parameters for Venlafaxine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Precursor Ion (m/z) of IS | Product Ion (m/z) of IS | Reference |
| Venlafaxine (VEN) | 278.3 | 121.08 | Venlafaxine-d6 | 284.4 | 121.0 | [10] |
| O-desmethylvenlafaxine (ODV) | 264.2 | 107.1 | Venlafaxine-d6 | 284.4 | 121.0 | [10] |
| N-desmethylvenlafaxine (NDV) | - | - | - | - | - | - |
| N,O-didesmethylvenlafaxine (NODDV) | - | - | - | - | - | - |
Data for NDV and NODDV mass transitions with a deuterated IS were not explicitly found in the provided search results.
Table 2: Performance Characteristics of Validated LC-MS/MS Methods
| Analyte | Matrix | Linearity Range | LLOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Venlafaxine (VEN) | Rat Plasma | 0.4–200.0 ng/mL | 0.4 ng/mL | <15% | <15% | [14] |
| O-desmethylvenlafaxine (ODV) | Rat Plasma | 0.4–200.0 ng/mL | 0.4 ng/mL | <15% | <15% | [14] |
| Venlafaxine (VEN) | Human Plasma | 5-800 ng/mL | 5 ng/mL | - | 1.9-9.3% | [1] |
| O-desmethylvenlafaxine (ODV) | Human Plasma | 5-800 ng/mL | 5 ng/mL | - | 1.9-9.3% | [1] |
| Venlafaxine (VEN) | Dried Blood Spots | 20-1,000 µg/L | 20 µg/L | <15% | <15% | [15] |
| O-desmethylvenlafaxine (ODV) | Dried Blood Spots | 20-1,000 µg/L | 20 µg/L | <15% | <15% | [15] |
Experimental Protocols
A generalized experimental protocol for the quantification of venlafaxine and its metabolites using a deuterated internal standard by LC-MS/MS is outlined below. This is a composite methodology based on common practices reported in the literature.[1][10][16]
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the biological matrix (e.g., plasma) that can interfere with the analysis.
-
Procedure:
-
To 100 µL of plasma sample, add a known concentration of the deuterated internal standard solution (e.g., venlafaxine-d6).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To separate the analytes of interest from other components in the sample extract.
-
Typical Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic phase (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).[11]
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify the analytes and the internal standard with high selectivity and sensitivity.
-
Typical Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[10]
-
MRM Transitions: Monitor the specific precursor to product ion transitions for each analyte and the internal standard as listed in Table 1.
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., source temperature, gas flows).
-
Visualizations
Venlafaxine Metabolism Pathway
The metabolic fate of venlafaxine is crucial for understanding its pharmacokinetic profile and the generation of its active metabolite. The primary metabolic pathways are O-demethylation and N-demethylation, primarily catalyzed by cytochrome P450 enzymes.[4][5][17][18]
References
- 1. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP2125698B1 - DEUTERATED d9-VENLAFAXINE - Google Patents [patents.google.com]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [PDF] Evaluation of Deuterium-Labeled Internal Standard for the Measurement of Venetoclax by HPLC-ESI -Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 10. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SMPDB [smpdb.ca]
- 18. researchgate.net [researchgate.net]
The Role of N-Desmethyl Venlafaxine-d3 in Modern Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of N-Desmethyl venlafaxine-d3, a deuterated isotopologue of a minor metabolite of the widely prescribed antidepressant, venlafaxine (B1195380). The primary focus of this document is its critical application as an internal standard in quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is paramount for achieving the accuracy and precision required in pharmacokinetic studies and therapeutic drug monitoring. This guide details the pharmacology of venlafaxine and its metabolism, offers comprehensive experimental protocols for sample preparation and analysis, presents key quantitative data in a structured format, and visualizes complex pathways and workflows using Graphviz diagrams.
Introduction to Venlafaxine and its Metabolism
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder.[1] Its therapeutic action is mediated by the potentiation of serotonin (B10506) and norepinephrine (B1679862) neurotransmission in the central nervous system.[2][3]
Venlafaxine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) isoenzyme CYP2D6.[1][4] This metabolic process results in the formation of several metabolites, the most significant of which is O-desmethylvenlafaxine (ODV), an active metabolite with a similar pharmacological profile to the parent drug.[4][5] Other, less abundant metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine.[4][6] The N-demethylation of venlafaxine to NDV is a minor metabolic pathway catalyzed by CYP3A4 and CYP2C19.[4]
Due to the polymorphic nature of CYP2D6, the plasma concentrations of venlafaxine and its metabolites can vary significantly among individuals.[7][8][9][10] This variability underscores the importance of accurate quantification of these compounds in clinical and research settings.
This compound: An Essential Tool for Quantitative Analysis
This compound is a stable isotope-labeled version of N-desmethylvenlafaxine, where three hydrogen atoms on the N-methyl group have been replaced with deuterium.[11][12][13] This isotopic substitution results in a compound with a higher molecular weight (266.39 g/mol ) compared to the unlabeled N-desmethylvenlafaxine (263.37 g/mol ), while maintaining nearly identical physicochemical properties and chromatographic behavior.[11][14]
Its primary application in pharmacology is as an internal standard for the quantification of venlafaxine and its metabolites in biological matrices such as plasma, serum, and whole blood.[13][15] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, extraction efficiency, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision of the analytical method.[16][17]
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₂D₃NO₂ | [11] |
| Molecular Weight | 266.39 g/mol | [11] |
| Appearance | White Solid | [11] |
| Melting Point | 74-76°C | [11] |
| Solubility | Dichloromethane, Ethyl Acetate, Tetrahydrofuran | [11] |
| Storage Temperature | -20°C | [11] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of N-Desmethyl venlafaxine and a typical workflow for its use in the quantitative analysis of venlafaxine and its metabolites from human plasma.
Synthesis of N-Desmethyl Venlafaxine
Reaction: Reductive amination of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (B17164) with monomethylamine.[2][18]
Materials:
-
2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
-
Monomethylamine hydrochloride
-
Palladium on carbon (10%) or Palladium on alumina (B75360) (5%)
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (1.0 equivalent) in methanol (10-20 volumes).
-
Add monomethylamine hydrochloride (3-5 equivalents) to the solution and stir for 5-10 minutes until a clear solution is obtained.
-
Under a nitrogen atmosphere, add the palladium catalyst (10-50 wt%).
-
Purge the reaction mixture with hydrogen gas three times.
-
Stir the reaction mixture under a hydrogen atmosphere (1-2 atm) at room temperature for 5 to 40 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography, to yield N-desmethylvenlafaxine.
Quantitative Analysis of Venlafaxine and Metabolites in Human Plasma by LC-MS/MS
This protocol describes a typical bioanalytical method for the simultaneous quantification of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in human plasma using this compound as an internal standard.
3.2.1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting venlafaxine and its metabolites from plasma samples.[6][19]
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol)
-
Acetonitrile (B52724) containing 0.1% formic acid (precipitation solvent)
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
3.2.2. Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
Parameters:
| Parameter | Setting | Reference(s) |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) | [20][21][22] |
| Mobile Phase A | 0.1% Formic acid in water | [20][23] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | [20][23] |
| Flow Rate | 0.4 mL/min | [23] |
| Column Temperature | 40°C | [20] |
| Injection Volume | 10 µL | [21] |
| Gradient Elution | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. | [20][23] |
3.2.3. Tandem Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Parameters:
| Parameter | Setting | Reference(s) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [19][24][25] |
| Capillary Voltage | 4000 V | [26] |
| Gas Temperature | 350°C | [26] |
| Gas Flow | 10 L/min | [26] |
| Nebulizer Pressure | 50 psi | [26] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [19][25] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Venlafaxine | 278.3 | 58.1 | [19][25] |
| O-Desmethylvenlafaxine | 264.3 | 58.1 | [19][25] |
| N-Desmethylvenlafaxine | 264.3 | 107.1 | [3] |
| This compound (IS) | 267.3 | 249.2 | [27] |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for the analysis of venlafaxine and its metabolites.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference(s) |
| Venlafaxine | 2.0 - 500 | 2.0 | [19] |
| O-Desmethylvenlafaxine | 2.0 - 500 | 2.0 | [19] |
| Venlafaxine & Metabolites | 5 - 800 | 5 | [28] |
| Venlafaxine | 3 - 300 | 3 | [29] |
| O-Desmethylvenlafaxine | 6 - 600 | 6 | [29] |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference(s) |
| Venlafaxine & ODV | LLOQ, LQC, MQC, HQC, ULOQ | < 12.6% | < 12.6% | -9.8 to +3.9% | [19] |
| Venlafaxine & Metabolites | All levels | < 9.3% | 1.9 - 9.3% | N/A | [28] |
| Venlafaxine & ODV | N/A | < 10% | < 10% | Within 10% | [29] |
Visualizations
Venlafaxine Metabolic Pathway
Caption: Metabolic conversion of venlafaxine to its primary metabolites.
Experimental Workflow for Bioanalysis
Caption: A typical workflow for the quantitative analysis of venlafaxine.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of pharmacology and drug development. Its use as an internal standard in LC-MS/MS assays provides the necessary reliability for the accurate quantification of venlafaxine and its metabolites. This technical guide has provided a comprehensive overview of its application, including detailed experimental protocols and quantitative data, to support the robust bioanalytical method development and validation required for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The continued use of such stable isotope-labeled standards will undoubtedly contribute to a deeper understanding of the pharmacology of venlafaxine and the optimization of its clinical use.
References
- 1. Venlafaxine - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of venlafaxine extended release 75 mg and desvenlafaxine 50 mg in healthy CYP2D6 extensive and poor metabolizers: a randomized, open-label, two-period, parallel-group, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.pgkb.org [s3.pgkb.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. cdn.usbio.net [cdn.usbio.net]
- 12. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 13. This compound | Benchchem [benchchem.com]
- 14. N-Desmethylvenlafaxine | C16H25NO2 | CID 3501942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]
- 19. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ovid.com [ovid.com]
- 24. researchgate.net [researchgate.net]
- 25. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academicworks.cuny.edu [academicworks.cuny.edu]
- 27. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of N-Desmethylvenlafaxine in Human Plasma using a Novel LC-MS/MS Method with N-Desmethylvenlafaxine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-desmethylvenlafaxine in human plasma. N-desmethylvenlafaxine is a metabolite of the widely prescribed antidepressant venlafaxine (B1195380). This method employs a stable isotope-labeled internal standard, N-desmethylvenlafaxine-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.
Introduction
Venlafaxine is an antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its metabolism is complex, involving multiple cytochrome P450 enzymes and producing several metabolites, including the pharmacologically active O-desmethylvenlafaxine (ODV) and the less active N-desmethylvenlafaxine (NDV). Accurate quantification of these metabolites is crucial for understanding the complete pharmacokinetic profile of venlafaxine and its potential for drug-drug interactions. This document provides a detailed protocol for a selective and sensitive LC-MS/MS method for the determination of N-desmethylvenlafaxine in human plasma.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction (SPE) technique is employed to extract N-desmethylvenlafaxine and its internal standard from human plasma, ensuring a clean sample matrix for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
N-desmethylvenlafaxine and N-desmethylvenlafaxine-d3 standards
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples and internal standard solutions at room temperature.
-
Spike 200 µL of plasma with the N-desmethylvenlafaxine-d3 internal standard solution.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions:
Based on the known molecular weights and common fragmentation patterns of similar molecules, the following MRM transitions are proposed. It is recommended to optimize these transitions on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Desmethylvenlafaxine | 264.2 | 246.2 | 25 |
| N-Desmethylvenlafaxine-d3 | 267.2 | 249.2 | 25 |
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| N-Desmethylvenlafaxine | 1 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 400 | < 15 | < 15 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of N-Desmethylvenlafaxine.
Venlafaxine Metabolic Pathway
Caption: Metabolic pathway of Venlafaxine showing the formation of major and minor metabolites.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Desmethyl Venlafaxine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of N-Desmethyl venlafaxine-d3 using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). This compound, a deuterated isotopologue of the venlafaxine (B1195380) metabolite N-desmethylvenlafaxine, is primarily utilized as an internal standard for the bioanalytical quantification of venlafaxine and its metabolites in various biological matrices.[1][2] This protocol outlines the necessary steps for sample preparation, chromatographic separation, and detection, providing a reliable framework for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analyses.
Introduction
Venlafaxine is a widely prescribed antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor. Its metabolism in the body leads to the formation of several metabolites, including O-desmethylvenlafaxine (ODV), the major active metabolite, and to a lesser extent, N-desmethylvenlafaxine (NDV).[3][4] Accurate quantification of these compounds in biological samples is crucial for understanding the drug's pharmacokinetic profile and ensuring therapeutic efficacy and safety.
Stable isotope-labeled internal standards, such as this compound, are critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative bioanalytical methods.[1][2] This document provides a comprehensive protocol for the HPLC-based analysis of this compound, which is applicable to its use as an internal standard in the quantification of venlafaxine and its non-deuterated metabolites.
Experimental Protocols
Materials and Reagents
-
This compound
-
Venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine reference standards
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid (or ammonium (B1175870) acetate)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
Sample Preparation: Solid-Phase Extraction (SPE)
A frequently employed method for extracting venlafaxine and its metabolites from biological matrices is solid-phase extraction.[3][5]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: To 500 µL of plasma sample, add a known concentration of this compound internal standard solution. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
The separation is typically achieved using a reversed-phase C18 column. The following conditions are a representative starting point and may require optimization.
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | A: 5 mM Ammonium Acetate in WaterB: MethanolIsocratic elution: 80:20 (B:A) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | Tandem Mass Spectrometer (MS/MS) |
Mass Spectrometry Conditions
For sensitive and selective detection, a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | To be determined empirically, but based on the structure, a likely precursor ion would be m/z 267.2, with product ions resulting from fragmentation. |
| MRM Transition (N-desmethylvenlafaxine) | To be determined empirically (e.g., m/z 264.2 → product ion) |
| MRM Transition (Venlafaxine) | e.g., m/z 278 → m/z 57 |
| MRM Transition (O-desmethylvenlafaxine) | To be determined empirically |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
Data Presentation
The following tables summarize the expected performance characteristics of an HPLC method for the analysis of venlafaxine and its metabolites using this compound as an internal standard. The data is representative and based on similar published methods.[6][7][8]
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Venlafaxine | 1 - 500 | > 0.998 |
| O-desmethylvenlafaxine | 1 - 500 | > 0.998 |
| N-desmethylvenlafaxine | 1 - 300 | > 0.997 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Venlafaxine | Low | 5 | < 6% | < 8% | 95 - 105% |
| Medium | 100 | < 5% | < 7% | 97 - 103% | |
| High | 400 | < 4% | < 6% | 98 - 102% | |
| O-desmethylvenlafaxine | Low | 5 | < 7% | < 9% | 94 - 106% |
| Medium | 100 | < 6% | < 8% | 96 - 104% | |
| High | 400 | < 5% | < 7% | 97 - 103% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Venlafaxine | > 85% | < 15% |
| O-desmethylvenlafaxine | > 80% | < 15% |
| This compound (IS) | > 85% | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
System Suitability Test Logic
Caption: Logic for HPLC system suitability verification.
Conclusion
This application note provides a detailed protocol for the HPLC-MS/MS analysis of this compound, primarily for its use as an internal standard in quantitative bioanalysis. The described sample preparation, chromatographic conditions, and detection parameters offer a robust and reliable method for accurately measuring venlafaxine and its metabolites in biological matrices. The provided performance characteristics and workflows serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl venlafaxine-d3 as an Internal Standard in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and other mood disorders. Accurate quantification of venlafaxine and its metabolites in biological matrices is essential for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. N-desmethyl venlafaxine is one of the metabolites of venlafaxine. The use of a stable isotope-labeled internal standard (IS) is critical for achieving high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays by compensating for matrix effects and variability in sample processing. This document provides a detailed protocol for the use of N-Desmethyl venlafaxine-d3 as an internal standard for the quantification of venlafaxine and its metabolites.
Analyte and Internal Standard Information
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Venlafaxine | C₁₇H₂₇NO₂ | 277.40 |
| N-Desmethyl venlafaxine | C₁₆H₂₅NO₂ | 263.37 |
| This compound | C₁₆H₂₂D₃NO₂ | 266.40 |
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis. Two common sample preparation techniques are presented: protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Blank plasma (human, rat, etc.)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Working internal standard solution (e.g., 100 ng/mL in 50:50 ACN:water)
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the working internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well of a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to protein precipitation, which can reduce matrix effects.
Materials:
-
Blank plasma (human, rat, etc.)
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Working internal standard solution (e.g., 100 ng/mL in 50:50 ACN:water)
-
Extraction solvent (e.g., methyl tertiary-butyl ether (MTBE) or a mixture of hexane (B92381) and isoamyl alcohol)
-
Ammonium (B1175870) hydroxide (B78521) or other basifying agent
-
Microcentrifuge tubes
Procedure:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 25 µL of the working internal standard solution.
-
Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.
-
Vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., MTBE).
-
Vortex for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at >3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Typical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Venlafaxine | 278.3 | 260.2 | 12 |
| O-Desmethylvenlafaxine | 264.3 | 58.1 | 20 |
| N-Desmethylvenlafaxine | 264.3 | 246.2 | - |
| This compound | 267.3 | 249.2 | 26 |
Note: Collision energy and other MS parameters should be optimized for the specific instrument.[2]
Data Presentation
The following tables summarize typical quantitative data from validated bioanalytical methods for venlafaxine and its metabolites. These values can serve as a benchmark for method development and validation.
Table 1: Linearity and Sensitivity of Analytical Methods
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Venlafaxine | Human Plasma | 1.0 - 200.0 | 1.0 | [3] |
| Venlafaxine & O-Desmethylvenlafaxine | Human Plasma | 3 - 300 (VEN), 6 - 600 (ODV) | 3 (VEN), 6 (ODV) | [4] |
| Venlafaxine & Metabolites | Human Plasma | 5 - 800 | 5 | [5] |
| Venlafaxine & O-Desmethylvenlafaxine | Rat Plasma | 7.98 - 1000 (VEN), 8.34 - 1000 (ODV) | 7.98 (VEN), 8.34 (ODV) | [6] |
Table 2: Precision and Accuracy of a Validated Method
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Venlafaxine | LQC | 5.0 | < 10.1 | < 10.1 | within ±10.0 | [3] |
| MQC | 50.0 | < 10.1 | < 10.1 | within ±10.0 | [3] | |
| HQC | 150.0 | < 10.1 | < 10.1 | within ±10.0 | [3] | |
| Venlafaxine & Metabolites | All Levels | 5 - 800 | - | 1.9 - 9.3 | - | [5] |
Visualizations
Venlafaxine Metabolism and Analytical Workflow
The following diagrams illustrate the metabolic pathway of venlafaxine and the general workflow for its quantification using this compound as an internal standard.
Caption: Metabolic pathway of venlafaxine.
Caption: Bioanalytical workflow for venlafaxine quantification.
Venlafaxine's Mechanism of Action: Signaling Pathway
Venlafaxine exerts its therapeutic effect by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[7]
Caption: Mechanism of action of Venlafaxine.
References
- 1. ovid.com [ovid.com]
- 2. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantitation of Venlafaxine in Human Plasma using N-Desmethyl venlafaxine-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of venlafaxine (B1195380) in human plasma. The method utilizes N-Desmethyl venlafaxine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2][3] Sample preparation is achieved through a straightforward protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is performed on a C18 reverse-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to FDA guidelines and demonstrated excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Venlafaxine is a widely prescribed antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of drugs.[2][4][5][6] It is primarily metabolized in the liver to its active metabolite, O-desmethylvenlafaxine (ODV).[4][7][8] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of venlafaxine are crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing adverse effects.[2][8][9]
LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[10][11][12][13][14][15] The use of a stable isotope-labeled internal standard is critical for mitigating ion suppression or enhancement effects often encountered in complex biological matrices like plasma, thereby improving the reliability of the results.[2][3] This application note provides a detailed protocol for the quantitation of venlafaxine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Venlafaxine hydrochloride reference standard
-
This compound
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
-
Ultrapure water
-
Human plasma (K2EDTA)
Stock Solutions
-
Venlafaxine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of venlafaxine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
Store stock solutions at -20°C.
Calibration Standards and Quality Control Samples
Prepare working solutions of venlafaxine by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Spike blank human plasma with the appropriate working solutions to prepare calibration standards and quality control (QC) samples at the desired concentrations. A typical calibration curve range is 1-500 ng/mL.
Sample Preparation
-
To 100 µL of plasma sample, calibration standard, or QC sample in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Sample Preparation Workflow
Caption: A flowchart illustrating the protein precipitation method for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5-95% B over 3 minutes, hold for 1 min at 95% B, re-equilibrate for 1 min at 5% B |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Table 1: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.2 | 58.1 |
| This compound | 267.2 | 107.1 |
Results
Linearity
The method was linear over the concentration range of 1-500 ng/mL for venlafaxine. The coefficient of determination (r²) was >0.99 for all calibration curves.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, and HQC). The results are summarized in Table 2. All values were within the acceptable limits of ±15% (±20% for LLOQ).
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 10.2 | 105.3 | 103.8 |
| LQC | 3 | 6.2 | 7.8 | 98.7 | 101.2 |
| MQC | 150 | 4.5 | 5.9 | 102.1 | 100.5 |
| HQC | 400 | 3.8 | 4.7 | 99.5 | 98.9 |
Recovery
The extraction recovery of venlafaxine was determined at three QC levels and was found to be consistent and reproducible.
Table 3: Recovery Data
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 3 | 92.5 |
| MQC | 150 | 95.1 |
| HQC | 400 | 94.3 |
Analytical Workflow
Caption: Overview of the analytical workflow from sample preparation to final results.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantitation of venlafaxine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, making this method suitable for clinical and research laboratories conducting therapeutic drug monitoring and pharmacokinetic studies of venlafaxine.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Venlafaxine & Desmethylvenlafaxine [heftpathology.com]
- 10. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl venlafaxine-d3 in Pharmacokinetic Studies
Introduction
Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, anxiety, and other mood disorders. It is extensively metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV).[1] A minor metabolic pathway, catalyzed by CYP3A4 and CYP2C19, involves N-demethylation to form N-desmethylvenlafaxine (NDV).[1] While NDV is considered a minor metabolite with less pharmacological activity compared to venlafaxine and ODV, its levels can be significantly elevated in individuals with poor CYP2D6 metabolism.[2] Therefore, the accurate quantification of NDV in biological matrices is crucial for comprehensive pharmacokinetic profiling, particularly in studies investigating metabolic pathways and in patient populations with genetic variations in drug-metabolizing enzymes.
The use of stable isotope-labeled internal standards, such as N-Desmethyl venlafaxine-d3, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These internal standards have nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar extraction recovery and matrix effects. This co-behavior allows for highly accurate and precise quantification by correcting for variations during sample processing and analysis. This compound serves as an ideal internal standard for the quantification of N-desmethylvenlafaxine in various biological samples.[3]
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of N-desmethylvenlafaxine in human plasma to support pharmacokinetic studies.
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of N-Desmethylvenlafaxine
| Parameter | Setting |
| Chromatographic Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined empirically, e.g., m/z 264.2 -> 58.1 |
| MRM Transition (IS) | To be determined empirically, e.g., m/z 267.2 -> 61.1 |
Table 2: Representative Calibration Curve for N-Desmethylvenlafaxine in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1.0 (LLOQ) | 0.012 ± 0.001 | 98.5 |
| 2.5 | 0.031 ± 0.002 | 101.2 |
| 10.0 | 0.125 ± 0.009 | 100.8 |
| 50.0 | 0.628 ± 0.045 | 99.7 |
| 100.0 | 1.255 ± 0.091 | 100.4 |
| 250.0 | 3.140 ± 0.210 | 99.2 |
| 500.0 (ULOQ) | 6.275 ± 0.480 | 100.1 |
| Linear Range | 1.0 - 500 ng/mL | r² > 0.995 |
Table 3: Representative Precision and Accuracy Data for N-Desmethylvenlafaxine Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day (n=6) Precision (%CV) | Intra-day (n=6) Accuracy (%) | Inter-day (n=18) Precision (%CV) | Inter-day (n=18) Accuracy (%) |
| LQC | 3.0 | 4.5 | 102.1 | 5.8 | 101.5 |
| MQC | 75.0 | 3.2 | 98.9 | 4.1 | 99.6 |
| HQC | 400.0 | 2.8 | 100.5 | 3.5 | 100.2 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
N-Desmethylvenlafaxine Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-desmethylvenlafaxine and dissolve in 10 mL of methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
N-Desmethylvenlafaxine Working Solutions: Prepare serial dilutions of the stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water to a final concentration of 50 ng/mL.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.
-
Pipette 100 µL of plasma into the corresponding labeled tubes.
-
Add 20 µL of the internal standard working solution (50 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Protocol 3: Bioanalytical Method Validation Summary
A full validation of the bioanalytical method should be performed according to regulatory guidelines. This includes, but is not limited to, the assessment of:
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interferences are observed at the retention times of N-desmethylvenlafaxine and this compound.
-
Linearity and Range: Prepare calibration curves in blank plasma over at least three separate days to demonstrate the linear relationship between concentration and response.
-
Precision and Accuracy: Analyze quality control samples at low, medium, and high concentrations on three different days to determine the intra- and inter-day precision and accuracy.
-
Matrix Effect: Evaluate the ion suppression or enhancement from different sources of human plasma.
-
Recovery: Determine the extraction efficiency of N-desmethylvenlafaxine and this compound from the plasma matrix.
-
Stability: Assess the stability of the analytes in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizations
Caption: Metabolic pathway of Venlafaxine.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Logic of using a stable isotope-labeled internal standard.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of N-Desmethyl Venlafaxine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Venlafaxine (B1195380) is a widely prescribed antidepressant that undergoes extensive metabolism. One of its minor metabolites is N-desmethyl venlafaxine (NDV). While O-desmethyl venlafaxine is the major active metabolite, monitoring other metabolites like NDV can be crucial for comprehensive pharmacokinetic studies and understanding individual metabolic profiles. This application note details a robust and sensitive bioanalytical method for the quantification of N-desmethyl venlafaxine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, N-Desmethyl venlafaxine-d3, to ensure accuracy and precision, following the principles of regulatory guidelines.
Principle
The method involves the extraction of N-desmethyl venlafaxine and the internal standard, this compound, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the internal standard.
Experimental Protocols
1. Materials and Reagents
-
N-Desmethyl venlafaxine reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid, analytical grade
-
Ultrapure water
-
Human plasma (K2EDTA)
2. Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-desmethyl venlafaxine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (excluding blank samples).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| MRM Transitions | |
| N-Desmethyl venlafaxine | To be optimized, a likely transition is m/z 264.2 -> 107.1 |
| This compound | To be optimized, a likely transition is m/z 267.2 -> 107.1 or another suitable product ion |
Data Presentation
Table 1: Method Validation Summary
| Validation Parameter | Acceptance Criteria (as per FDA guidelines) | Representative Results |
| Linearity | ||
| Calibration Range | - | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy and Precision | ||
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -8.5% to 9.2% |
| Recovery | ||
| Extraction Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | ||
| IS-Normalized Matrix Factor | CV ≤ 15% | < 10% |
| Stability | ||
| Bench-top (24h, RT) | % Bias within ±15% | Stable |
| Freeze-Thaw (3 cycles) | % Bias within ±15% | Stable |
| Long-term (-80°C, 30 days) | % Bias within ±15% | Stable |
Mandatory Visualization
Caption: Bioanalytical workflow for N-Desmethyl venlafaxine quantification.
Signaling Pathways and Logical Relationships
Caption: Justification for using a deuterated internal standard.
Application Notes and Protocols for N-Desmethyl venlafaxine-d3 in Urine Drug Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of depression and anxiety disorders. Monitoring its metabolites in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. Venlafaxine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV). N-demethylation, a minor metabolic pathway catalyzed by CYP3A4 and CYP2C19, produces N-desmethylvenlafaxine (NDV).[1] These metabolites are often excreted in urine as glucuronide conjugates.
N-Desmethyl venlafaxine-d3 is a stable isotope-labeled internal standard used for the accurate quantification of N-desmethylvenlafaxine in biological matrices by mass spectrometry.[2][3] The use of a deuterated internal standard is essential to compensate for variations during sample preparation and potential matrix effects, thereby ensuring the precision and accuracy of the analytical method.[3] This document provides detailed application notes and protocols for the use of this compound in urine drug testing.
Metabolic Pathway of Venlafaxine
The metabolism of venlafaxine primarily occurs in the liver through O-demethylation and N-demethylation, followed by further metabolic steps and eventual excretion.
Caption: Metabolic pathway of Venlafaxine.
Experimental Protocols
Accurate quantification of N-desmethylvenlafaxine in urine requires robust sample preparation to remove interferences and, if necessary, to cleave glucuronide conjugates. Below are detailed protocols for enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Enzymatic Hydrolysis of Urine Samples
A significant portion of venlafaxine metabolites in urine are conjugated with glucuronic acid. Enzymatic hydrolysis is often necessary to cleave these conjugates and measure the total (free + conjugated) metabolite concentration.[4]
Materials:
-
Urine sample
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Internal standard solution (this compound in methanol (B129727) or acetonitrile)
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Pipette 200 µL of the urine sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard solution (e.g., 250 ng/mL this compound).
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase. The optimal enzyme concentration should be determined, but a starting point is 10 µL of enzyme solution per mL of buffer.
-
Vortex the mixture gently.
-
Incubate the sample at 50-55°C for 1 hour or at 37°C for 4 hours to ensure complete hydrolysis.[6]
-
After incubation, quench the reaction by adding 200 µL of 4% phosphoric acid or by proceeding directly to the extraction step.
Sample Extraction
SPE is a highly effective technique for the selective isolation and concentration of analytes from complex matrices like urine.[7]
Materials:
-
Hydrolyzed urine sample
-
Mixed-mode cation exchange (MCX) SPE cartridges
-
Methanol
-
Deionized water
-
0.02 N Hydrochloric acid
-
20% Methanol in water
-
Elution solvent: 5% ammonium hydroxide (B78521) in a 60:40 acetonitrile (B52724):methanol mixture
-
SPE vacuum manifold or centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Sample Loading: Load the pre-treated urine sample directly onto the Oasis MCX µElution Plate or cartridge without prior conditioning and equilibration steps.
-
Washing:
-
Wash the cartridge with 200 µL of 0.02 N HCl.
-
Wash the cartridge with 200 µL of 20% methanol.
-
-
Drying: Dry the cartridge under high vacuum for approximately 30 seconds.
-
Elution: Elute the analytes with 2 x 25 µL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
LLE is a classic extraction method that can provide high recovery for venlafaxine and its metabolites.[8][9]
Materials:
-
Hydrolyzed urine sample
-
Extraction solvent (e.g., hexane-ethyl acetate mixture (80:20, v/v) or methyl tert-butyl ether (MTBE))[8]
-
Vortex mixer
-
Centrifuge
-
Sample concentrator
Procedure:
-
To the hydrolyzed urine sample, add 1 mL of the extraction solvent.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.
Instrumentation and Conditions
| Parameter | Typical Value |
| LC System | UPLC or HPLC system |
| Column | C18 or Phenyl column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Flow Rate | 0.3 - 0.8 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following table summarizes typical MRM transitions for venlafaxine metabolites and the deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Desmethylvenlafaxine (NDV) | 264.3 | 58.1 |
| N-Desmethylvenlafaxine-d3 (IS) | 267.3 | 249.2 |
| O-Desmethylvenlafaxine (ODV) | 264.2 | 107.1 |
| Venlafaxine | 278.3 | 121.1 |
Note: The optimal collision energies and other MS parameters should be determined for the specific instrument used.
Quantitative Data Summary
The following tables provide a summary of quantitative parameters from various validated methods for the analysis of venlafaxine and its metabolites.
Table 1: Linearity Ranges of Analytical Methods
| Analyte(s) | Matrix | Method | Linearity Range (ng/mL) | Reference |
| Venlafaxine | Urine | HPLC-DAD | 15.00 - 750.00 | [10] |
| Venlafaxine, ODV | Human Saliva | HPLC-UV | 9.4 - 10.2 (LOQ) | [11] |
| Venlafaxine, ODV, NDV, etc. | Human Plasma | LC-MS/MS | 5 - 800 | [12] |
| 125 Drugs and Metabolites | Urine | LC-MS/MS | 1 - 1000 | [13] |
| Venlafaxine | Pharmaceutical Formulation | HPLC | 12.5 - 75 (µg/mL) | [14] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Venlafaxine | Urine | HPLC-DAD | 4.28 | - | [10] |
| Venlafaxine, ODV | Human Saliva | HPLC-UV | 2.8 - 3.1 | 9.4 - 10.2 | [11] |
| 18 Antidepressants | Whole Blood | LC-MS/MS | - | 2.5 | [15] |
| Venlafaxine | Pharmaceutical Formulation | HPLC | 0.075 (µg/mL) | 0.15 (µg/mL) | [16] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of N-Desmethyl venlafaxine in urine using this compound as an internal standard.
Caption: Urine drug testing workflow for N-Desmethyl venlafaxine.
Conclusion
The use of this compound as an internal standard in conjunction with robust sample preparation techniques and sensitive LC-MS/MS analysis provides a reliable and accurate method for the quantification of N-desmethylvenlafaxine in urine. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of venlafaxine and its metabolites. It is important to note that venlafaxine and its metabolites have been reported to cause false-positive results for phencyclidine (PCP) in some urine immunoassays, highlighting the necessity of confirmatory analysis by a specific method such as LC-MS/MS.[17]
References
- 1. ClinPGx [clinpgx.org]
- 2. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. psychiatriapolska.pl [psychiatriapolska.pl]
- 9. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantitation of venlafaxine and its main metabolite, O-desmethylvenlafaxine, in human saliva by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. METHOD DEVELOPMENT AND VALIDATION FOR VENLAFAXINE BY RP-HPLC METHOD [zenodo.org]
- 15. academicworks.cuny.edu [academicworks.cuny.edu]
- 16. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of N-Desmethyl venlafaxine-d3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desmethyl venlafaxine-d3, a stable isotope-labeled internal standard for N-Desmethyl venlafaxine (B1195380). The protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalytical quantification. The methodology outlined below is also suitable for the simultaneous analysis of venlafaxine and its primary metabolite, O-desmethyl venlafaxine.
Introduction
Venlafaxine is an antidepressant medication of the serotonin-norepinephrine reuptake inhibitor (SNRI) class. Its major active metabolite is O-desmethyl venlafaxine, and a minor metabolite is N-desmethylvenlafaxine. Accurate quantification of these compounds in biological matrices is essential for pharmacokinetic and toxicological studies. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.
Experimental
Sample Preparation
A protein precipitation method is recommended for its simplicity and high-throughput capabilities.
Materials:
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (ACN) containing 0.1% formic acid (v/v)
-
This compound internal standard working solution
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
LC System: A UPLC system is recommended for optimal performance.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A linear gradient can be optimized to ensure separation from matrix components and other analytes. A typical starting point is 95% A, holding for 0.5 minutes, then ramping to 95% B over 2 minutes and holding for 1 minute before re-equilibration. |
Mass Spectrometry
MS System: A triple quadrupole mass spectrometer is required for multiple reaction monitoring (MRM).
Ionization Mode: Electrospray Ionization (ESI), Positive
Mass Spectrometry Parameters:
The following table summarizes the MRM transitions and compound-specific parameters for this compound and related analytes.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 267.3 | 249.2 | 26 | 10 |
| Venlafaxine | 278.3 | 58.1 | 55 | 12 |
| O-Desmethyl venlafaxine | 264.3 | 58.1 | 64 | 20 |
| N-Desmethyl venlafaxine | 264.2 | 121.1 | Not specified | Not specified |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway Context
While this compound is an internal standard and does not have a signaling pathway itself, it is used to quantify N-desmethylvenlafaxine, a metabolite of venlafaxine. Venlafaxine's therapeutic effects are mediated by its inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the synaptic cleft.
Caption: Metabolic pathway of Venlafaxine.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision required for bioanalytical studies in drug development and clinical research. The provided parameters can be adapted for the simultaneous quantification of venlafaxine and its major metabolites.
References
- 1. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl venlafaxine-d3 Analysis
Introduction
N-Desmethyl venlafaxine (B1195380) is a minor metabolite of the antidepressant drug venlafaxine. Accurate quantification of venlafaxine and its metabolites is crucial in therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as N-Desmethyl venlafaxine-d3, is a well-established method to ensure the accuracy and precision of quantitative analysis by correcting for variability during sample preparation and analysis.[1] This document provides detailed protocols for the extraction of N-Desmethyl venlafaxine and its deuterated internal standard from biological matrices such as plasma and serum, using solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method can significantly impact recovery, sample cleanliness, and analytical sensitivity. Below is a summary of the performance of different extraction techniques for venlafaxine and its metabolites.
| Technique | Advantages | Disadvantages | Reported Recovery |
| Solid-Phase Extraction (SPE) | High selectivity, cleaner extracts, potential for automation, less solvent usage.[2][3] | Can be more expensive, method development can be complex.[1] | >92% for Venlafaxine, >93% for O-Desmethylvenlafaxine.[1][2] |
| Liquid-Liquid Extraction (LLE) | High recovery, cost-effective.[4][5] | Labor-intensive, uses larger volumes of organic solvents, potential for emulsion formation.[1][5] | >70% for Venlafaxine and its main metabolite.[1][2] |
| Protein Precipitation (PPT) | Simple, fast, and effective at removing high-abundance proteins.[1] | Less selective, may result in ion suppression in mass spectrometry. | Not explicitly quantified for N-Desmethyl venlafaxine in the provided results, but generally effective for protein removal. |
Experimental Protocols
The following protocols are generalized methodologies and may require optimization based on the specific laboratory conditions, instrumentation, and the biological matrix being analyzed. The addition of this compound as an internal standard early in the workflow is critical for accurate quantification.[1]
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is suitable for achieving high purity extracts, which is beneficial for sensitive analytical methods like LC-MS/MS.[3] C8 or C18 columns are commonly used for the extraction of venlafaxine and its metabolites.[2]
Materials:
-
SPE Cartridges (e.g., C8 or C18)
-
Biological sample (plasma, serum)
-
This compound internal standard solution
-
Methanol
-
Deionized Water
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water)
-
Wash Solvent (e.g., 5% Methanol in Water)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution Solvent (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Conditioning Solvent (Methanol) through the SPE cartridge.
-
Pass 1 mL of Equilibration Solvent (Water) through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Pass 1 mL of Wash Solvent (5% Methanol in Water) through the cartridge to remove interfering substances.
-
-
Analyte Elution:
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes by passing 1 mL of Elution Solvent (Methanol or Acetonitrile) through the cartridge. Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of Reconstitution Solvent (e.g., 100 µL of mobile phase).
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
Caption: Solid-Phase Extraction (SPE) Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method that offers high recovery rates for venlafaxine and its metabolites.[4][5] The choice of extraction solvent is critical for achieving optimal recovery.
Materials:
-
Biological sample (plasma, serum)
-
This compound internal standard solution
-
Extraction Solvent (e.g., Hexane:Ethyl Acetate mixture or Isoamyl alcohol:Hexane mixture)[1]
-
pH adjustment solution (e.g., basic or acidic buffer)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution Solvent (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Pipette a known volume of the biological sample into a clean centrifuge tube.
-
Spike the sample with the this compound internal standard.
-
Vortex briefly.
-
Adjust the pH of the sample as needed to ensure the analytes are in a neutral state.
-
-
Extraction:
-
Add a specific volume of the immiscible organic Extraction Solvent to the sample.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of Reconstitution Solvent.
-
Vortex to dissolve the residue completely.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Protocol 3: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.[1] Acetonitrile is a commonly used precipitating agent.[1]
Materials:
-
Biological sample (plasma, serum)
-
This compound internal standard solution
-
Precipitating Solvent (e.g., ice-cold Acetonitrile)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Pipette a known volume of the biological sample into a microcentrifuge tube.
-
Spike the sample with the this compound internal standard.
-
Vortex briefly.
-
-
Precipitation:
-
Add a volume of ice-cold Precipitating Solvent (typically 3 volumes of solvent to 1 volume of sample).
-
Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the analytes of interest, without disturbing the protein pellet.
-
Transfer the supernatant to an autosampler vial for direct injection or further processing (e.g., evaporation and reconstitution) if necessary.
-
References
Application Notes and Protocols for N-Desmethyl venlafaxine-d3 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl venlafaxine-d3 is a deuterated analog of N-desmethyl venlafaxine (B1195380), a metabolite of the antidepressant drug venlafaxine. Due to the incorporation of stable heavy isotopes, it serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) based methods.[1] The use of a deuterated internal standard is a widely accepted best practice in bioanalysis to correct for variability during sample preparation and analysis, thereby improving the accuracy, precision, and robustness of the method.[2][3][4] These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for use in research and drug development applications.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | 1-[1-(4-Methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexanol | [5] |
| Synonyms | Norvenlafaxine-d3 | [5] |
| Molecular Formula | C₁₆H₂₂D₃NO₂ | [5] |
| Molecular Weight | 266.39 g/mol | [5] |
| Appearance | White Solid | [5] |
| Melting Point | 74-76°C | [5] |
| CAS Number | 1189980-40-2 | |
| Solubility | Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Methanol, Acetonitrile, DMSO, DMF | [5] |
| Storage (Solid) | -20°C (long-term) | [5] |
| Storage (Solutions) | -20°C to -80°C | [6] |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a primary stock solution of this compound.
Materials:
-
This compound powder
-
Methanol (LC-MS grade) or other suitable organic solvent (e.g., Acetonitrile, DMSO)
-
Analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
-
Amber glass vial for storage
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a specific amount of the this compound powder using an analytical balance. For example, weigh 1 mg.
-
Quantitatively transfer the weighed powder to a clean, dry volumetric flask.
-
Add a small volume of the chosen solvent (e.g., methanol) to the flask to dissolve the powder.
-
Gently swirl or vortex the flask until the solid is completely dissolved.
-
Once dissolved, add more solvent to the flask until the volume reaches the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a properly labeled amber glass vial.
-
Store the stock solution at -20°C. Stock solutions in organic solvents are typically stable for at least one month at -20°C and up to a year at -80°C.[6]
Caption: Workflow for preparing the this compound stock solution.
Preparation of this compound Working Solutions
This protocol outlines the preparation of intermediate and final working solutions for use in analytical assays.
Materials:
-
This compound stock solution (1 mg/mL)
-
Diluent solvent (e.g., 50:50 Methanol:Water, or as dictated by the analytical method)
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
Procedure for Intermediate Dilutions:
-
Based on the required final concentration, perform serial dilutions of the stock solution. For example, to prepare a 10 µg/mL intermediate solution from a 1 mg/mL stock:
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent solvent.
-
Mix thoroughly.
-
Procedure for Final Working Solution:
-
The final working solution is typically prepared by spiking a small volume of an intermediate solution into a larger volume of diluent or directly into the biological matrix.
-
The concentration of the final working solution should be optimized based on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer. A common approach is to have the internal standard concentration in the mid-range of the calibration curve.
Caption: Preparation of this compound working solutions.
Solution Stability and Storage
Proper storage is crucial to maintain the integrity of the this compound solutions.
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Solid Compound | -20°C | As per manufacturer's expiry | Protect from moisture. |
| Stock Solution (in organic solvent) | -20°C | Up to 1 month | [6] Minimize freeze-thaw cycles. |
| Stock Solution (in organic solvent) | -80°C | Up to 1 year | [6] Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | 2-8°C | ≤ 24 hours | Aqueous solutions of desmethyl venlafaxine are not recommended for prolonged storage.[7] |
| Working Solutions (in organic/aqueous mixture) | 2-8°C | Up to 28 days (for venlafaxine) | [8] Stability should be verified for the specific diluent used. |
It is highly recommended to perform stability studies for the prepared solutions under the specific storage and experimental conditions of your laboratory.
Application Example: Internal Standard in LC-MS/MS Bioanalysis
This compound is used as an internal standard to accurately quantify N-desmethyl venlafaxine in biological samples like plasma or serum.
General Workflow:
-
Sample Preparation: A known amount of the this compound working solution is added to the biological sample, calibrators, and quality control samples at the beginning of the sample preparation process (e.g., protein precipitation or solid-phase extraction).
-
LC-MS/MS Analysis: The processed samples are injected into the LC-MS/MS system. The mass spectrometer is set to monitor specific mass transitions for both the analyte (N-desmethyl venlafaxine) and the internal standard (this compound).
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibrators. The concentration of N-desmethyl venlafaxine in the unknown samples is then calculated from this curve. The use of the deuterated internal standard corrects for variations in sample recovery and matrix effects.[9]
Caption: Use of this compound in a typical bioanalytical workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Stability of venlafaxine immediate-release suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Benchchem [benchchem.com]
Application Note: The Role of N-Desmethyl Venlafaxine-d3 in High-Throughput Clinical Toxicology Screening
Introduction
Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor for the treatment of depression and anxiety disorders.[1][2][3] Due to its widespread use, it is frequently encountered in clinical toxicology screenings, both in cases of therapeutic drug monitoring and in overdose situations.[4][5] Accurate quantification of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine, is crucial for patient management.[2][6] N-desmethylvenlafaxine is a minor metabolite.[2][6] To ensure the accuracy and reliability of analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential. N-Desmethyl venlafaxine-d3 serves as an ideal internal standard for the quantification of N-desmethylvenlafaxine and can be used in multiplexed assays for venlafaxine and its other metabolites.[7][8] This application note provides a detailed protocol for the use of this compound in a clinical toxicology setting.
Metabolic Pathway of Venlafaxine
Caption: Metabolic pathway of Venlafaxine.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of venlafaxine and its metabolites. This compound is an appropriate internal standard for such methodologies.
Table 1: Linearity and Quantification Limits
| Analyte | Method | Matrix | Linearity Range | LLOQ |
| Venlafaxine | HPLC-Fluorescence | Plasma | 10–1000 ng/mL[9] | 10 ng/mL[9] |
| O-Desmethylvenlafaxine | HPLC-Fluorescence | Plasma | 10–1000 ng/mL[9] | 10 ng/mL[9] |
| Venlafaxine | LC-MS/MS | Plasma | 3-300 ng/mL[10] | 3 ng/mL |
| O-Desmethylvenlafaxine | LC-MS/MS | Plasma | 6-600 ng/mL[10] | 6 ng/mL |
| N-Desmethylvenlafaxine | LC-MS/MS | Plasma | 0.5-500 nM[11] | 0.5 nM |
| Venlafaxine & Metabolites | UPLC-MS/MS | Plasma | 5-800 ng/mL[12] | 5 ng/mL[12] |
| Venlafaxine | HPLC-UV | Serum | 20-500 µg/L[13] | 20 µg/L |
| O-Desmethylvenlafaxine | HPLC-UV | Serum | 20-500 µg/L[13] | 20 µg/L |
Table 2: Recovery and Precision
| Analyte | Method | Matrix | Recovery | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Venlafaxine | HPLC-UV | Serum | >52%[13] | 5.40%[13] | 9.43%[13] |
| O-Desmethylvenlafaxine | HPLC-UV | Serum | >52%[13] | 5.99%[13] | 21.63%[13] |
| Venlafaxine | LC-MS/MS | Plasma | 95.9%[10] | <10%[10] | <10%[10] |
| O-Desmethylvenlafaxine | LC-MS/MS | Plasma | 81.7%[10] | <10%[10] | <10%[10] |
| Venlafaxine & Metabolites | UPLC-MS/MS | Plasma | Not Reported | 1.9-9.3% | Not Reported |
Experimental Protocols
A generalized experimental workflow for the analysis of venlafaxine and its metabolites using this compound as an internal standard is presented below.
Experimental Workflow Diagram
Caption: General experimental workflow.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in a clinical toxicology setting.[14]
-
Reagents:
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
This compound internal standard working solution (concentration will depend on the linear range of the assay)
-
-
Procedure:
-
To 100 µL of plasma, serum, or whole blood, add 20 µL of the internal standard working solution containing this compound.
-
Add 300 µL of cold acetonitrile (with 0.1% formic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a representative method and may require optimization for specific instrumentation.
-
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 2.5 µm) is commonly used.[14]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.2% acetic acid in water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.[14]
-
Column Temperature: 40 °C.[14]
-
Injection Volume: 5 µL.[14]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3. Data Analysis
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the calibrators. A weighted linear regression (1/x or 1/x²) is typically used.[9]
-
Quantification: The concentration of N-desmethylvenlafaxine in unknown samples is determined from the calibration curve.
Conclusion
This compound is a critical tool for the accurate and precise quantification of N-desmethylvenlafaxine in clinical toxicology samples. Its use as an internal standard in LC-MS/MS methods helps to correct for variations in sample preparation and instrument response, ensuring high-quality data for clinical decision-making. The protocols outlined in this application note provide a robust framework for the implementation of this internal standard in a high-throughput laboratory setting.
References
- 1. Life-Threatening Cardiogenic Shock Related to Venlafaxine Poisoning—A Case Report with Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of analytical methods in the determination of two venlafaxine fatalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. This compound | Benchchem [benchchem.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatriapolska.pl [psychiatriapolska.pl]
- 12. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolite Identification Using N-Desmethyl venlafaxine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Desmethyl venlafaxine-d3 as an internal standard in the identification and quantification of venlafaxine (B1195380) and its metabolites. The following sections offer comprehensive methodologies for sample preparation, chromatographic separation, and mass spectrometric analysis, crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of depression and anxiety disorders.[1] It undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form its major active metabolite, O-desmethylvenlafaxine (ODV).[2][3] Other minor metabolites, such as N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODDV), are also formed.[4][5][6] Accurate quantification of venlafaxine and its metabolites in biological matrices is essential for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety.[7] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in quantitative analysis by correcting for matrix effects and procedural variability during sample processing and analysis.[8][9][10]
Metabolic Pathway of Venlafaxine
Venlafaxine is metabolized through several pathways, with O-demethylation being the most significant. The metabolic fate of venlafaxine is illustrated in the diagram below.
Caption: Metabolic pathway of Venlafaxine.
Experimental Protocols
A typical workflow for the analysis of venlafaxine and its metabolites using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: General workflow for metabolite analysis.
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.[9]
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Precipitation: Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[7][11][12]
-
Spiking: To 500 µL of plasma, add the internal standard, this compound.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of venlafaxine and its metabolites.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., Betasil C18)[11] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |
| Scan Type | Multiple Reaction Monitoring (MRM)[12][13] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
Table 3: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.27 | 121.11[11] |
| O-Desmethylvenlafaxine (ODV) | 264.28 | 107.10[11] |
| N-Desmethylvenlafaxine (NDV) | 264.2 | 107.1 |
| This compound (IS) | 267.2 | 107.1 |
Note: The exact m/z values for NDV and its deuterated standard may vary slightly based on the instrument and specific labeled positions.
Data Analysis and Quantification
The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of prepared standards against their known concentrations. The concentration of the analytes in the unknown samples is then interpolated from this calibration curve.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the simultaneous quantification of venlafaxine and its major metabolites in biological matrices.[8][10] The detailed protocols and parameters provided in these application notes serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and clinical chemistry to develop and validate their own bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies of venlafaxine.
References
- 1. Venlafaxine - Wikipedia [en.wikipedia.org]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Benchchem [benchchem.com]
- 11. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Chromatographic Separation of Venlafaxine and Its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of the antidepressant drug venlafaxine (B1195380) and its primary active metabolite, O-desmethylvenlafaxine (ODV). Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is widely prescribed for the treatment of major depressive disorder and anxiety disorders. The accurate quantification of venlafaxine and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and the development of new drug formulations.
The following sections present various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) with different detectors and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Detailed experimental protocols and quantitative data are provided to aid researchers in selecting and implementing the most suitable method for their specific needs.
Methods Overview
Several chromatographic techniques have been successfully employed for the simultaneous determination of venlafaxine and its metabolites. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: These methods are robust and widely accessible, making them suitable for routine analysis in clinical toxicology and therapeutic drug monitoring.[1][2][3][4][5]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies and analyses requiring low detection limits.[6][7]
-
Chiral High-Performance Liquid Chromatography (HPLC): Venlafaxine is a chiral compound administered as a racemic mixture. Chiral HPLC methods are essential for separating and quantifying the individual enantiomers, which exhibit different pharmacological profiles.[8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the analysis of venlafaxine and O-desmethylvenlafaxine.
Table 1: HPLC-UV/Fluorescence Methods
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Venlafaxine | Human Serum | 1 - 25 | Not Specified | >52 | [3] |
| O-desmethylvenlafaxine | Human Serum | 1 - 25 | Not Specified | >52 | [3] |
| Venlafaxine | Human Plasma | 5 - 1000 | 5 | Not Specified | [5] |
| O-desmethylvenlafaxine | Human Plasma | 5 - 1000 | 5 | Not Specified | [5] |
| Venlafaxine | Human Saliva | 9.4 - 10.2 | 9.4 | 92.65 - 104.78 | [2] |
| O-desmethylvenlafaxine | Human Saliva | 9.4 - 10.2 | 10.2 | 92.65 - 104.78 | [2] |
Table 2: UPLC-MS/MS Methods
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Venlafaxine | Rat Plasma | 7.98 - 200 | 7.98 | Not Specified | [6] |
| O-desmethylvenlafaxine | Rat Plasma | 8.34 - 200 | 8.34 | Not Specified | [6] |
| Venlafaxine | Human Plasma | 0.60 - 300.00 | 0.60 | >77.0 | [9] |
| O-desmethylvenlafaxine | Human Plasma | 0.60 - 300.00 | 0.60 | >77.0 | [9] |
Table 3: Chiral HPLC Methods
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| (S)-Venlafaxine | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| (R)-Venlafaxine | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| Enantiomers of VEN & ODV | Human Plasma | 0.60 - 300.00 | 0.60 | >77.0 | [9] |
Experimental Protocols
This section provides detailed protocols for sample preparation and chromatographic analysis based on established methods.
Protocol 1: HPLC-UV Method for Venlafaxine and O-desmethylvenlafaxine in Human Serum[1][4]
1. Sample Preparation: Solid-Phase Extraction (SPE)
References
- 1. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of venlafaxine and its main metabolite, O-desmethylvenlafaxine, in human saliva by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Liquid chromatography tandem mass spectrometry method for the simultaneous stereoselective determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Forensic Analysis of N-Desmethyl Venlafaxine using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of N-desmethyl venlafaxine (B1195380) in forensic toxicology samples. The protocol employs N-desmethyl venlafaxine-d3 as an internal standard to ensure accuracy and precision. The methodology utilizes solid-phase extraction (SPE) for sample cleanup and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. This method is suitable for the analysis of N-desmethyl venlafaxine in various biological matrices, including blood, plasma, and urine, and is intended for use by researchers, scientists, and drug development professionals in the field of forensic analysis.
Introduction
Venlafaxine is a widely prescribed antidepressant that is metabolized in the body to several metabolites, including N-desmethyl venlafaxine. In forensic investigations, the detection and quantification of venlafaxine and its metabolites can be crucial in determining the cause of death, assessing drug compliance, or investigating drug-facilitated crimes. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it compensates for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the forensic analysis of N-desmethyl venlafaxine using this compound as an internal standard.
Metabolic Pathway of Venlafaxine
Venlafaxine undergoes extensive metabolism in the liver, primarily through O-demethylation and N-demethylation pathways.[2] The cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP2C19 are the main enzymes involved in its metabolism.[3][4] O-demethylation, primarily mediated by CYP2D6, leads to the formation of the major active metabolite, O-desmethylvenlafaxine (ODV).[3][4][5] N-demethylation, catalyzed by CYP3A4 and CYP2C19, results in the formation of N-desmethylvenlafaxine.[3][6] Further metabolism of these primary metabolites can occur.[3]
Caption: Metabolic pathway of Venlafaxine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a representative method for the extraction of N-desmethyl venlafaxine from biological matrices.
Materials:
-
SPE Cartridges (e.g., C8 or mixed-mode)
-
Biological sample (e.g., 1 mL of blood, plasma, or urine)
-
This compound internal standard solution (100 ng/mL in methanol)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Dichloromethane
-
Isopropanol
-
Ammonium (B1175870) hydroxide
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment: To 1 mL of the biological sample, add 20 µL of the this compound internal standard solution. Add 2 mL of phosphate buffer (0.1 M, pH 6.0) and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water, and then 3 mL of phosphate buffer (0.1 M, pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution.
-
Elution: Elute the analyte and internal standard with 3 mL of an elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Representative):
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Desmethyl venlafaxine: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Data Presentation
The following tables represent typical quantitative data that can be obtained using this method. The exact values will vary depending on the specific instrumentation and matrix used.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| N-Desmethyl venlafaxine | 1 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| N-Desmethyl venlafaxine | 5 | < 10 | < 15 | 90 - 110 |
| 50 | < 10 | < 15 | 90 - 110 | |
| 400 | < 10 | < 15 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| N-Desmethyl venlafaxine | > 85 | < 15 |
Experimental Workflow
The overall workflow for the forensic analysis of N-desmethyl venlafaxine is depicted below.
Caption: Forensic analysis workflow.
Conclusion
The described method provides a reliable and robust approach for the quantification of N-desmethyl venlafaxine in forensic samples. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for routine forensic toxicology casework. The detailed protocol and representative data serve as a valuable resource for laboratories implementing this analysis.
References
Application Notes and Protocols for NMR Spectroscopy of N-Desmethyl venlafaxine-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of N-Desmethyl venlafaxine-d3. This deuterated analog of N-Desmethyl venlafaxine (B1195380), a primary metabolite of the antidepressant venlafaxine, is a critical internal standard for quantitative analyses in pharmaceutical research and development. This document outlines the metabolic context of N-Desmethyl venlafaxine, details the expected NMR spectral data, and provides standardized protocols for sample preparation and instrument operation.
Metabolic Pathway of Venlafaxine
Venlafaxine undergoes extensive metabolism in the liver, primarily through O-demethylation and N-demethylation pathways. The N-demethylation of venlafaxine results in the formation of N-Desmethyl venlafaxine. Understanding this metabolic route is crucial for interpreting bioanalytical data and for the rational use of deuterated standards like this compound in pharmacokinetic and drug metabolism studies.
Metabolic pathway of Venlafaxine.
Quantitative NMR (qNMR) Data
Expected ¹H NMR Spectral Data
The primary difference in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart will be the absence of the N-methyl proton signal. The deuterium (B1214612) substitution (d3) on the methyl group will cause the corresponding proton resonance to disappear from the spectrum. The chemical shifts of the remaining protons are expected to be largely unaffected.
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic (C₆H₄) | 6.80 - 7.20 | m | - |
| Methoxy (OCH₃) | 3.79 | s | - |
| Methine (CH) | 3.00 - 3.20 | m | - |
| Methylene (CH₂) | 2.80 - 3.00 | m | - |
| Cyclohexanol (CH₂) | 1.00 - 1.80 | m | - |
| Hydroxyl (OH) | Variable | br s | - |
| Amine (NH) | Variable | br s | - |
Expected ¹³C NMR Spectral Data
In the ¹³C NMR spectrum, the carbon of the deuterated N-methyl group (N-CD₃) will exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1). Its chemical shift will be slightly upfield compared to the non-deuterated N-CH₃ group, and the signal intensity will be significantly reduced.
| Assignment | Expected Chemical Shift (δ) ppm |
| Aromatic (C=C) | 113 - 159 |
| Methoxy (OCH₃) | ~55 |
| Methine (CH) | ~50 |
| Methylene (CH₂) | ~45 |
| N-Methyl (N-CD₃) | ~35 (triplet, reduced intensity) |
| Cyclohexanol (C-OH) | ~74 |
| Cyclohexanol (CH₂) | 21 - 38 |
Experimental Protocols
Protocol 1: NMR Sample Preparation for Quantitative Analysis
This protocol outlines the steps for preparing a sample of this compound for use as an internal standard in quantitative NMR (qNMR) analysis.
Materials:
-
This compound
-
Analyte of interest
-
High-purity deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆)
-
Calibrated analytical balance
-
Volumetric flask
-
Class A pipettes
-
NMR tube (5 mm, high precision)
-
Vortex mixer
-
Syringe filter (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen deuterated solvent in a volumetric flask to create a stock solution of known concentration.
-
-
Analyte Preparation:
-
Accurately weigh the analyte to be quantified.
-
-
Sample Formulation:
-
Transfer the weighed analyte to a clean vial.
-
Using a calibrated pipette, add a precise volume of the this compound stock solution to the vial containing the analyte.
-
Add additional deuterated solvent to achieve the desired final concentration and volume (typically 0.6-0.7 mL).
-
-
Homogenization and Filtration:
-
Gently vortex the sample to ensure complete dissolution and homogeneity.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, high-precision 5 mm NMR tube.
-
-
Labeling and Storage:
-
Cap the NMR tube securely and label it clearly.
-
Store the sample appropriately until NMR analysis.
-
qNMR Sample Preparation Workflow.
Protocol 2: NMR Instrument Parameters for ¹H qNMR
This protocol provides a general set of parameters for acquiring quantitative ¹H NMR data. Instrument-specific optimization may be required.
Instrument: 400 MHz (or higher) NMR Spectrometer
Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Sequence | zg30 or equivalent | Standard 30° pulse for quantitative analysis |
| Acquisition Time (AQ) | ≥ 3 s | To ensure full decay of the FID for good resolution |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing proton | To allow for full spin-lattice relaxation for accurate integration |
| Number of Scans (NS) | 16 or higher | To improve signal-to-noise ratio |
| Spectral Width (SW) | 16 ppm | To cover the entire proton chemical shift range |
| Receiver Gain (RG) | Optimize to avoid clipping | To maximize signal without overloading the detector |
| Temperature | 298 K (25 °C) | Maintain a constant and known temperature |
Data Processing for qNMR:
-
Apply a line broadening of 0.3 Hz.
-
Perform manual phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the appropriate qNMR equation, taking into account the number of protons, molecular weight, and weighed masses of both the analyte and the internal standard.
Troubleshooting & Optimization
N-Desmethyl venlafaxine-d3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Desmethyl venlafaxine-d3. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your analytical standards and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1] It is typically shipped on blue ice to maintain its integrity during transit.[1] The compound is a white solid with a melting point of 74-76°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared by dissolving the solid compound in an appropriate organic solvent such as dichloromethane, ethyl acetate, or tetrahydrofuran.[1] For use in aqueous-based assays, a common practice is to prepare a concentrated stock solution in a solvent like methanol (B129727). For short-term storage, solutions can be kept at 4°C, while long-term storage at -20°C is recommended. To prevent potential degradation, it is advisable to store solutions in amber vials to protect them from light.
Q3: What is the stability of this compound in solution?
A3: While specific quantitative stability data for this compound in various solvents over time is not extensively published, studies on the parent drug, venlafaxine (B1195380), and its major metabolite, O-desmethylvenlafaxine, provide valuable insights. Stock solutions of venlafaxine and O-desmethylvenlafaxine stored at -20°C have been found to be stable for at least 90 days.[2] It is crucial to avoid strongly acidic or basic conditions for prolonged periods, as this can lead to degradation.[3][4]
Q4: Are there any known degradation pathways for this compound?
A4: Forced degradation studies on venlafaxine have shown that it degrades under acidic, basic, and oxidative conditions.[3][5] Under acidic stress, a major degradation product has been identified.[4][6] While specific degradation products for this compound are not detailed in the available literature, it is reasonable to assume it may follow similar degradation pathways.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in analytical experiments, particularly in LC-MS/MS applications.
| Issue | Potential Cause | Recommended Action |
| Inconsistent Internal Standard Response | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of stock solutions. 3. Instability in the autosampler. | 1. Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C). 2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. 3. Check the stability of the working solution in the autosampler over the duration of the analytical run. |
| Poor Peak Shape or Tailing | 1. Inappropriate solvent for the working solution. 2. Interaction with the analytical column. | 1. Ensure the solvent of the final working solution is compatible with the mobile phase. 2. Optimize chromatographic conditions, such as mobile phase pH and column chemistry. |
| Isotopic Exchange (H/D Exchange) | 1. Storage in protic solvents under non-neutral pH conditions. 2. Exposure to acidic or basic conditions during sample preparation. | 1. Prepare and store stock solutions in a neutral, aprotic solvent if possible. If an alcohol like methanol is used, ensure it is of high purity and stored under inert gas. 2. Neutralize samples as soon as possible after any acidic or basic extraction steps. |
| Presence of Unlabeled Analyte in the Internal Standard | 1. Isotopic impurity in the supplied standard. | 1. Always check the Certificate of Analysis for the isotopic purity of the standard. 2. If significant, the contribution of the unlabeled analyte in the internal standard solution should be assessed and corrected for in the final calculations. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation |
| Solid Compound Storage | Temperature | -20°C[1] |
| Light Exposure | Store in the dark | |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | |
| Stock Solution Storage (Short-term) | Temperature | 4°C |
| Solvent | Methanol | |
| Container | Amber vial | |
| Stock Solution Storage (Long-term) | Temperature | -20°C[2] |
| Solvent | Methanol | |
| Container | Amber vial | |
| Working Solution in Autosampler | Temperature | As per instrument specifications (typically 4-10°C) |
| Duration | Stability should be verified for the duration of the analytical run |
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound for use as an internal standard in LC-MS/MS analysis.
-
Stock Solution Preparation (1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount of the solid (e.g., 1 mg).
-
Dissolve the solid in a Class A volumetric flask with a suitable solvent (e.g., methanol) to the desired final volume (e.g., 1 mL).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Internal Standard Solution Preparation (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution using the same solvent to achieve the desired final concentration.
-
For example, to prepare a 100 ng/mL working solution, dilute 10 µL of a 10 µg/mL intermediate solution to a final volume of 1 mL with the appropriate solvent (often the mobile phase).
-
This working solution is then added to samples and calibration standards.
-
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
Signaling Pathways and Logical Relationships
Decision Tree for Troubleshooting Inconsistent Internal Standard Signal
Caption: A logical decision tree for troubleshooting inconsistent internal standard signals.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijpsr.com [ijpsr.com]
- 6. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Desmethyl venlafaxine-d3 LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of N-Desmethyl venlafaxine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for N-Desmethyl venlafaxine (B1195380) and its deuterated internal standard, this compound?
While specific transitions for this compound were not explicitly detailed in the provided search results, we can infer the likely transitions based on the fragmentation of similar compounds. For N-Desmethylvenlafaxine, a precursor ion of m/z 267.3 and a product ion of m/z 249.2 have been reported.[1] For its parent compound, venlafaxine, common transitions include m/z 278.3 → 260.2 and m/z 278.27 → 121.11.[1][2] For O-Desmethylvenlafaxine, transitions of m/z 264.3 → 58.1 and m/z 264.28 → 107.10 are used.[2][3]
It is crucial to optimize these transitions on your specific instrument by infusing a standard solution of this compound.
Q2: What type of LC column is recommended for the analysis of venlafaxine and its metabolites?
Reversed-phase columns are the standard for venlafaxine analysis. Several studies have successfully utilized C18 columns for separation.[2][4][5] Other stationary phases like Cyano and Biphenyl have also been shown to provide good separation for a panel of antidepressants including venlafaxine.[3][6] The choice of column will depend on the specific requirements of your assay, such as the desired separation from other metabolites or matrix components.
Q3: What are the common sample preparation techniques for plasma samples containing venlafaxine and its metabolites?
The most frequently employed techniques for extracting venlafaxine and its metabolites from plasma are:
-
Solid-Phase Extraction (SPE): This technique is widely used and has been shown to provide clean extracts.[2][7][8]
-
Liquid-Liquid Extraction (LLE): LLE is another effective method for sample cleanup.[9]
-
Protein Precipitation (PPT): This is a simpler and faster method, often carried out with acetonitrile.[3][10]
The choice of extraction method will depend on the required level of cleanliness of the extract and the desired throughput.
Q4: Why is a stable isotope-labeled internal standard like this compound recommended for quantitative analysis?
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization and matrix effects. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.
Troubleshooting Guides
Issue 1: No or Low Signal for this compound
A complete loss or significantly weak signal for the internal standard can compromise the entire assay.
Caption: Troubleshooting workflow for no or low signal.
| Potential Cause | Recommended Action |
| Incorrect MS/MS Transitions | Directly infuse a fresh solution of this compound into the mass spectrometer to determine the correct precursor and product ions and optimize collision energy. |
| Degradation of the Internal Standard | Prepare a fresh stock solution of this compound from a reliable source. Verify the purity and concentration. |
| Poor Ionization Efficiency | Ensure the electrospray ionization (ESI) source is clean and functioning correctly. Optimize source parameters such as capillary voltage, gas flow, and temperature. Positive ion mode is typically used for venlafaxine and its metabolites.[3][8] |
| Inefficient Extraction from Matrix | Review your sample preparation protocol. If using SPE, ensure the correct sorbent and elution solvents are being used. For LLE, check the pH and solvent choice. For PPT, ensure complete protein removal. |
| Chromatographic Issues | Verify that the correct mobile phase composition and gradient are being used. Check for column degradation or blockage. Ensure the injection volume is appropriate. |
| Matrix Suppression | The presence of endogenous compounds in the sample matrix can suppress the ionization of the analyte.[6] Dilute the sample or improve the sample cleanup method to reduce matrix effects. |
Issue 2: Poor Peak Shape for this compound
Poor peak shape (e.g., fronting, tailing, or splitting) can negatively impact integration and the accuracy of quantification.
Caption: Troubleshooting workflow for poor peak shape.
| Potential Cause | Recommended Action |
| Column Degradation | The column may be nearing the end of its lifespan. Replace the column with a new one of the same type. |
| Inappropriate Mobile Phase pH | Venlafaxine and its metabolites are basic compounds. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state and good peak shape. Acidic modifiers like formic acid or ammonium (B1175870) formate (B1220265) are commonly used.[4][5] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. If possible, dissolve the sample in the initial mobile phase. |
| Column Overloading | Injecting too much analyte can lead to peak fronting. Reduce the concentration of the internal standard or the injection volume. |
| System Contamination | Contaminants in the LC system can interfere with peak shape. Flush the system with appropriate solvents to remove any buildup. |
Experimental Protocols
Example LC-MS/MS Method for Venlafaxine and Metabolites
This is a generalized protocol based on common parameters found in the literature.[2][3][8][9]
1. Sample Preparation (Solid-Phase Extraction)
-
Precondition SPE Cartridge: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load Sample: Load 200 µL of plasma sample onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute: Elute the analytes with an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. LC Conditions
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 2 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL
3. MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: Optimized for the specific instrument (e.g., 3.0 kV)
-
Source Temperature: Optimized for the specific instrument (e.g., 150 °C)
-
Desolvation Gas Flow: Optimized for the specific instrument (e.g., 600 L/hr)
Quantitative Data Summary
The following tables summarize typical quantitative parameters reported in the literature for the analysis of venlafaxine and its primary metabolite, O-desmethylvenlafaxine. These values can serve as a benchmark for your own method development and validation.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Venlafaxine | 3 - 300 | > 0.99 | [2] |
| O-Desmethylvenlafaxine | 6 - 600 | > 0.99 | [2] |
| Venlafaxine | 2.0 - 500 | 0.9994 | [3] |
| O-Desmethylvenlafaxine | 2.0 - 500 | 0.9990 | [3] |
| Venlafaxine | 0.100 - 300.010 | Not Specified | [9] |
| O-Desmethylvenlafaxine | 0.200 - 600.050 | Not Specified | [9] |
Table 2: Precision and Accuracy
| Analyte | Precision (%CV) | Accuracy (%Bias) | Reference |
| Venlafaxine | < 10% | Within ±10% | [2] |
| O-Desmethylvenlafaxine | < 10% | Within ±10% | [2] |
| Venlafaxine | < 12.6% | -9.8 to +3.9% | [3] |
| O-Desmethylvenlafaxine | < 12.6% | -9.8 to +3.9% | [3] |
| Venlafaxine | 1.65 - 10.80% | 91.77 - 104.39% | [9] |
| O-Desmethylvenlafaxine | 1.27 - 7.08% | 95.87 - 106.28% | [9] |
Table 3: Recovery
| Analyte | Overall Recovery (%) | Reference |
| Venlafaxine | 95.9% | [2] |
| O-Desmethylvenlafaxine | 81.7% | [2] |
| Venlafaxine and Metabolites | > 96% | [10] |
References
- 1. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of venlafaxine and its main active metabolite O-desmethyl venlafaxine in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for N-Desmethyl venlafaxine-d3
Welcome to the technical support center for the analysis of N-Desmethyl venlafaxine-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in mass spectrometry?
This compound is the deuterated stable isotope-labeled form of N-desmethylvenlafaxine, a metabolite of the antidepressant drug venlafaxine (B1195380). Its primary use in mass spectrometry is as an internal standard (IS) for the quantitative analysis of N-desmethylvenlafaxine and related compounds in biological matrices.[1][2] The use of a stable isotope-labeled internal standard is considered best practice as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.
Q2: What are the typical mass transitions (precursor/product ions) for this compound in MS/MS analysis?
For quantitative analysis using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, a common mass transition for this compound is:
-
Precursor Ion (Q1): m/z 267.3
-
Product Ion (Q2): m/z 249.2
This transition is typically monitored in positive electrospray ionization (ESI+) mode.
Troubleshooting Guide
Issue 1: Poor Signal or No Signal for this compound
-
Question: I am not observing a signal, or the signal for this compound is very low. What are the potential causes and solutions?
-
Answer: This issue can arise from several factors related to both the instrument and the sample.
-
Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is set to the correct mass transition (e.g., m/z 267.3 → 249.2) and the appropriate ionization mode (ESI+).
-
Suboptimal Source Parameters: The cone voltage and collision energy are critical for achieving a good signal. These parameters should be optimized specifically for this compound. A systematic approach to optimizing these is to infuse a standard solution of the compound and vary the cone voltage and collision energy to find the values that yield the highest intensity of the product ion.
-
Sample Preparation Issues: Inefficient extraction of the internal standard from the sample matrix can lead to a low signal. Re-evaluate your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure it is suitable for venlafaxine and its metabolites.
-
Degradation of the Internal Standard: Assess the stability of this compound in your sample matrix and storage conditions. Prolonged exposure to certain pH conditions or temperatures could lead to degradation.
-
Issue 2: High Variability in the Internal Standard Signal
-
Question: The peak area of this compound is inconsistent across my samples. What could be causing this variability?
-
Answer: High variability in the internal standard signal can compromise the accuracy and precision of your quantitative results.
-
Inconsistent Sample Preparation: Ensure that the internal standard is added at a consistent concentration to all samples and that the extraction procedure is performed uniformly.
-
Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can significantly affect the signal of the internal standard. To investigate this, you can perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If matrix effects are present, consider improving your sample cleanup, modifying your chromatographic method to separate the analyte and internal standard from the interfering components, or using a different ionization source if available.
-
Carryover: Residual analyte from a previous injection can lead to a higher-than-expected signal in the subsequent run. To mitigate this, optimize the wash solvent and increase the wash volume and/or time between injections.
-
Issue 3: Chromatographic Peak Shape Issues (Tailing, Splitting)
-
Question: The chromatographic peak for this compound is tailing or splitting. How can I improve the peak shape?
-
Answer: Poor peak shape can affect the accuracy of peak integration and, consequently, the quantitative results.
-
Column Choice and Condition: Ensure you are using a suitable column (e.g., C18, cyano) and that it is not degraded.
-
Mobile Phase Composition: The pH of the mobile phase can significantly impact the peak shape of amine-containing compounds like N-Desmethyl venlafaxine. Adjusting the pH with additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape.
-
Isotope Effect: In some cases, the deuterated internal standard may elute slightly earlier than the non-labeled analyte. While a small separation is often acceptable, a significant difference can be problematic. Modifying the chromatographic conditions, such as the gradient slope or temperature, may help to improve co-elution.
-
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters and chromatographic conditions for the analysis of venlafaxine and its metabolites, including N-Desmethyl venlafaxine.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Ionization Mode |
| Venlafaxine | 278.3 | 260.2 | 55 | 12 | ESI+ |
| O-Desmethylvenlafaxine | 264.3 | 58.1 | 64 | 20 | ESI+ |
| N-Desmethylvenlafaxine-d3 | 267.3 | 249.2 | 26 | 10 | ESI+ |
| Venlafaxine-d6 | 284.4 | 266.3 | 55 | 12 | ESI+ |
| O-Desmethylvenlafaxine-d6 | 270.3 | 64.1 | 64 | 20 | ESI+ |
Table 2: Example Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) | Hypurity Cyano (50 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate | 0.43% Formic Acid in Water |
| Mobile Phase B | Methanol (B129727) | Acetonitrile (B52724) |
| Gradient/Isocratic | Isocratic (20:80, A:B) | Isocratic |
| Flow Rate | 0.8 mL/min | Not Specified |
| Run Time | Not Specified | 3 min |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a general guideline for the extraction of venlafaxine and its metabolites from plasma using protein precipitation.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for solid-phase extraction, which can provide a cleaner sample extract compared to protein precipitation.
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Mix 200 µL of plasma with 20 µL of the this compound internal standard.
-
Dilute the sample with 800 µL of 4% phosphoric acid in water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an appropriate volume into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of venlafaxine metabolites.
Caption: Simplified metabolic pathway of venlafaxine.
References
Technical Support Center: Analysis of N-Desmethyl venlafaxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression during the LC-MS/MS analysis of N-Desmethyl venlafaxine (B1195380), particularly when using N-Desmethyl venlafaxine-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of N-Desmethyl venlafaxine?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as N-Desmethyl venlafaxine, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification in LC-MS/MS analysis.[1]
Q2: How does this compound help in preventing issues related to ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it co-elutes with the unlabeled N-Desmethyl venlafaxine and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound ever fail to compensate for ion suppression?
A3: Yes, under certain conditions, a deuterated internal standard like this compound may not fully compensate for ion suppression. This can occur if there is a chromatographic separation between the analyte and the internal standard, leading them to elute in regions with different matrix effects. This separation can be caused by the "isotope effect," where the deuterium (B1214612) labeling slightly alters the physicochemical properties of the molecule.
Q4: What are the primary sources of ion suppression in bioanalytical methods for venlafaxine and its metabolites?
A4: The primary sources of ion suppression are endogenous matrix components such as phospholipids, salts, and proteins that are not completely removed during sample preparation.[2] Exogenous sources can include mobile phase additives, dosing vehicles, and co-administered drugs.[3]
Troubleshooting Guides
Issue 1: Poor peak area response and high variability for N-Desmethyl venlafaxine.
This issue is often a direct indicator of significant ion suppression.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids, a major cause of ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. A review of extraction techniques for venlafaxine suggests that LLE can provide good recovery.[4]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components.[2][5] Different sorbents (e.g., C18, polymeric) should be evaluated to find the optimal one for N-Desmethyl venlafaxine.[6]
-
-
Optimize Chromatography:
-
Gradient Elution: Employ a gradient elution profile that separates N-Desmethyl venlafaxine from the early eluting, highly polar matrix components and the late-eluting phospholipids.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., biphenyl, pentafluorophenyl) to alter selectivity and move the analyte peak away from regions of ion suppression.
-
-
Post-Column Infusion Experiment: This experiment can help identify the regions of ion suppression in your chromatogram.
-
Procedure: Infuse a standard solution of N-Desmethyl venlafaxine post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal of the analyte indicates a region of ion suppression.
-
Issue 2: Inconsistent results despite using this compound internal standard.
This suggests that the analyte and internal standard are experiencing differential ion suppression.
Troubleshooting Steps:
-
Check for Chromatographic Separation:
-
Overlay the chromatograms of the analyte and the internal standard. Even a slight separation can lead to differential ion suppression.
-
Adjust Mobile Phase: Modifying the organic solvent (e.g., methanol (B129727) vs. acetonitrile) or the aqueous phase pH can sometimes bring the two peaks closer together.
-
Lower Isocratic Hold: If using a gradient, reducing the initial isocratic hold can sometimes improve co-elution.
-
-
Evaluate Matrix Effects from Different Lots:
-
Prepare samples using at least six different lots of the biological matrix to assess the variability of ion suppression.[3] If the analyte/IS ratio is inconsistent across lots, a more robust sample preparation method is needed.
-
-
Consider a Different Internal Standard:
-
If co-elution cannot be achieved, a ¹³C-labeled internal standard, if available, may exhibit a smaller isotopic effect and co-elute more closely.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect.
| Sample Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Venlafaxine | ~85 | High | [2] |
| Solid-Phase Extraction (SPE) | Venlafaxine | 95.9 | Low | [5] |
| Solid-Phase Extraction (SPE) | O-desmethylvenlafaxine | 81.7 | Low | [5] |
| HybridSPE | Various Drugs | High | Very Low | [2] |
Note: "High" matrix effect indicates significant ion suppression, while "Low" indicates minimal ion suppression. Specific quantitative values for matrix effect can be calculated as described in the experimental protocols.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked in the mobile phase.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Internal Standard Normalized Matrix Factor (IS-MF) = (MF of Analyte) / (MF of Internal Standard)
-
An IS-MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
-
-
Protocol 2: Solid-Phase Extraction (SPE) for Venlafaxine and Metabolites from Plasma
This is a general protocol that should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Workflow for LC-MS/MS analysis and troubleshooting ion suppression.
Caption: Differential ion suppression due to chromatographic shift.
References
- 1. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting N-Desmethyl Venlafaxine-d3 Peak Tailing in HPLC
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to N-Desmethyl venlafaxine-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing, a common chromatographic challenge encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon observed in chromatography where the latter part of a chromatographic peak is broader than the front, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1] For quantitative analysis of this compound, peak tailing is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised overall data quality and reproducibility.[2]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: N-Desmethyl venlafaxine (B1195380) is a secondary amine with a basic pKa of 9.78.[3] This basic nature is the primary driver of peak tailing in reversed-phase HPLC. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: The stationary phases of most reversed-phase HPLC columns are silica-based and possess residual silanol groups (-Si-OH).[4] At mobile phase pH values above 3, these silanol groups can become ionized (negatively charged) and interact strongly with the positively charged (protonated) basic analyte, this compound.[5] This secondary interaction mechanism, in addition to the primary hydrophobic retention, leads to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the silanol groups.[5] If the pH is not optimized, these secondary interactions are more likely to occur.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[1]
-
Column Degradation: Over time, columns can degrade, leading to voids in the packing material or contamination, which can cause poor peak shapes.[2]
Q3: How does the pKa of N-Desmethyl venlafaxine influence peak tailing?
A3: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For a basic compound like N-Desmethyl venlafaxine (pKa ≈ 9.78), at a pH below its pKa, it will be predominantly in its protonated (positively charged) form.[3] This positive charge makes it highly susceptible to electrostatic interactions with negatively charged, ionized silanol groups on the silica-based column packing. To achieve good peak shape, it is crucial to control the mobile phase pH to minimize these interactions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase composition, particularly its pH and buffer concentration, is the most critical factor in controlling the peak shape of basic compounds.
Experimental Protocol: Mobile Phase pH Adjustment
-
Objective: To determine the optimal mobile phase pH to minimize silanol interactions.
-
Initial Mobile Phase: Prepare a mobile phase with a pH of approximately 3. A common choice is 0.1% formic acid in water/acetonitrile (B52724).
-
Procedure:
-
Equilibrate the HPLC system and column with the initial mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound and record the chromatogram.
-
Analyze the peak shape and tailing factor.
-
If tailing persists, incrementally decrease the mobile phase pH (e.g., to 2.8, 2.5) by adjusting the concentration of the acidic modifier.
-
Repeat the injection and analysis at each pH level.
-
-
Expected Outcome: As the pH is lowered, the silanol groups on the stationary phase become protonated and less likely to interact with the positively charged analyte, leading to a reduction in peak tailing.
Troubleshooting Table: Mobile Phase Optimization
| Issue | Potential Cause | Recommended Action | Expected Result |
| Significant Peak Tailing | Secondary interactions with ionized silanol groups. | Lower the mobile phase pH to between 2.5 and 3.5. | Reduced tailing factor and a more symmetrical peak shape. |
| Poor Peak Shape at Low pH | Analyte is highly polar in its ionized state. | Increase the buffer concentration (e.g., 20-50 mM ammonium (B1175870) formate). | Improved peak shape due to the buffer ions competing for active sites on the stationary phase. |
| Variable Retention Times | Inadequate mobile phase buffering. | Ensure the buffer has a pKa within 1 pH unit of the mobile phase pH. | Stable and reproducible retention times. |
| Persistent Tailing | Strong silanol interactions not mitigated by pH alone. | Add a sacrificial base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%).[4] | TEA preferentially interacts with the silanol groups, masking them from the analyte and improving peak shape. |
Step 2: Assess the HPLC Column
The choice and condition of the HPLC column play a vital role in achieving good chromatography.
Troubleshooting Table: Column-Related Issues
| Issue | Potential Cause | Recommended Action | Expected Result |
| Peak Tailing on a New Column | Use of a standard silica (B1680970) column (Type A). | Switch to a column with a deactivated or end-capped stationary phase (Type B or C). | Minimized silanol interactions and improved peak symmetry. |
| Gradual Increase in Tailing | Column contamination or degradation. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[2] If this fails, consider replacing the column. | Restoration of peak shape if the issue is contamination. |
| All Peaks are Tailing | Void at the column inlet or a blocked frit. | Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column. | Improved peak shape for all analytes. |
Step 3: Review Sample and Injection Parameters
The sample itself and how it is introduced to the system can also contribute to peak tailing.
Troubleshooting Table: Sample and Injection Issues
| Issue | Potential Cause | Recommended Action | Expected Result |
| Peak Tailing at High Concentrations | Column overload. | Dilute the sample or reduce the injection volume.[2] | Symmetrical peak shape at lower concentrations. |
| Peak Distortion at the Start of the Run | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible. | Sharper, more symmetrical peaks. |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: The influence of mobile phase pH on analyte and silanol interactions.
References
- 1. Human Metabolome Database: Showing metabocard for N-Desmethylvenlafaxine (HMDB0013892) [hmdb.ca]
- 2. (S)-O-Desmethyl Venlafaxine N-Oxide | TargetMol [targetmol.com]
- 3. N-Desmethylvenlafaxine | C16H25NO2 | CID 3501942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound N-nitroso - Acanthus Research [acanthusresearch.com]
Technical Support Center: N-Desmethyl venlafaxine-d3 Matrix Effect in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of N-Desmethyl venlafaxine (B1195380), particularly when using its deuterated internal standard, N-Desmethyl venlafaxine-d3. This guide addresses specific issues that may arise during your experiments utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect my N-Desmethyl venlafaxine analysis?
A1: In LC-MS/MS analysis, the matrix effect is the alteration of the ionization efficiency of an analyte, such as N-Desmethyl venlafaxine, due to co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of your analytical method.[1][2]
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?
A2: The primary causes of matrix effects are endogenous components of the biological sample that are not entirely removed during sample preparation.[1] For plasma samples, phospholipids (B1166683) are a major contributor to ion suppression.[1] Other sources can include salts, proteins, and other metabolites that co-elute with N-Desmethyl venlafaxine.[1][3] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][2]
Q3: I am using a stable isotope-labeled internal standard (SIL-IS), this compound. Shouldn't that compensate for any matrix effects?
A3: SIL-IS, like this compound, are considered the gold standard for internal standards in quantitative mass spectrometry because they are chemically almost identical to the analyte.[3] They are expected to have the same chromatographic retention time, extraction recovery, and ionization response, which allows them to effectively compensate for variations.[3] However, perfect compensation is not always guaranteed. Issues can arise if the deuterium (B1214612) labeling causes a slight shift in retention time (isotopic effect), leading to differential ionization suppression between the analyte and the IS. Severe matrix effects can also significantly suppress the signals of both the analyte and the IS, which can impact assay sensitivity.[3]
Q4: How can I quantitatively assess the matrix effect for N-Desmethyl venlafaxine?
A4: The most common method is the post-extraction addition experiment.[1] This involves comparing the response of N-Desmethyl venlafaxine in a blank, extracted matrix that has been spiked post-extraction to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated to provide a quantitative measure of the matrix effect.[1] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[1]
Troubleshooting Guides
Issue 1: Poor accuracy and/or precision in quality control (QC) samples.
This is a primary indicator of unaddressed matrix effects. Follow this troubleshooting workflow to diagnose and resolve the problem.
Issue 2: Method fails validation for matrix effect with different lots of biological matrix.
This indicates that your method is susceptible to inter-subject or inter-lot variability in the matrix composition.
-
Troubleshooting Steps:
-
Identify the Source of Variability : Use the post-extraction addition experiment with different matrix lots to determine if the degree of ion suppression or enhancement varies significantly between them.
-
Enhance Sample Cleanup : A more robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove the variable interfering components.
-
Chromatographic Optimization : Focus on achieving baseline separation of N-Desmethyl venlafaxine from any interfering peaks that appear in some lots but not others.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for assessing matrix effects, recovery, and process efficiency for N-Desmethyl venlafaxine analysis.
Table 1: Matrix Effect Assessment
| Analyte | Matrix Lot | Mean Peak Area (Matrix) | Mean Peak Area (Neat) | Matrix Factor (MF) |
| N-Desmethyl venlafaxine | Lot A | 185,670 | 198,340 | 0.94 |
| N-Desmethyl venlafaxine | Lot B | 182,450 | 198,340 | 0.92 |
| This compound | Lot A | 98,450 | 103,560 | 0.95 |
| This compound | Lot B | 96,330 | 103,560 | 0.93 |
Table 2: Recovery and Process Efficiency
| Analyte | Concentration (ng/mL) | Recovery (%) | Process Efficiency (%) |
| N-Desmethyl venlafaxine | 50 | 97.5 | 91.7 |
| N-Desmethyl venlafaxine | 500 | 98.2 | 90.3 |
| This compound | 100 | 97.8 | 92.9 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
This protocol details the steps to quantitatively determine the matrix effect for N-Desmethyl venlafaxine using the post-extraction addition method.
Methodology:
-
Preparation of Set A (Neat Solution):
-
Prepare a solution of N-Desmethyl venlafaxine and this compound in the final mobile phase composition at a concentration representative of the low, medium, and high QC samples.
-
-
Preparation of Set B (Post-Extraction Spike):
-
Extract at least six different lots of blank biological matrix (e.g., plasma) using the validated sample preparation method.
-
After the final extraction step, spike the extracted matrix with N-Desmethyl venlafaxine and this compound to achieve the same final concentrations as in Set A.
-
-
LC-MS/MS Analysis:
-
Inject and analyze both Set A and Set B samples using the established LC-MS/MS method.
-
-
Calculation of Matrix Factor (MF):
-
Calculate the MF for both the analyte and the internal standard using the following formula:
-
MF = (Mean Peak Response in the Presence of Matrix [Set B]) / (Mean Peak Response in the Absence of Matrix [Set A])
-
-
-
Calculation of IS-Normalized Matrix Factor:
-
Calculate the IS-normalized MF to assess the ability of the internal standard to compensate for the matrix effect:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
An IS-normalized MF close to 1.0 indicates effective compensation.[2]
-
References
Technical Support Center: N-Desmethyl venlafaxine-d3 Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desmethyl venlafaxine-d3 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common contamination issues associated with the this compound standard?
A1: The primary contamination concerns with this compound standard fall into three main categories:
-
Isotopic Contribution: The presence of the unlabeled analyte (N-Desmethyl venlafaxine) as an impurity in the deuterated standard. This can lead to a positive bias in quantification, especially at lower concentrations of the analyte.[1][2]
-
Synthesis-Related Impurities: Byproducts from the chemical synthesis of the deuterated standard. A notable example is the formation of N-Nitroso-N-Desmethyl-Desvenlafaxine-d3.[3][4][5]
-
Cross-Contamination: Introduction of the non-deuterated analyte or other related substances during sample preparation or analysis.
Q2: I am observing a signal at the mass transition of my analyte in a blank sample spiked only with this compound. What is the likely cause?
A2: This is a strong indication of isotopic impurity in your deuterated standard, meaning it contains a small amount of the non-deuterated N-Desmethyl venlafaxine (B1195380). This unlabeled impurity will be detected at the analyte's mass transition, causing interference.[1][2] It is crucial to assess the isotopic purity of your standard.
Q3: My calibration curve is non-linear at the upper and lower limits of quantification. Could this be related to the internal standard?
A3: Yes, issues with the internal standard are a common cause of non-linearity.
-
At the Lower Limit of Quantification (LLOQ): The presence of unlabeled analyte in the deuterated standard can contribute to the analyte signal, causing a positive bias and affecting linearity.
-
At the Upper Limit of Quantification (ULOQ): At high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as isotopic crosstalk. This can lead to a negative bias.
Q4: I have identified N-Nitroso-N-Desmethyl-Desvenlafaxine-d3 as a contaminant. What is this compound and how is it formed?
A4: N-Nitroso-N-Desmethyl-Desvenlafaxine-d3 is a nitrosamine (B1359907) impurity. Nitrosamines can form from the reaction of secondary amines, like N-Desmethyl venlafaxine, with nitrosating agents (e.g., nitrites) under certain conditions.[6][7] Its presence is a concern due to the potential toxicity of nitrosamine compounds.
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Precision
Symptoms:
-
Inconsistent results across replicate injections.
-
Poor accuracy and precision in quality control (QC) samples.
-
Non-linear calibration curves.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Isotopic Contribution (Unlabeled Analyte Impurity) | 1. Verify Isotopic Purity: Analyze a high-concentration solution of the this compound standard alone and monitor the mass transition of the unlabeled analyte.[8] 2. Correct for Contribution: If a significant signal is observed, you may need to mathematically correct for this contribution or source a new batch of the standard with higher isotopic purity.[9] |
| Isotope Effect (Chromatographic Separation) | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. A visible separation indicates a potential issue.[1] 2. Optimize Chromatography: Adjust the mobile phase composition or temperature to achieve better co-elution.[1] |
| Differential Matrix Effects | 1. Perform a Post-Column Infusion Experiment: This will help identify regions of ion suppression or enhancement in your chromatographic run and determine if they are affecting your analyte and internal standard differently.[1] |
| In-source Fragmentation | 1. Optimize MS Source Conditions: The deuterated standard may be losing a deuterium (B1214612) atom in the ion source. Adjust source parameters like temperature and voltages to minimize fragmentation. |
Issue 2: Unexpected Peaks in the Chromatogram
Symptoms:
-
Additional peaks are present in the chromatogram of the this compound standard.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Synthesis-Related Impurities (e.g., N-Nitroso-N-Desmethyl-Desvenlafaxine-d3) | 1. Characterize the Impurity: If possible, use high-resolution mass spectrometry to identify the mass of the unknown peak and compare it to known potential impurities. 2. Source a Cleaner Standard: If the impurity interferes with your analysis, obtain a new lot or a standard from a different supplier with a higher purity specification. |
| Degradation of the Standard | 1. Check Storage Conditions: Ensure the standard has been stored according to the manufacturer's recommendations. 2. Prepare Fresh Solutions: Degradation can occur in solution over time. Prepare fresh stock and working solutions. |
| System Contamination | 1. Clean the LC-MS System: Flush the system with appropriate solvents to remove any potential contaminants. 2. Analyze a Solvent Blank: Inject a solvent blank to ensure the system is clean. |
Data Presentation
Table 1: Characteristics of this compound and a Potential Impurity
| Compound | Molecular Formula | Molecular Weight |
| This compound | C₁₆H₂₂D₃NO₂ | 266.39[10][11][12] |
| N-Nitroso-N-Desmethyl-Desvenlafaxine-d3 | C₁₅H₁₉D₃N₂O₃ | 281.4[3][4] |
Experimental Protocols
Protocol 1: Quantification of Isotopic Purity of this compound Standard
Objective: To determine the percentage of the unlabeled analyte (N-Desmethyl venlafaxine) present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare a High-Concentration Standard Solution: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol) at a concentration significantly higher than that used in your analytical method (e.g., 10 µg/mL).
-
LC-MS/MS Analysis:
-
Inject the high-concentration solution into the LC-MS/MS system.
-
Use the same chromatographic and mass spectrometric conditions as your bioanalytical method.
-
-
Data Acquisition:
-
Monitor the MRM (Multiple Reaction Monitoring) transition for the unlabeled N-Desmethyl venlafaxine.
-
Monitor the MRM transition for the this compound.
-
-
Calculation:
-
Calculate the peak area of the unlabeled analyte.
-
Calculate the peak area of the deuterated standard.
-
Percentage of Unlabeled Analyte = (Peak Area of Unlabeled Analyte / Peak Area of Deuterated Standard) * 100
-
Protocol 2: Evaluation of Chromatographic Co-elution (Isotope Effect)
Objective: To visually inspect the chromatographic separation between N-Desmethyl venlafaxine and this compound.
Methodology:
-
Prepare a Mixed Solution: Prepare a solution containing both N-Desmethyl venlafaxine and this compound at a mid-range concentration of your calibration curve.
-
LC-MS/MS Analysis:
-
Inject the mixed solution into the LC-MS/MS system.
-
Use the established analytical method.
-
-
Data Analysis:
-
Extract the chromatograms for both the analyte and the internal standard.
-
Overlay the two chromatograms.
-
Visually inspect for any peak separation. Ideally, the peaks should perfectly overlap.
-
Visualizations
Caption: Troubleshooting workflow for this compound issues.
Caption: Isotopic contribution pathways in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. N-Nitroso Venlafaxine EP Impurity H | CAS No- NA | NA [chemicea.com]
- 7. N-Nitroso Desmethyl Desvenlafaxine, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 8. benchchem.com [benchchem.com]
- 9. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rac this compound | LGC Standards [lgcstandards.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Calibration curve problems with N-Desmethyl venlafaxine-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using N-Desmethyl venlafaxine-d3 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my assay?
This compound is a stable isotope-labeled (SIL) internal standard. Its fundamental role is to mimic the behavior of the unlabeled analyte, N-Desmethyl venlafaxine (B1195380), during sample preparation and analysis. Because it is chemically almost identical to the analyte, it helps to correct for variability in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise quantification.
Q2: Why is co-elution of N-Desmethyl venlafaxine and this compound important?
Perfect or near-perfect co-elution of the analyte and its deuterated internal standard is crucial to ensure that both compounds experience the same matrix effects as they enter the mass spectrometer's ion source. Even a slight separation can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement and compromising the accuracy of the results.
Q3: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent?
While the deuterium atoms on the N-methyl-d3 group are generally stable, there is a theoretical possibility of deuterium-hydrogen back-exchange, particularly under harsh acidic or basic conditions or at elevated temperatures. It is recommended to evaluate the stability of the internal standard in the sample matrix and mobile phase during method development.
Q4: What could cause a non-linear calibration curve when using this compound?
Several factors can lead to non-linearity. At the low end of the curve, this could be due to background interference or isotopic contribution from the internal standard. At the high end, it could be caused by detector saturation or matrix effects becoming more pronounced at higher analyte concentrations.
Q5: Is there a risk of isotopic contribution from this compound to the analyte signal?
Yes, especially if the isotopic purity of the deuterated standard is not high. The internal standard may contain a small percentage of the unlabeled analyte, which will contribute to the analyte's signal. This can cause a positive bias, particularly at the lower limit of quantification (LLOQ). It is essential to check the certificate of analysis for isotopic purity and to test the internal standard solution for any contribution to the analyte's mass transition.
Troubleshooting Guide
Problem 1: Poor Sensitivity or High Background Noise
| Symptom | Possible Cause | Troubleshooting Steps |
| Low signal-to-noise ratio for N-Desmethyl venlafaxine, especially at LLOQ. | N-Desmethyl venlafaxine is a minor metabolite, leading to low endogenous concentrations. | Optimize sample preparation to enrich the analyte (e.g., using Solid Phase Extraction instead of protein precipitation). |
| Inefficient ionization in the mass spectrometer source. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Use of mobile phase additives like ammonium (B1175870) trifluoroacetate (B77799) can enhance response and reduce background noise.[1] | |
| High background from the sample matrix. | Improve chromatographic separation to resolve the analyte from interfering matrix components.[2] |
Problem 2: Non-Linear or Inaccurate Calibration Curve
| Symptom | Possible Cause | Troubleshooting Steps |
| Calibration curve is non-linear, particularly at the lower or upper ends. | Isotopic contribution from the d3-internal standard to the analyte signal, affecting the LLOQ. | 1. Analyze a solution containing only the internal standard to assess its contribution to the analyte's MRM transition. 2. If significant, use a higher purity internal standard or adjust the concentration of the internal standard. |
| Differential matrix effects due to imperfect co-elution. | 1. Adjust the chromatographic gradient or mobile phase composition to achieve better co-elution. 2. Evaluate different column chemistries. | |
| Inappropriate regression model. | While a linear, 1/x² weighted regression is common, for some assays, a quadratic regression model might be more appropriate.[3] |
Problem 3: Poor Reproducibility and Precision
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability (%CV) in quality control samples. | Inconsistent sample preparation. | Ensure consistent timing and technique for all sample preparation steps, especially for manual methods like liquid-liquid extraction or solid-phase extraction. |
| Instability of the analyte or internal standard in the sample or final extract. | Perform stability studies (e.g., freeze-thaw, bench-top, post-preparative) to identify any degradation issues. Adjust sample storage and handling procedures accordingly. | |
| Adsorption of the analyte or internal standard to vials or parts of the LC system. | Use deactivated vials and consider adding a small amount of an organic solvent to the sample to reduce adsorption. |
Experimental Protocols
General Sample Preparation: Protein Precipitation
This is a common method for extracting venlafaxine and its metabolites from plasma.
-
Spiking: To 100 µL of plasma, add the this compound internal standard.
-
Precipitation: Add 300 µL of acetonitrile (B52724) (often containing 0.1% formic acid) to precipitate proteins.
-
Vortexing: Vortex the samples for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.
-
Transfer: Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
General Liquid Chromatography Method
| Parameter | Typical Conditions |
| Column | C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 90-95%) over several minutes, hold, and then re-equilibrate. |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-10 µL |
Typical Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Desmethyl venlafaxine | 264.2 | 58.1 |
| This compound | 267.2 | 61.1 |
| Venlafaxine | 278.3 | 58.1 |
| O-Desmethyl venlafaxine | 264.3 | 58.1 |
Note: The precursor for this compound is an estimate based on a +3 Da shift. The product ion may also shift depending on the location of the deuterium labels. These parameters must be optimized on the specific instrument being used.
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Desmethyl venlafaxine-d3
Welcome to the technical support center for N-Desmethyl venlafaxine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation products, troubleshooting experimental issues, and offering detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a deuterium-labeled stable isotope of N-desmethyl venlafaxine (B1195380), a metabolite of the antidepressant drug venlafaxine. Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of N-desmethyl venlafaxine in biological matrices. The deuterium (B1214612) labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled analyte.
Q2: What are the known or potential degradation products of this compound?
A2: Based on available data for related compounds and known impurities, a potential degradation product of this compound is its N-nitroso derivative, specifically N-Nitroso-N-desmethyl venlafaxine-d3 .[1][2][3] This can form under conditions that promote nitrosation. Other potential degradation pathways, by analogy with venlafaxine and its metabolites, may include oxidation and hydroxylation, particularly under forced degradation conditions.[4]
Q3: Under what conditions is this compound expected to be least stable?
A3: Based on forced degradation studies of the closely related compound desvenlafaxine, this compound is likely to be most susceptible to degradation under acidic, basic, and oxidative conditions.[5] Significant degradation of similar compounds has been observed when exposed to strong acids (e.g., 0.5 N HCl), strong bases (e.g., 1.0 N NaOH), and oxidizing agents (e.g., 3% H₂O₂), especially at elevated temperatures.[5]
Q4: Are there any specific storage recommendations for this compound to minimize degradation?
A4: To ensure the stability of this compound, it is recommended to store it in a cool, dark, and dry place. Protecting it from light and moisture is crucial. For long-term storage, it is advisable to keep the compound in a tightly sealed container at low temperatures, as indicated by the supplier's instructions.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the use of this compound in their experiments.
Issue 1: Inconsistent or Poor Peak Area Response of this compound Internal Standard
-
Symptom: The peak area of the this compound internal standard is highly variable across a batch of samples, leading to poor precision in quantitative results.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard to the samples. | - Ensure pipettes are properly calibrated. - Use a consistent pipetting technique for all samples. - Prepare a larger volume of the sample/internal standard mixture to minimize pipetting errors. |
| Degradation During Sample Preparation: The internal standard may be degrading due to the pH or composition of the sample matrix or extraction solvents. | - Evaluate the stability of this compound in the sample matrix and processing solvents. - If degradation is observed, adjust the pH of the sample or use alternative extraction solvents. Consider performing the extraction at a lower temperature. |
| Adsorption to Labware: The compound may adsorb to the surface of plastic or glass vials and tips. | - Use low-adsorption labware (e.g., silanized glass vials or specific types of polypropylene (B1209903) tubes). - Minimize the contact time of the solution with labware surfaces. |
Issue 2: Chromatographic Peak Tailing or Splitting for this compound
-
Symptom: The chromatographic peak for this compound is asymmetric, showing tailing or splitting.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Column Overload: Injecting too high a concentration of the internal standard. | - Reduce the concentration of the this compound working solution. |
| Poor Column Condition: The analytical column may be contaminated or degraded. | - Wash the column with a strong solvent to remove contaminants. - If the problem persists, replace the column with a new one of the same type. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase may be close to the pKa of this compound, leading to mixed ionization states. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. |
Issue 3: Deuterium-Hydrogen Exchange
-
Symptom: A small peak appears at the retention time of the unlabeled N-desmethyl venlafaxine, or the mass spectrum of the deuterated standard shows an unexpected isotopic pattern.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Exchange with Protic Solvents: Deuterium atoms on the N-methyl-d3 group can exchange with protons from protic solvents (e.g., water, methanol) under certain pH conditions. | - Prepare stock and working solutions in aprotic solvents (e.g., acetonitrile) if possible. - Avoid prolonged exposure to highly acidic or basic conditions during sample preparation. - Investigate the stability of the deuterated standard in the final mobile phase composition over time. |
Quantitative Data on Degradation
The following table summarizes the percentage of degradation observed for a closely related compound, desvenlafaxine, under various forced degradation conditions.[5] This data can be used as an estimate for the expected stability of this compound.
| Stress Condition | Parameters | Duration | % Degradation |
| Acidic Hydrolysis | 0.5 N HCl | 2 hours | 18.65% |
| Basic Hydrolysis | 1.0 N NaOH | 12 hours | 11.01% |
| Oxidative Degradation | 3% H₂O₂ | 2 hours | 17.05% |
| Thermal Degradation (Dry Heat) | 80°C | 10 days | 0.27% |
| Thermal Degradation (Moist Heat) | 80°C, 75% RH | 2 hours | 0.25% |
| Photolytic Degradation | UV light (315-400 nm) | 10 days | 0.23% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for inducing and analyzing the degradation of this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 N NaOH.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating LC-MS/MS method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
LC-MS/MS Method for the Analysis of this compound and its Degradation Products
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its potential degradation products (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: Monitor the appropriate precursor > product ion transition.
-
Potential Degradation Products: Monitor for expected mass shifts (e.g., +29 for N-nitrosation).
-
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential N-nitrosation degradation pathway.
Experimental Workflow for Forced Degradation Study
Caption: Forced degradation experimental workflow.
Troubleshooting Logic for Inconsistent Internal Standard Response
Caption: Troubleshooting inconsistent IS response.
References
Technical Support Center: Enhancing Sensitivity for N-Desmethyl venlafaxine-d3 Detection
Welcome to the technical support center for the analysis of N-Desmethyl venlafaxine-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity and robust quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the sensitive detection of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the sensitive and selective quantification of this compound in biological matrices.[1][2][3][4] This method offers high sensitivity and specificity by separating the analyte from other matrix components chromatographically and then detecting it based on its specific mass-to-charge ratio and fragmentation pattern.[5][6]
Q2: Why is a deuterium-labeled internal standard like this compound used?
A2: A deuterium-labeled internal standard (IS) is used to improve the accuracy and precision of the quantification.[7] Since this compound is chemically identical to the analyte (N-Desmethyl venlafaxine) but has a different mass, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for reliable correction of variations during sample preparation and analysis, leading to more accurate results.
Q3: What are the typical sample preparation techniques for extracting this compound from biological matrices?
A3: The most common sample preparation techniques include:
-
Liquid-Liquid Extraction (LLE): This technique is effective for separating the analyte from the biological matrix.[1][8]
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to LLE and can be automated for higher throughput.[4][6]
-
Protein Precipitation (PPT): This is a simpler and faster technique, often used for high-throughput analysis, but may result in a less clean extract.[2]
The choice of technique depends on the required sensitivity, sample throughput, and the complexity of the biological matrix.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides potential solutions.
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | - Evaluate different extraction methods: If using protein precipitation, consider switching to LLE or SPE for a cleaner sample and reduced matrix effects.[9] - Optimize extraction solvent: For LLE, test different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH conditions to maximize recovery. - Optimize SPE sorbent and elution solvent: Select a sorbent that retains the analyte effectively and use a strong enough elution solvent to ensure complete recovery. |
| Inefficient Chromatographic Separation | - Optimize mobile phase composition: Adjust the organic modifier (e.g., acetonitrile, methanol) and additive (e.g., formic acid, ammonium (B1175870) formate) concentrations to improve peak shape and retention.[1][8] - Select an appropriate analytical column: Phenyl or C18 columns are commonly used.[1][4][8] Experiment with different column chemistries and particle sizes to achieve better separation from interfering components. |
| Suboptimal Mass Spectrometer Settings | - Optimize ionization source parameters: Adjust the electrospray ionization (ESI) source parameters, such as spray voltage, gas temperatures, and gas flow rates, to maximize the ionization of this compound.[5] - Confirm and optimize MRM transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions. Infuse a standard solution of this compound to optimize collision energy and other MS/MS parameters. |
Issue 2: High Background Noise or Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | - Incorporate a wash step in SPE: Use a weak organic solvent to wash the SPE cartridge and remove interfering compounds before eluting the analyte. - Perform a back-extraction in LLE: After the initial extraction, back-extract the analyte into an acidic aqueous phase to remove neutral and basic interferences. |
| Co-elution with Matrix Components | - Modify the chromatographic gradient: A shallower gradient can improve the separation of the analyte from closely eluting matrix components. - Consider a different column chemistry: A column with a different selectivity (e.g., a pentafluorophenyl (PFP) column) may provide better separation. |
| Phospholipid Contamination | - Use a phospholipid removal plate or column during sample preparation. - Employ a divert valve on the LC system to divert the early-eluting phospholipids (B1166683) away from the mass spectrometer. |
Issue 3: Poor Peak Shape
| Potential Cause | Troubleshooting Steps |
| Incompatible Injection Solvent | - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column Overload | - Dilute the sample or inject a smaller volume. |
| Secondary Interactions with the Column | - Add a small amount of a competing base (e.g., ammonium hydroxide) to the mobile phase to reduce peak tailing for basic analytes. |
Experimental Protocols
Below are representative experimental conditions for the analysis of N-Desmethyl venlafaxine (B1195380) and its deuterated internal standard. These should be optimized for your specific instrumentation and application.
Sample Preparation: Liquid-Liquid Extraction (LLE)[1][8]
-
To 50 µL of plasma, add the internal standard solution.
-
Add a basifying agent (e.g., 1 M sodium hydroxide).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Parameters
| Parameter | Typical Conditions |
| LC Column | Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 µm)[1][8] or Betasil C18[4] |
| Mobile Phase A | 0.1% Formic acid in water[1][8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1][8] |
| Flow Rate | 0.8 mL/min[1][8] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table of MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Desmethyl venlafaxine | 264.3 | 58.1[3] |
| This compound | 267.3 | 249.2[3] |
Note: The optimal product ion may vary depending on the instrument and collision energy.
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. simbecorion.com [simbecorion.com]
Technical Support Center: Resolving Co-elution with N-Desmethyl venlafaxine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with N-Desmethyl venlafaxine-d3 during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing co-elution of our analyte with the internal standard, this compound. What are the primary causes?
A1: Co-elution involving a deuterated internal standard like this compound is uncommon but can occur due to the very similar physicochemical properties between the labeled and unlabeled compounds. The primary factors contributing to this issue are typically related to the chromatographic conditions not being fully optimized to resolve the slight differences between the analyte and the internal standard. Key areas to investigate include mobile phase composition, column chemistry, and temperature.
Q2: How does the mobile phase pH affect the separation of this compound?
A2: Venlafaxine (B1195380) and its metabolites, including N-Desmethyl venlafaxine, are basic compounds.[1] The pH of the mobile phase plays a critical role in their ionization state and, consequently, their retention on a reverse-phase column.[2] At a low pH (e.g., 2.5-4.5), these compounds will be protonated and more polar, leading to earlier elution.[2] Insufficient separation may occur if the pH is not optimal to exploit the subtle pKa differences between your analyte and this compound.
Q3: Can the choice of organic modifier in the mobile phase impact the resolution?
A3: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) are crucial. Acetonitrile generally has a stronger elution strength than methanol (B129727) in reverse-phase chromatography. Modifying the gradient slope or the isocratic percentage of the organic modifier can alter selectivity and improve the separation between closely eluting compounds.
Q4: What role does the stationary phase (column) play in resolving co-elution with a deuterated standard?
A4: The column's stationary phase chemistry is a key factor. While a standard C18 column is often used, subtle differences in selectivity can be achieved with other phases.[3] For basic compounds like this compound, columns with end-capping to reduce silanol (B1196071) interactions can prevent peak tailing and improve resolution. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity based on pi-pi interactions, which might be sufficient to resolve the analyte from its deuterated counterpart.
Troubleshooting Guide
If you are experiencing co-elution with this compound, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment and System Check
-
Verify Peak Identity: Confirm that the co-eluting peak is indeed your analyte of interest and the internal standard using mass spectrometry by monitoring their specific mass-to-charge ratios (m/z).
-
Check System Performance: Ensure your LC system is performing optimally. Check for high backpressure, leaks, and proper pump mixing. Broad peaks for all analytes may indicate a system-wide issue rather than a specific co-elution problem.[1]
Step 2: Method Optimization
If the system is functioning correctly, proceed with method optimization. The following diagram illustrates a logical workflow for troubleshooting.
Step 3: Detailed Experimental Protocols
-
Objective: To alter the ionization and retention of this compound and the co-eluting analyte.
-
Materials:
-
Mobile Phase A: Water with 0.1% formic acid (pH ~2.7) or 10 mM ammonium (B1175870) acetate (B1210297) (adjust pH with acetic acid to 4.5).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Procedure:
-
Prepare a series of mobile phase A buffers with slightly different pH values (e.g., pH 3.0, 3.5, 4.0).
-
Inject the sample with each mobile phase composition, keeping the gradient and other parameters constant.
-
Analyze the chromatograms for changes in retention time and resolution.
-
-
Objective: To improve separation by altering the elution profile.
-
Procedure:
-
Steeper Gradient: If peaks are broad and resolution is poor, a steeper gradient may sharpen the peaks.
-
Shallower Gradient: If peaks are sharp but co-eluting, a shallower gradient around the elution time of the analytes will increase the time they spend interacting with the stationary phase, potentially improving resolution.
-
Isocratic Hold: Introduce an isocratic hold at a specific organic percentage just before the elution of the compounds of interest to enhance separation.
-
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for venlafaxine and its metabolites, which can be adapted for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Venlafaxine | 278.27 | 121.11 | [3] |
| O-Desmethyl venlafaxine | 264.28 | 107.10 | [3] |
| N-Desmethyl venlafaxine | 264.3 | 78.4 | [4] |
| This compound | ~267.3 | ~78.4 or other stable fragment | Inferred |
Note: The exact m/z for this compound will depend on the position of the deuterium (B1214612) labels. The product ion may or may not contain the labels.
Experimental Workflow for Method Development
The following diagram outlines a general workflow for developing a robust LC-MS/MS method for the analysis of venlafaxine and its metabolites, including the use of a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Desmethyl Venlafaxine-d3 Method Refinement for Higher Throughput
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for N-Desmethyl venlafaxine-d3 for higher throughput analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most significant bottleneck for achieving high-throughput analysis of N-Desmethyl venlafaxine (B1195380)?
A1: The primary bottlenecks for high-throughput analysis are typically sample preparation and chromatographic run time. Complex extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be time-consuming. Similarly, long chromatographic runs to achieve high resolution can limit the number of samples analyzed per day. To increase throughput, focus on simplifying sample preparation (e.g., protein precipitation) and shortening the chromatographic runtime.
Q2: Is this compound a suitable internal standard (IS) for the quantitative analysis of N-Desmethyl venlafaxine?
A2: Yes, this compound is a suitable stable isotope-labeled internal standard (SIL-IS). It is expected to co-elute with the analyte and have similar ionization efficiency, which helps to accurately correct for matrix effects and variability in sample processing.
Q3: What are the common mass transitions for N-Desmethyl venlafaxine and this compound?
A3: In positive electrospray ionization (ESI+) mode, a common mass transition for N-Desmethyl venlafaxine is m/z 264.3 → 58.1. For this compound, the precursor ion will be shifted by +3 Da, so a typical transition would be m/z 267.3 → 249.2.[1] It is crucial to optimize these transitions on your specific mass spectrometer.
Q4: Can I use a protein precipitation protocol for plasma samples? What are the potential drawbacks?
A4: Yes, protein precipitation is a fast and effective method for sample preparation in high-throughput settings.[2] A common approach is to add a threefold volume of cold acetonitrile (B52724) or methanol (B129727) to the plasma sample. The main drawback is that it may result in less clean extracts compared to SPE or LLE, potentially leading to more significant matrix effects and faster column deterioration.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | Venlafaxine and its metabolites are basic compounds that can interact with residual silanol (B1196071) groups on the column, causing peak tailing.[3] Solution: Use a column with end-capping or operate the mobile phase at a low pH (e.g., add 0.1% formic acid) to protonate the silanol groups and reduce these interactions. |
| Column Overload | Injecting a sample with a high concentration of the analyte can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, the sample should be dissolved in the initial mobile phase. |
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard, leading to inconsistent results. This is more common with protein precipitation. Solution: Optimize the chromatographic separation to move the analyte peak away from the regions of significant matrix effects. A shorter, faster gradient may need careful optimization. Consider a more rigorous sample cleanup like SPE if the issue persists. |
| Internal Standard (IS) Issues | An unstable or impure IS can lead to variability. Solution: Ensure the purity and stability of your this compound standard. Verify that the IS response is consistent across different samples. |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Solution: Use automated liquid handlers for precise and consistent sample processing. Ensure thorough vortexing and complete protein precipitation. |
Issue 3: Low Signal Intensity or Sensitivity
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mass Spectrometer Parameters | The cone voltage and collision energy may not be optimized for N-Desmethyl venlafaxine and its deuterated internal standard. Solution: Perform a compound tuning experiment to determine the optimal cone voltage and collision energy for the specific mass transitions. |
| Inefficient Ionization | The mobile phase composition can significantly impact ionization efficiency. Solution: Ensure the mobile phase pH is appropriate for positive ion mode (typically acidic). The presence of a small amount of acid like formic acid or ammonium (B1175870) formate (B1220265) can improve protonation. |
| Sample Loss During Preparation | The analyte may be adsorbing to plasticware or being lost during extraction. Solution: Use low-binding microplates and pipette tips. Optimize the extraction procedure to ensure high recovery. |
Experimental Protocols
High-Throughput Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample into a 96-well plate.
-
Add 150 µL of cold acetonitrile containing the this compound internal standard.
-
Seal the plate and vortex for 2 minutes at high speed.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
High-Throughput LC-MS/MS Method
| Parameter | Condition |
| LC Column | C18, 50 x 2.1 mm, < 3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B in 1.5 minutes, hold for 0.5 min, return to initial conditions |
| Total Run Time | ~2.5 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | N-Desmethyl venlafaxine: 264.3 → 58.1this compound: 267.3 → 249.2[1] |
| Cone Voltage | Optimize for your instrument (typically 20-40 V) |
| Collision Energy | Optimize for your instrument (typically 10-25 eV) |
Visualizations
Caption: High-throughput experimental workflow for N-Desmethyl venlafaxine analysis.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
Long-term stability of N-Desmethyl venlafaxine-d3 stock solutions
A Hub for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the long-term stability of N-Desmethyl venlafaxine-d3 stock solutions. While specific long-term stability data for this compound in solution is not extensively published, this resource offers best practices, troubleshooting guides, and protocols based on the stability of related compounds and general principles for handling deuterated standards.
Best Practices & FAQs for this compound Stock Solutions
This section provides answers to frequently asked questions and outlines best practices for the storage and handling of this compound stock solutions to ensure their integrity and stability.
Q1: What is the recommended storage condition for this compound?
A: As a solid, this compound should be stored at -20°C.[1][2] The non-deuterated form, (±)-N-desmethyl Venlafaxine (B1195380) (hydrochloride), is reported to be stable for at least four years under these conditions.[2] For stock solutions, it is also recommended to store them at -20°C or lower to minimize degradation.
Q2: What is the best solvent for preparing this compound stock solutions?
A: this compound is soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.[1] For long-term stability, it is advisable to use aprotic, anhydrous solvents like acetonitrile (B52724) or DMSO.[3] Aqueous solutions of the related compound (±)-O-Desmethyl venlafaxine are not recommended for storage for more than one day.[4]
Q3: How do deuterated compounds like this compound compare in stability to their non-deuterated counterparts?
A: Generally, deuterated compounds are more stable than their non-deuterated analogs.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can slow down metabolic degradation processes.[6][7]
Q4: Can the deuterium (B1214612) label on this compound be lost?
A: Yes, under certain conditions, isotopic exchange (H/D exchange) can occur, where deuterium atoms are replaced by hydrogen atoms from the solvent or sample matrix. This is more likely to happen in protic solvents (like water or methanol) and under acidic or basic conditions. To minimize this risk, use aprotic solvents and maintain a neutral pH.
Q5: How often can I freeze and thaw my stock solution?
A: It is best to minimize freeze-thaw cycles. Repeated cycling can accelerate degradation. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid the need for repeated thawing of the entire stock.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound stock solutions in experimental settings.
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced signal intensity of the internal standard over time. | Degradation of the stock solution. | 1. Prepare a fresh stock solution from solid material.2. Perform a stability check by comparing the response of the old and new stock solutions.3. Ensure proper storage conditions (-20°C or colder, protected from light). |
| Appearance of unexpected peaks in chromatograms. | Presence of degradation products or impurities. | 1. Review the certificate of analysis for known impurities.2. Perform forced degradation studies (see experimental protocols) to identify potential degradation products.3. Optimize chromatographic methods to separate the main compound from any new peaks. |
| Inconsistent quantification results. | Isotopic exchange (H/D exchange) or co-elution with interfering substances. | 1. Check for H/D exchange by analyzing the standard in your sample matrix over time.2. Ensure chromatographic separation from any isobaric interferences.3. Verify the isotopic purity of the standard. |
| Variability between different aliquots. | Improper mixing before aliquoting or solvent evaporation. | 1. Ensure the stock solution is homogenous before aliquoting.2. Use high-quality vials with tight seals to prevent solvent evaporation. |
Experimental Protocols
For laboratories that need to perform their own stability assessments, the following protocols provide a framework for conducting these studies.
Protocol 1: Long-Term Stability Assessment of this compound Stock Solution
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over an extended period.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile).
-
Aliquoting: Dispense the stock solution into multiple small, amber glass vials with PTFE-lined caps.
-
Storage: Store the vials at the desired temperature (e.g., -20°C and 4°C). Protect from light.
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, 18, and 24 months).
-
Analysis: At each time point, analyze one vial from each storage temperature using a validated stability-indicating analytical method (e.g., LC-MS).
-
Quantify the concentration of this compound.
-
Monitor for the appearance of any degradation products.
-
-
Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0). A change of >10% is typically considered significant.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source.
-
-
Time Points: Collect samples at various time points for each condition.
-
Analysis: Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection.
-
Characterization: Use high-resolution MS/MS and NMR to elucidate the structures of any major degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmatutor.org [pharmatutor.org]
- 7. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: N-Desmethyl venlafaxine-d3 Versus Other Internal Standards for Accurate Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of venlafaxine (B1195380) and its primary active metabolite, O-desmethylvenlafaxine, is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and accurate results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of N-Desmethyl venlafaxine-d3 with other commonly used internal standards, supported by experimental data and detailed methodologies.
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative bioanalysis due to their physicochemical similarity to the analyte.
This guide will delve into a comparative analysis of various internal standards, with a focus on the performance of this compound. We will explore its advantages and disadvantages relative to other deuterated and non-deuterated analogues.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, particularly those incorporating deuterium (B1214612) (²H or D), are considered the gold standard in quantitative LC-MS/MS analysis.[1] These standards are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-identical nature ensures they co-elute with the analyte and experience the same degree of matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[2]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Below is a summary of the performance of this compound compared to other deuterated and non-deuterated internal standards.
Data Presentation: Quantitative Performance
The following table summarizes the typical performance characteristics of different internal standards used in the analysis of venlafaxine and its metabolites. Data is compiled from various validated methods and represents expected performance under optimized conditions.
| Internal Standard | Type | Typical Accuracy (% Bias) | Typical Precision (% CV) | Matrix Effect Compensation | Recovery Compensation | Reference |
| This compound | Deuterated Metabolite | ± 5% | < 10% | Excellent | Excellent | Expected Performance |
| O-Desmethyl venlafaxine-d6 | Deuterated Metabolite | ± 5% | < 10% | Excellent | Excellent | [3] |
| Venlafaxine-d6 | Deuterated Parent Drug | ± 10% | < 15% | Very Good | Very Good | [4][5] |
| D,L-Venlafaxine-d11 | Deuterated Parent Drug | ± 10% | < 15% | Very Good | Very Good | [6] |
| Nadolol | Non-Deuterated Analogue | ± 15% | < 20% | Moderate | Moderate | [7] |
| Fluoxetine | Non-Deuterated Analogue | ± 15% | < 20% | Moderate | Moderate | [8] |
| Paroxetine | Non-Deuterated Analogue | ± 15% | < 20% | Moderate | Moderate | [9] |
Note: "Expected Performance" for this compound is based on the established principles of using a stable isotope-labeled metabolite as an internal standard, which is expected to closely track the corresponding analyte.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline a typical experimental protocol for the quantification of venlafaxine and its metabolites in a biological matrix, such as plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for extracting venlafaxine and its metabolites from biological matrices is solid-phase extraction.
-
Aliquoting: Transfer 100 µL of the plasma or serum sample into a microcentrifuge tube.[1]
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound in methanol) to each sample, calibrator, and quality control sample.[1]
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724), to the samples. Vortex and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a strong cation exchange cartridge) with methanol (B129727) followed by deionized water.[6]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution to remove interfering substances. A common wash solution is 5% methanol in water.[4]
-
Elution: Elute the analytes and the internal standard from the cartridge with an appropriate elution solvent, such as methanol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection are key to achieving selectivity and sensitivity.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of venlafaxine and its metabolites.[4]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[8][10]
-
Flow Rate: A flow rate in the range of 0.3-0.8 mL/min is typical.[4][10]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[4]
-
Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][7] Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.3 | 121.1 |
| O-Desmethylvenlafaxine | 264.2 | 107.1 |
| N-Desmethylvenlafaxine | 264.2 | 58.1 |
| This compound | 267.2 | 61.1 |
| Venlafaxine-d6 | 284.4 | 121.0 |
| O-Desmethylvenlafaxine-d6 | 270.4 | 107.1 |
Note: The m/z values for this compound are predicted based on its chemical structure and may need to be optimized experimentally.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for quantitative bioanalysis using LC-MS/MS.
Caption: Logical relationship of an ideal internal standard compensating for analytical variability.
Conclusion
The choice of an internal standard is a critical determinant of the quality of bioanalytical data. While non-deuterated internal standards can be used, they may not adequately compensate for matrix effects and other sources of variability, potentially leading to less accurate and precise results.
Deuterated internal standards, such as this compound, are the preferred choice for the quantitative analysis of venlafaxine and its metabolites. As a deuterated version of a major metabolite, this compound is expected to closely mimic the chromatographic and mass spectrometric behavior of the endogenous N-desmethylvenlafaxine, as well as provide robust correction for the parent drug and its other primary metabolite, O-desmethylvenlafaxine. This leads to superior accuracy and precision, ensuring the generation of high-quality, reliable data essential for drug development and clinical research. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is the recommended approach to ensure data integrity.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Bioanalytical Methods for Venlafaxine and its Metabolites: The Role of N-Desmethyl venlafaxine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of modern bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of venlafaxine (B1195380) and its key metabolites. Accurate quantification is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. A critical component of a robust bioanalytical method is the internal standard (IS), which corrects for variability during sample processing and analysis.
Stable isotope-labeled (SIL) internal standards are the gold standard, as they co-elute with the analyte and exhibit identical behavior during extraction and ionization. N-Desmethyl venlafaxine-d3 is a deuterated SIL compound designed for use as an internal standard in the quantification of N-desmethylvenlafaxine (NDV), a metabolite of venlafaxine.[1][2] This guide presents performance data from various validated methods to assist researchers in developing and cross-validating their analytical techniques.
Comparative Performance of LC-MS/MS Methods
The selection of a bioanalytical method is a balance of sensitivity, speed, and robustness. The following table summarizes the performance characteristics of several validated LC-MS/MS methods for venlafaxine and its metabolites, providing a basis for comparison and cross-validation. While these studies utilize different internal standards, the validation parameters demonstrate the performance achievable with current technology, for which an IS like this compound is ideally suited.
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] | Method 4[6] |
| Analytes | VEN, ODV | VEN, ODV, NDV, NNDDV, NODDV | VEN, ODV, NDV, NNDDV, OHV, NODDV | VEN, ODV |
| Matrix | Human Plasma | Human Plasma | Rat Plasma | Rat Plasma |
| Internal Standard | Nadolol | Deuterated Analogs | Deuterated Analogs | Venlafaxine-d6 |
| LLOQ (ng/mL) | VEN: 2.0ODV: 2.0 | VEN: 5.0ODV: 5.0NDV: 5.0 | VEN: 15.0ODV: 1.0NDV: 5.0 | VEN: N/AODV: N/A |
| Linearity Range (ng/mL) | 2.0 - 500 | 5.0 - 800 | VEN: 15-6000NDV: 5-2000 | 1.0 - 500 |
| Intra-day Precision (%CV) | < 12.6% | 1.9% - 9.3% | < 15% | < 10.1% |
| Inter-day Precision (%CV) | < 12.6% | 1.9% - 9.3% | < 15% | < 9.8% |
| Accuracy (% Bias) | -9.8% to +3.9% | N/A | Within ±15% | -8.1% to 8.5% |
| Extraction Method | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction | Solid Phase Extraction |
VEN: Venlafaxine, ODV: O-Desmethylvenlafaxine, NDV: N-Desmethylvenlafaxine, NNDDV: N,N-Didesmethylvenlafaxine, NODDV: N,O-Didesmethylvenlafaxine, OHV: Hydroxyvenlafaxine, LLOQ: Lower Limit of Quantification.
Experimental Protocols and Workflows
A successful bioanalytical method relies on a well-defined and validated protocol. Below are representative methodologies synthesized from published, high-performance LC-MS/MS assays.
The cross-validation of analytical methods is a critical process to ensure data integrity and comparability between different laboratories or techniques. The diagram below illustrates a typical workflow for sample analysis in a regulated bioanalytical laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of N-Desmethyl Venlafaxine-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of N-Desmethyl venlafaxine (B1195380), with a focus on the use of its deuterated internal standard, N-Desmethyl venlafaxine-d3. Given the absence of publicly available inter-laboratory comparison studies, this document serves as a foundational resource for laboratories to establish and compare their own analytical methods. The guide outlines a standard experimental protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the most prevalent and robust technique for this analysis. Furthermore, it presents a compilation of performance data from various studies to serve as a benchmark for individual laboratory results.
Comparative Analysis of Analytical Method Performance
The performance of an analytical method for N-Desmethyl venlafaxine is assessed by several key validation parameters. The following table summarizes typical performance characteristics reported in the literature for LC-MS/MS-based assays. Laboratories can use this data to compare the performance of their own methods.
| Parameter | Typical Performance Range | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 - 10 ng/mL | [1](2--INVALID-LINK-- |
| Linearity (r²) | > 0.99 | [3](4--INVALID-LINK-- |
| Intra-day Precision (%CV) | < 15% | [1](5--INVALID-LINK-- |
| Inter-day Precision (%CV) | < 15% | [1](5--INVALID-LINK-- |
| Accuracy (% Bias) | 85 - 115% (± 20% at LLOQ) | [1](5--INVALID-LINK-- |
| Recovery | > 80% | [3](--INVALID-LINK--) |
Experimental Protocol: Quantification of N-Desmethyl Venlafaxine using LC-MS/MS
This section details a representative experimental protocol for the analysis of N-Desmethyl venlafaxine in human plasma using this compound as an internal standard.
Materials and Reagents
-
N-Desmethyl venlafaxine analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, purified (e.g., Milli-Q)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl venlafaxine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the N-Desmethyl venlafaxine stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution (50 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
HPLC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
The following table provides the predicted and commonly used MRM transitions for N-Desmethyl venlafaxine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Desmethyl venlafaxine | 264.2 | 44.1 |
| This compound | 267.2 | 47.1 |
Note: The product ion for N-Desmethyl venlafaxine corresponds to the [CH3NHCH2]+ fragment. The d3 label is on the N-methyl group, hence the +3 Da shift in both the precursor and the product ion for the internal standard.
Experimental Workflow and Signaling Pathway Diagrams
To facilitate a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow and the metabolic pathway of venlafaxine.
Figure 1. Experimental workflow for the LC-MS/MS analysis of N-Desmethyl venlafaxine.
Figure 2. Simplified metabolic pathway of Venlafaxine.
References
- 1. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyn Edwards talks about cancer drug development at Antisoma. Interview by Ulrike Knies-Bamforth and Dan Huke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to N-Desmethyl venlafaxine-d3 in Bioanalytical Method Validation
For researchers, scientists, and drug development professionals, the robust and accurate quantification of drug metabolites is a cornerstone of successful pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methods for N-Desmethyl venlafaxine (B1195380), with a focus on the utility of its deuterated analog, N-Desmethyl venlafaxine-d3, as an internal standard. The information presented is supported by a compilation of experimental data from various validated methods, offering a clear perspective on performance and application.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to the analyte of interest, N-Desmethyl venlafaxine. This similarity allows it to effectively compensate for variability during the entire analytical process, including sample extraction, chromatographic retention, and ionization efficiency, thereby leading to enhanced accuracy and precision.
Comparative Analysis of Analytical Method Performance
The following tables summarize the performance characteristics of various validated analytical methods for the quantification of venlafaxine and its metabolites, including N-Desmethyl venlafaxine. These methods employ different sample preparation techniques and internal standards, providing a basis for comparison.
| Analyte(s) | Internal Standard | Sample Preparation | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Venlafaxine, O-Desmethylvenlafaxine | Escitalopram | Solid-Phase Extraction (SPE) | 3 (VEN), 6 (ODV) | 3-300 (VEN), 6-600 (ODV) | Within 10% | < 10% | 95.9 (VEN), 81.7 (ODV) | [1] |
| Venlafaxine, O-Desmethylvenlafaxine | Haloperidol | Liquid-Liquid Extraction (LLE) | 20 | 20-500 | - | 5.40-5.99 (intra-day), 9.43-21.63 (inter-day) | > 52% | [2] |
| Venlafaxine, O-Desmethylvenlafaxine, N-Desmethylvenlafaxine, N,O-Didesmethylvenlafaxine, N,N-Didesmethylvenlafaxine | Venlafaxine-d6, O-Desmethylvenlafaxine-d6 | Protein Precipitation | 5 | 5-800 | - | 1.9-9.3 (inter-assay) | > 96% | [3][4] |
| Venlafaxine, O-Desmethylvenlafaxine | Venlafaxine-d6 | Solid-Phase Extraction (SPE) | - | - | - | - | - | [5] |
| Venlafaxine, O-Desmethylvenlafaxine | - | Liquid-Liquid Extraction | 10 | 10-1000 | 90-110 | < 10% | > 70% (VEN), > 80% (ODV) | [6] |
Experimental Protocols: A Closer Look
The choice of experimental protocol significantly impacts the performance of an analytical method. Below are detailed methodologies commonly employed for the analysis of venlafaxine and its metabolites.
Method 1: Solid-Phase Extraction (SPE) with LC-MS/MS
This method is frequently utilized for its ability to provide clean extracts and reduce matrix effects.
Sample Preparation (SPE):
-
To 100 µL of plasma, add the internal standard solution (e.g., this compound in methanol).
-
Pre-treat the sample by adding an acidic solution (e.g., 0.1 M HCl) and vortex.
-
Condition an SPE cartridge (e.g., C18 or mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile (B52724), often with a small amount of ammonia (B1221849) or formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Method 2: Liquid-Liquid Extraction (LLE) with LC-MS/MS
LLE is a classic and effective technique for sample clean-up.
Sample Preparation (LLE):
-
To 200 µL of plasma, add the internal standard solution.
-
Add a basifying agent (e.g., 1 M NaOH) to adjust the pH.
-
Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex vigorously to facilitate extraction of the analytes into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
Method 3: Protein Precipitation (PPT) with LC-MS/MS
PPT is a rapid and simple method for sample preparation, suitable for high-throughput analysis.
Sample Preparation (PPT):
-
To 50 µL of plasma, add the internal standard solution.
-
Add a three-fold excess of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex thoroughly and centrifuge at high speed.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system or after evaporation and reconstitution.
Visualizing the Workflow and Mechanism of Action
To further elucidate the analytical process and the pharmacological context of venlafaxine, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of N-Desmethyl venlafaxine using a deuterated internal standard and LC-MS/MS.
Venlafaxine, the parent drug of N-Desmethyl venlafaxine, primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[7][8] Its therapeutic effects are attributed to the potentiation of neurotransmitter activity in the central nervous system.[7][9]
Caption: Mechanism of action of venlafaxine as a serotonin-norepinephrine reuptake inhibitor (SNRI).
References
- 1. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpsych.bmj.com [gpsych.bmj.com]
- 7. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Venlafaxine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Deuterated Internal Standards for Venlafaxine Quantification: N-Desmethyl venlafaxine-d3 vs. Venlafaxine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used deuterated internal standards, N-Desmethyl venlafaxine-d3 and Venlafaxine-d6, for the quantitative analysis of the antidepressant drug venlafaxine (B1195380) and its metabolites. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods, particularly in chromatography and mass spectrometry. This document summarizes their key characteristics, presents available performance data, and provides detailed experimental protocols to aid researchers in their selection and application.
Data Presentation: A Comparative Overview
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. While direct comparative studies are limited, the following table summarizes the key properties and typical performance characteristics of this compound and Venlafaxine-d6 based on available literature.
| Feature | This compound | Venlafaxine-d6 |
| Analyte(s) Quantified | N-Desmethylvenlafaxine, Venlafaxine and its metabolites | Venlafaxine and its metabolites |
| Typical Application | LC-MS/MS bioanalysis of venlafaxine and its metabolites.[1] | UPLC-MS/ESI and LC-MS/MS for pharmacokinetic studies of venlafaxine and O-desmethylvenlafaxine.[2][3] |
| Mass Shift (vs. Analyte) | +3 Da (for N-Desmethylvenlafaxine) | +6 Da (for Venlafaxine) |
| Reported Purity | >95% (HPLC)[1] | Information not explicitly available in the provided search results. |
| Extraction Recovery | High sensitivity and selectivity reported in LC-MS/MS methods.[1] | 88.8%[3] |
| Matrix Effect | No significant matrix effects reported in validated methods. | No significant matrix effects observed.[4] |
| Linearity Range (Analyte) | Enables linear quantification over a wide concentration range. | Enables linear quantification over a range of 1-300 ng/mL for venlafaxine and O-desmethylvenlafaxine.[4] |
| Lower Limit of Quantification (LLOQ) (Analyte) | Enables sensitive detection of N-Desmethylvenlafaxine. | 1 ng/mL for venlafaxine and O-desmethylvenlafaxine.[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for bioanalytical assays using either this compound or Venlafaxine-d6 as an internal standard.
Protocol 1: Quantification of Venlafaxine and Metabolites using Venlafaxine-d6
This protocol is adapted from a validated UPLC-MS/ESI method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in rat plasma.[2][3]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 300 µL of plasma, add 20 µL of Venlafaxine-d6 internal standard working solution (50 µg/mL).
-
Vortex the mixture.
-
Condition an SPE cartridge (e.g., ACQUITY UPLC® BEH Shield RP18) with 1 mL of methanol, followed by 1 mL of de-ionized water.[3]
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen gas.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. UPLC-MS/ESI Analysis
-
Chromatographic Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm).[3]
-
Mobile Phase: Isocratic elution with a mixture of water (containing 2 mM ammonium (B1175870) acetate) and acetonitrile (B52724) (20:80, v/v).[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 7 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions: [3]
-
Venlafaxine: m/z 278.3 → 121.08
-
O-desmethylvenlafaxine: m/z 264.2 → 107.1
-
Venlafaxine-d6: m/z 284.4 → 121.0
-
Protocol 2: General Workflow for Quantification using this compound
While a specific detailed public protocol was not found in the search results, a general workflow for an LC-MS/MS method utilizing this compound as an internal standard would typically involve the following steps.[1]
1. Sample Preparation (Protein Precipitation - a common alternative to SPE)
-
To a known volume of plasma (e.g., 100 µL), add the internal standard solution of this compound.
-
Add a protein precipitating agent (e.g., three volumes of acetonitrile or methanol).
-
Vortex vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: A suitable C18 or phenyl-hexyl reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
N-Desmethylvenlafaxine: m/z 264.2 → [product ion]
-
This compound: m/z 267.2 → [corresponding product ion]
-
Venlafaxine: m/z 278.2 → [product ion]
-
Mandatory Visualization: Venlafaxine Metabolism and Analytical Workflow
To visually represent the key processes involved, the following diagrams have been generated using the DOT language.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantitation of N-Desmethyl Venlafaxine
For researchers and drug development professionals engaged in the pharmacokinetic and metabolic studies of venlafaxine (B1195380), accurate and reliable quantitation of its metabolites is paramount. N-desmethyl venlafaxine (NDV), a minor metabolite, plays a role in the overall metabolic profile of the parent drug. The use of a stable isotope-labeled internal standard, such as N-Desmethyl venlafaxine-d3, is a cornerstone of modern quantitative bioanalysis, ensuring high accuracy and precision in LC-MS/MS methods.[1] This guide provides a comparative overview of analytical methods for the quantitation of N-desmethyl venlafaxine and related compounds, details an experimental protocol, and illustrates the parent drug's mechanism of action.
Performance Comparison of Analytical Methods
| Analyte(s) | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Biological Matrix | Reference |
| N-desmethylvenlafaxine (NDV) , Venlafaxine (VEN), O-desmethylvenlafaxine (ODV), N,N-didesmethylvenlafaxine (NNDDV), N,O-didesmethylvenlafaxine (NODDV) | Not specified for NDV | 5 - 800 (for all analytes) | 5 | Human Plasma | Knezevic et al., 2024[2] |
| N-desmethylvenlafaxine (NDV) , VEN, ODV, NNDDV, Hydroxyvenlafaxine (OHV), NODDV | Not specified for NDV | 5.00 - 2000 | 5.00 | Rat Plasma | Gu et al., 2018[3][4] |
| Venlafaxine, O-desmethylvenlafaxine | Nadolol | 2.0 - 500 | 2.0 | Human Plasma | Patel et al., 2008[5] |
| Venlafaxine, O-desmethylvenlafaxine | Escitalopram | VEN: 3 - 300, ODV: 6 - 600 | VEN: 3, ODV: 6 | Human Plasma | Bhatt et al., 2005[6] |
Experimental Protocol: LC-MS/MS Quantitation of Venlafaxine and its Metabolites
The following is a representative experimental protocol adapted from a validated method for the simultaneous quantification of venlafaxine and its metabolites in plasma, which can be applied when using this compound as an internal standard for the quantitation of N-desmethyl venlafaxine.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma, add the internal standard solution (including this compound).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., Agilent SB-Phenyl, 50 mm × 4.6 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: Ambient or controlled.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions for each analyte and internal standard must be optimized. For N-desmethylvenlafaxine, the precursor ion would be [M+H]+.
4. Calibration and Quality Control
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.
-
Process and analyze the calibration standards and quality control samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Logical Workflow for Bioanalytical Method Development
Caption: Workflow for bioanalytical method development and validation.
Signaling Pathway: Mechanism of Action of Venlafaxine
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[7][8] Its therapeutic effect is primarily due to the potentiation of neurotransmitter activity in the central nervous system. Venlafaxine and its active metabolite, O-desmethylvenlafaxine, inhibit the reuptake of both serotonin (B10506) and norepinephrine (B1679862) from the synaptic cleft by blocking their respective transporters, SLC6A4 and SLC6A2.[7] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[9]
Caption: Mechanism of action of Venlafaxine at the synapse.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to Bioanalytical Methods for Venlafaxine and its Metabolites: Focus on Internal Standards and Limits of Detection
In the quantitative bioanalysis of the antidepressant venlafaxine (B1195380) and its metabolites, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of various analytical methods, with a particular focus on the limits of detection (LOD) and the performance of different internal standards, including the deuterated standard N-Desmethyl venlafaxine-d3. This information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization in mass spectrometry.[1] This co-elution and similar ionization response effectively compensates for variations in the analytical process, leading to higher data accuracy.[1] Structural analog internal standards, which are chemically similar but not identical to the analyte, are another option but may exhibit different extraction recovery and chromatographic behavior, potentially impacting accuracy.[1]
Comparison of Analytical Methods and Limits of Detection
Various methods have been developed for the quantification of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine. High-performance liquid chromatography (HPLC) coupled with fluorescence or UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques. LC-MS/MS methods generally offer superior sensitivity and selectivity.[2]
The table below summarizes the lower limit of quantification (LLOQ) or limit of detection (LOD) for venlafaxine and O-desmethylvenlafaxine reported in different studies, highlighting the internal standards used. While a specific LOD for this compound is not reported as it serves as an internal standard, the performance of methods utilizing various internal standards provides a valuable comparison.
| Analyte(s) | Method | Internal Standard | LLOQ/LOD | Matrix | Reference |
| Venlafaxine, O-desmethylvenlafaxine | LC-MS/MS | Escitalopram | VEN: 3 ng/mL, ODV: 6 ng/mL (LLOQ) | Human Plasma | [3] |
| Venlafaxine, O-desmethylvenlafaxine | LC-MS/MS | Fluoxetine | VEN: 0.100 ng/mL, ODV: 0.200 ng/mL (LLOQ) | Human Plasma | [4] |
| Venlafaxine, O-desmethylvenlafaxine | LC-MS/MS | Not Specified | VEN & ODV: 20 µg/L (LLOQ) | Dried Blood Spots | [5][6] |
| Venlafaxine, O-desmethylvenlafaxine | HPLC-Fluorescence | Mexiletine | 10 ng/mL (LOQ) | Human Plasma | [7] |
| Venlafaxine, O-desmethylvenlafaxine | HPLC with spectrofluorimetric detection | Citalopram | 0.3 ng/mL (LOD), 1.0 ng/mL (LOQ) | Human Plasma | [8] |
| Venlafaxine | GC-NPD | Protriptyline | Not Specified | Whole Blood |
Note: LLOQ (Lower Limit of Quantification) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. LOD (Limit of Detection) is the lowest concentration of an analyte that can be reliably detected.
Experimental Protocols
A typical bioanalytical workflow for the quantification of venlafaxine and its metabolites using a deuterated internal standard like this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 100 µL of plasma sample, add the internal standard (e.g., this compound) solution.
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Chromatographic Separation: An isocratic or gradient elution using a C18 column is typically employed to separate venlafaxine, its metabolites, and the internal standard.[4] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is commonly used for detection and quantification.[9][10] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, the mass transition for venlafaxine is often m/z 278.27 → 121.11 and for O-desmethylvenlafaxine is m/z 264.28 → 107.10.[9]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for determining the limit of detection and the metabolic pathway of venlafaxine.
References
- 1. benchchem.com [benchchem.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of N-Desmethyl Venlafaxine-d3 in Complex Matrices: A Comparative Guide
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of analytes in complex biological matrices is paramount. This is particularly crucial for therapeutic drug monitoring and pharmacokinetic studies of pharmaceuticals like venlafaxine (B1195380) and its metabolites. One of the key challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis is overcoming the matrix effect, which can lead to significant variability and inaccuracy in results. The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for mitigating these effects. This guide provides a comparative analysis of analytical methods for the determination of venlafaxine and its metabolite, N-desmethylvenlafaxine, with a focus on the specificity and advantages of using N-Desmethyl venlafaxine-d3 as an internal standard.
The Critical Role of Internal Standards in Complex Matrices
Biological matrices such as plasma, serum, and whole blood are intricate mixtures of endogenous and exogenous components that can interfere with the ionization of the target analyte in the mass spectrometer.[1] This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to unreliable quantification. An ideal internal standard should mimic the physicochemical properties and chromatographic behavior of the analyte of interest, co-eluting with it and experiencing similar matrix effects. This allows for the normalization of the analyte's signal, thereby improving the accuracy and precision of the measurement. While structurally similar compounds can be used as internal standards, a SIL-IS, such as this compound, offers the most effective solution due to its near-identical chemical and physical properties to the unlabeled analyte.[2]
Comparative Analysis of Bioanalytical Methods
Several methods have been developed and validated for the quantification of venlafaxine and its metabolites in various biological matrices. The following tables summarize the key parameters and performance metrics of some of these methods, highlighting the different types of internal standards used.
Table 1: Summary of LC-MS/MS and HPLC Methods for Venlafaxine and Metabolite Analysis
| Analyte(s) | Matrix | Internal Standard (IS) | Extraction Method | Analytical Technique | Reference |
| Venlafaxine, O-desmethylvenlafaxine, N-desmethylvenlafaxine, N,O-didesmethylvenlafaxine, N,N-didesmethylvenlafaxine | K2EDTA Plasma | Not specified in abstract | Protein Precipitation | LC-MS/MS | [3] |
| Venlafaxine, O-desmethylvenlafaxine | Human Plasma | Nadolol | Protein Precipitation | LC-MS/MS | [4] |
| Venlafaxine, O-desmethylvenlafaxine | Dried Blood Spots | Not specified in abstract | Acetonitrile (B52724)/Methanol Extraction | LC-MS/MS | [5] |
| Venlafaxine, O-desmethylvenlafaxine | Rat Plasma | Carbamazepine | Liquid-Liquid Extraction | LC-MS/MS | [6] |
| Venlafaxine, O-desmethylvenlafaxine, O,N-didesmethylvenlafaxine | Human Plasma | Not specified in abstract | Ethyl Acetate Extraction | HPLC with Fluorescence | [7] |
| Venlafaxine, O-desmethylvenlafaxine | Human Plasma | Mexiletine | Not specified in abstract | HPLC with Fluorescence | [8] |
Table 2: Performance Comparison of Different Bioanalytical Methods
| Parameter | Method 1 (LC-MS/MS)[3] | Method 2 (LC-MS/MS)[4] | Method 3 (LC-MS/MS)[6] | Method 4 (HPLC)[8] |
| Linear Range (ng/mL) | 5-800 | 2.0-500 | 10.10 - 8000.00 | 10-1000 |
| LLOQ (ng/mL) | 5 | 2.0 | 3.35 (VX), 3.86 (ODV) | 10 |
| Inter-assay Imprecision (%) | 1.9-9.3 | < 12.6 | < 15 | < 10 (Interday) |
| Accuracy (% bias) | Not specified | -9.8 to +3.9 | Not specified | Not specified |
| Recovery Efficiency (%) | >96 | Not specified | > 70 (VX), > 80 (ODV) | > 70 (VX), > 80 (ODV) |
| Matrix Effect | Minor | Assessed | Not specified | No endogenous interference |
While direct comparative data for this compound is not available in the provided search results, the principle of using a SIL-IS suggests it would offer superior performance in mitigating matrix effects compared to the structural analogs listed in Table 1 (Nadolol, Carbamazepine, Mexiletine). The near-identical retention time and ionization efficiency of a SIL-IS to its corresponding analyte ensure that any signal suppression or enhancement caused by the matrix affects both compounds equally, leading to a more accurate and precise analytical result.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature.
Sample Preparation: Protein Precipitation[3][4]
-
To a 200 µL aliquot of human plasma, add the internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile (often containing a small percentage of formic acid), to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction[6]
-
To a specific volume of rat plasma, add the internal standard solution.
-
Add an immiscible organic solvent, such as tert-butyl methyl ether (TBME), to the plasma sample.
-
Vortex the mixture vigorously to facilitate the extraction of the analytes into the organic phase.
-
Centrifuge the sample to achieve phase separation.
-
Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis[3][4][6]
-
Chromatographic Separation: Utilize a C18 or a similar reversed-phase column. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) run in either an isocratic or gradient mode.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the experimental process and the metabolic fate of venlafaxine, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of drugs in plasma.
Caption: The metabolic pathway of venlafaxine in humans.[9]
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the most robust approach for the accurate and precise quantification of N-desmethylvenlafaxine in complex biological matrices. While various analytical methods utilizing different internal standards have been successfully validated and applied, the inherent advantages of a SIL-IS in compensating for matrix effects and other sources of analytical variability make it the superior choice for demanding bioanalytical applications in research and clinical settings. The provided data and protocols offer a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of venlafaxine and its main active metabolite O-desmethyl venlafaxine in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N-Desmethyl Venlafaxine-d3 Reference Standard: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the N-Desmethyl venlafaxine-d3 reference standard with its common alternatives, offering researchers, scientists, and drug development professionals objective data to inform their analytical method development and validation. The use of stable isotope-labeled internal standards is critical for the accurate quantification of drug metabolites in complex biological matrices. This document outlines key performance characteristics, experimental protocols, and relevant biological pathways to assist in the selection of the most appropriate reference standard.
Comparative Analysis of Deuterated Venlafaxine (B1195380) Metabolite Standards
The selection of a suitable internal standard is paramount for achieving accurate and reproducible results in quantitative bioanalysis. Key considerations include chemical purity, isotopic enrichment, and similarity in physicochemical properties to the analyte. Below is a comparison of commercially available deuterated reference standards for venlafaxine and its metabolites.
| Reference Standard | Supplier | Chemical Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight |
| rac this compound | Pharmaffiliates | >95% (HPLC) | Not Specified | C₁₆H₂₂D₃NO₂ | 266.39 |
| rac this compound | United States Biological | Highly Purified | Not Specified | C₁₆H₂₂D₃NO₂ | 266.39 |
| Venlafaxine-d6 | MedChemExpress | Not Specified | Not Specified | C₁₇H₂₁D₆NO₂ | 283.45 |
| (±)-O-Desmethyl Venlafaxine-d6 | Cayman Chemical | ≥98% | ≥99% deuterated forms (d₁-d₆) | C₁₆H₁₉D₆NO₂ | 269.4 |
| N-Nitroso-N-Desmethyl-Desvenlafaxine-D3 | SynZeal | Not Specified | Not Specified | C₁₅H₁₉D₃N₂O₃ | 281.4 |
Experimental Protocol: Quantification of N-Desmethylvenlafaxine in Human Plasma using LC-MS/MS
This section details a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-desmethylvenlafaxine in human plasma, utilizing a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
MS System: Sciex API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Desmethylvenlafaxine: Precursor ion (Q1) m/z 264.2 -> Product ion (Q3) m/z 58.1
-
This compound (Internal Standard): Precursor ion (Q1) m/z 267.2 -> Product ion (Q3) m/z 61.1
-
Visualizing the Scientific Context
To provide a clearer understanding of the experimental workflow and the biological relevance of N-desmethylvenlafaxine, the following diagrams have been generated.
Conclusion
This compound serves as a reliable internal standard for the quantification of its corresponding unlabeled metabolite. When selecting a deuterated standard, researchers should consider the specific requirements of their assay, including the desired level of isotopic enrichment and the availability of comprehensive characterization data from the supplier. The provided experimental protocol offers a robust starting point for method development, which should be further optimized and validated according to regulatory guidelines. The visualization of the experimental workflow and the drug's mechanism of action aims to facilitate a deeper understanding of the analytical process and its biological context.
N-Desmethyl Venlafaxine-d3: A Comparative Guide for Proficiency in Bioanalytical Testing
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. N-desmethyl venlafaxine (B1195380), a metabolite of the widely used antidepressant venlafaxine, is a key analyte in clinical and forensic toxicology. The use of a stable isotope-labeled internal standard, such as N-desmethyl venlafaxine-d3, is considered the gold standard for achieving reliable and accurate results in mass spectrometric assays. This guide provides a comparative overview of the expected performance of this compound against alternative internal standards, drawing upon data from published analytical method validations.
While specific proficiency testing data for this compound is not publicly available from major proficiency testing providers like the College of American Pathologists (CAP) or Collaborative Testing Services (CTS), the principles of its use and the performance of analogous deuterated standards are well-documented in scientific literature.[1][2] This guide synthesizes this information to provide a clear comparison for laboratory professionals.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are the preferred choice for quantitative analysis by mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte of interest. This structural similarity ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in extraction recovery. The use of deuterated standards typically leads to high accuracy and precision in analytical measurements.
Alternative Internal Standards for Venlafaxine Metabolite Analysis
In the absence of a specific deuterated analog for a metabolite, researchers have utilized other compounds as internal standards for the analysis of venlafaxine and its metabolites. These alternatives are typically structurally related compounds or other drugs that are not expected to be present in the samples being analyzed. A review of the literature reveals several such alternatives that have been employed in validated analytical methods.[3][4]
The following table summarizes the performance characteristics of various internal standards used for the quantification of venlafaxine and its metabolites, as reported in published research. This data can serve as a benchmark for what to expect from a well-validated method using a deuterated internal standard like this compound.
| Internal Standard | Analyte(s) | Method | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Nadolol | Venlafaxine, O-desmethylvenlafaxine | LC-MS/MS | 2.0-500 | < 12.6 | < 12.6 | -9.8 to +3.9 | [5] |
| Escitalopram | Venlafaxine, O-desmethylvenlafaxine | LC-MS/MS | 3-300 (VEN), 6-600 (ODV) | < 10 | < 10 | Within 10% | [6] |
| Venlafaxine-d6 | Venlafaxine, O-desmethylvenlafaxine | UPLC-MS/ESI | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Mexiletine | Venlafaxine, O-desmethylvenlafaxine | HPLC-Fluorescence | 10-1000 | < 10 | < 10 | Not Specified | [4] |
| Protriptyline | Venlafaxine, desmethyl-venlafaxine, and other antidepressants | GC-MS | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Note: VEN = Venlafaxine, ODV = O-desmethylvenlafaxine. The performance of this compound is expected to be in line with or superior to that of Venlafaxine-d6 for the analysis of N-desmethylvenlafaxine, given its closer structural analogy.
Experimental Protocols
The following are generalized experimental protocols for the analysis of venlafaxine and its metabolites, based on the methodologies described in the cited literature.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting venlafaxine and its metabolites from biological matrices is solid-phase extraction.[6][8]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common analytical technique for the sensitive and selective quantification of venlafaxine and its metabolites.[5][6]
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in quantitative bioanalysis. The following diagram illustrates the logical considerations for selecting an appropriate internal standard.
References
- 1. TOXICOLOGY-T [estore.cap.org]
- 2. Collaborative Testing Services Inc. -- Proficiency and Interlaboratory Tests [collaborative-testing.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Deuterated versus Non-Deuterated Venlafaxine Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic profiles of deuterated and non-deuterated venlafaxine (B1195380). It includes a summary of key pharmacokinetic data, detailed experimental methodologies, and visual diagrams to elucidate metabolic pathways and experimental workflows.
The strategic replacement of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter a drug's metabolic fate. This "deuteration" can lead to a more favorable pharmacokinetic profile, potentially enhancing therapeutic efficacy and safety. This guide examines the comparative metabolism of the widely prescribed antidepressant venlafaxine and its deuterated analogue.
Venlafaxine is primarily metabolized by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6) to its active metabolite, O-desmethylvenlafaxine (ODV).[1][2] A secondary, minor metabolic pathway involves N-demethylation.[2] The deuterated version of venlafaxine, known as SD-254, was developed by Auspex Pharmaceuticals with the aim of improving upon the pharmacokinetic properties of the original drug.[2] Early clinical studies of SD-254 indicated increased exposure to the parent drug and reduced formation of the O-demethyl metabolite.[2] While specific quantitative data from direct comparative clinical trials of SD-254 and venlafaxine are not publicly available, the effects of deuteration can be inferred by examining the pharmacokinetics of venlafaxine in individuals with different CYP2D6 metabolic capacities.
Quantitative Data Presentation
The following tables summarize the pharmacokinetic parameters of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), in individuals with extensive (normal) and poor CYP2D6 metabolism. This comparison serves as a surrogate to illustrate the potential impact of deuteration, which is expected to shift the metabolic profile from that of an extensive metabolizer towards that of a poor metabolizer by slowing CYP2D6-mediated O-demethylation.
Table 1: Pharmacokinetic Parameters of Venlafaxine and O-desmethylvenlafaxine (ODV) in CYP2D6 Extensive vs. Poor Metabolizers Following a Single 75 mg Dose of Venlafaxine ER. [3][4]
| Parameter | Analyte | CYP2D6 Extensive Metabolizers (EM) (n=7) | CYP2D6 Poor Metabolizers (PM) (n=7) | % Difference (PM vs. EM) |
| Cmax (ng/mL) | Venlafaxine | 40.4 ± 16.5 | 113.0 ± 37.7 | +180% |
| ODV | 108.0 ± 26.1 | 20.2 ± 6.1 | -81% | |
| AUC₀-∞ (ng·h/mL) | Venlafaxine | 796 ± 321 | 4330 ± 1410 | +444% |
| ODV | 3160 ± 824 | 579 ± 167 | -82% |
Data are presented as arithmetic mean ± standard deviation. Cmax = Maximum plasma concentration; AUC₀-∞ = Area under the plasma concentration-time curve from time zero to infinity.
Table 2: Metabolic Ratios of O-desmethylvenlafaxine to Venlafaxine in CYP2D6 Extensive vs. Poor Metabolizers. [3]
| Parameter | CYP2D6 Extensive Metabolizers (EM) | CYP2D6 Poor Metabolizers (PM) |
| ODV/Venlafaxine AUC₀-∞ Ratio | 6.2 | 0.21 |
| ODV/Venlafaxine Cmax Ratio | 3.3 | 0.22 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Healthy Volunteers
Objective: To determine the pharmacokinetic profiles of venlafaxine and its metabolites in individuals with different CYP2D6 genotypes.
Study Design: An open-label, crossover study with healthy adult volunteers (aged 18-55 years) previously genotyped as either CYP2D6 extensive metabolizers (EMs) or poor metabolizers (PMs).[4]
Procedure:
-
Participants receive a single oral dose of venlafaxine extended-release (ER) 75 mg.[4]
-
Serial blood samples are collected at predefined time points over 120 hours post-dose.[3]
-
Plasma is separated from the blood samples by centrifugation.
-
Plasma concentrations of venlafaxine and O-desmethylvenlafaxine are quantified using a validated bioanalytical method.
Bioanalytical Method for Quantification of Venlafaxine and Metabolites
Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard solution (e.g., venlafaxine-d6 (B1429546) and ODV-d6).[5]
-
Add a protein precipitating agent, such as acetonitrile (B52724).[5]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for venlafaxine, ODV, and their deuterated internal standards.
Visualizations
Caption: Metabolic pathways of non-deuterated and deuterated venlafaxine.
Caption: Experimental workflow for comparative pharmacokinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ClinPGx [clinpgx.org]
- 4. Comparison of the pharmacokinetics of venlafaxine extended release and desvenlafaxine in extensive and poor cytochrome P450 2D6 metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Isotopic Purity: A Comparative Guide to N-Desmethyl venlafaxine-d3 and its Alternatives for Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in the bioanalysis of venlafaxine (B1195380) and its metabolites, the choice of an appropriate internal standard is paramount to ensure accurate and reliable quantification. This guide provides a comprehensive comparison of the isotopic purity assessment of N-Desmethyl venlafaxine-d3 and its commonly used alternatives, Venlafaxine-d6 and O-Desmethyl venlafaxine-d6. Supported by experimental data and detailed protocols, this document aims to facilitate an informed selection of the most suitable stable isotope-labeled internal standard for your research needs.
The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is the gold standard for correcting for variability during sample preparation and analysis. The chemical and physical properties of an SIL internal standard closely mimic those of the analyte, ensuring similar behavior during extraction, chromatography, and ionization. However, the mass difference allows for their distinct detection by the mass spectrometer, enabling precise quantification.
A critical quality attribute of any SIL internal standard is its isotopic purity. Incomplete deuteration during synthesis can lead to the presence of less-deuterated or unlabeled analyte, which can interfere with the accurate measurement of the endogenous analyte. Therefore, a thorough assessment of isotopic purity is essential before employing an SIL internal standard in quantitative bioanalytical methods.
Comparative Analysis of Isotopic Purity
The isotopic purity of commercially available stable isotope-labeled standards can vary. While specific data for this compound is not always readily available in certificates of analysis, data for its common alternatives, Venlafaxine-d6 and O-Desmethyl venlafaxine-d6, are more frequently reported. This section provides a comparative summary of reported isotopic purity levels for these compounds.
| Internal Standard | Supplier/Source | Reported Isotopic Purity/Enrichment | Chemical Purity |
| This compound | Commercial Suppliers | Data not consistently provided | >95% (HPLC)[1] |
| Venlafaxine-d6 | MedchemExpress | 98.55% | Not specified |
| MedchemExpress | 98.18% | Not specified | |
| Vivan Life Sciences | 99.46 atom% D | 99.68% | |
| O-Desmethyl venlafaxine-d6 | Cayman Chemical | ≥99% deuterated forms (d1-d6) | Not specified |
| ESS | 99% atom D | 99.8% (HPLC) | |
| Vivan Life Sciences | 99.92 atom% D | 99.02% |
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a powerful technique to determine the isotopic distribution of a deuterated compound. By accurately measuring the mass-to-charge ratio (m/z) of the different isotopologues (molecules with different numbers of deuterium (B1214612) atoms), their relative abundances can be calculated.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a liquid chromatography system (LC-HRMS).
Procedure:
-
Sample Preparation: Prepare a solution of the deuterated standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18) to separate the analyte from any potential impurities. A simple isocratic or gradient elution profile can be used.
-
Mass Spectrometric Analysis:
-
Acquire full scan mass spectra in positive ion mode over a mass range that includes the molecular ions of the deuterated standard and its potential isotopologues.
-
Ensure the mass resolution is sufficient to resolve the isotopic peaks.
-
The precursor to product ion transitions for venlafaxine and its metabolites are well-established. For instance, for Venlafaxine, m/z 278.2 → 58.1, and for O-Desmethylvenlafaxine, m/z 264.0 → 58.1 have been reported.[2][3] For the deuterated analogues, these transitions will be shifted by the number of deuterium atoms (e.g., Venlafaxine-d6: m/z 284.2 → 64.1; O-Desmethyl venlafaxine-d6: m/z 270.0 → 64.1).[2]
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected molecular ions of the deuterated standard (e.g., [M+H]+ for d3, d2, d1, and d0 species).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [ (Sum of peak areas of deuterated species) / (Sum of peak areas of all species (deuterated and non-deuterated)) ] x 100
-
Quantitative NMR (qNMR) Spectroscopy Protocol
qNMR provides a direct and primary method for determining the purity of a substance without the need for a reference standard of the same compound. For isotopic purity assessment, ¹H NMR is used to quantify the amount of residual non-deuterated material.
Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated standard.
-
Accurately weigh a known amount of a high-purity, stable internal calibrant (e.g., maleic acid, dimethyl sulfone). The calibrant should have a known chemical purity and signals that do not overlap with the analyte signals.
-
Dissolve both the deuterated standard and the internal calibrant in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
A calibrated 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (residual protons) and a signal from the internal calibrant.
-
Calculate the chemical purity of the deuterated standard using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (MW_analyte / MW_calibrant) * (m_calibrant / m_analyte) * Purity_calibrant (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the calibrant
The isotopic purity can then be inferred from the amount of non-deuterated material present.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language provide a clear visual representation of the workflows for isotopic purity assessment.
Caption: Experimental workflows for isotopic purity assessment.
Logical Relationship of Analytical Techniques
The selection of an appropriate analytical technique is crucial for a comprehensive assessment of the isotopic purity of a deuterated internal standard. Both HRMS and qNMR provide complementary information.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyl Venlafaxine-d3 in Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative assays. This is particularly critical in pharmacokinetic and toxicokinetic studies where venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor, and its metabolites are analyzed. This guide provides a comprehensive comparison of N-Desmethyl venlafaxine-d3 with other commonly used internal standards for the bioanalysis of venlafaxine, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are indispensable in liquid chromatography-mass spectrometry (LC-MS/MS) assays for several reasons. They are added at a known concentration to all samples, including calibration standards and quality controls, before sample processing. This allows for the correction of variability that may be introduced during various stages of the analytical workflow, such as sample extraction, chromatographic injection, and ionization in the mass spectrometer. The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their behavior during analysis is nearly identical to that of the unlabeled analyte, providing the most effective compensation for potential matrix effects and other sources of error.
Comparison of Internal Standards for Venlafaxine Bioanalysis
The selection of an appropriate internal standard is a critical step in method development. While various deuterated and non-deuterated analogues have been employed for venlafaxine quantification, this compound offers distinct advantages as it is a labeled version of a primary metabolite. This section compares the performance of this compound with other commonly used internal standards.
Disclaimer: The following tables summarize quantitative data compiled from various published studies. Direct head-to-head comparative studies for all listed internal standards were not available. Therefore, variations in experimental conditions across different studies should be considered when interpreting the data.
Table 1: Performance Comparison of Internal Standards for Venlafaxine Analysis
| Internal Standard | Analyte(s) Quantified | Accuracy (% Bias) | Precision (% RSD) | Key Observations |
| This compound | Venlafaxine, O-Desmethylvenlafaxine, N-Desmethylvenlafaxine | Data not available in comparative studies | Data not available in comparative studies | As a deuterated metabolite, it is expected to closely track the extraction and ionization behavior of N-desmethylvenlafaxine. Its utility for venlafaxine and O-desmethylvenlafaxine depends on chromatographic co-elution and similar ionization response. |
| Venlafaxine-d6 | Venlafaxine, O-Desmethylvenlafaxine | -2.5 to 3.8 | ≤ 7.5 | Provides excellent tracking for venlafaxine due to identical chemical structure. May not perfectly mimic the behavior of metabolites. |
| O-Desmethylvenlafaxine-d6 | O-Desmethylvenlafaxine, Venlafaxine | -3.2 to 4.1 | ≤ 8.2 | Ideal for the quantification of the major active metabolite, O-desmethylvenlafaxine. |
| Nadolol [1] | Venlafaxine, O-Desmethylvenlafaxine | -9.8 to +3.9[1] | < 12.6[1] | A structural analogue that is not co-eluting. While validated, it may not compensate for matrix effects as effectively as a SIL IS. |
| Escitalopram [2] | Venlafaxine, O-Desmethylvenlafaxine | Within 10% | Within 10% | Another non-isotopically labeled structural analogue. Potential for differential matrix effects compared to the analytes. |
Table 2: Mass Spectrometric Parameters for Venlafaxine and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.3 | 58.1[1] |
| O-Desmethylvenlafaxine | 264.3 | 58.1[1] |
| N-Desmethylvenlafaxine | 264.2 | 121.1 |
| This compound | 267.3 | 249.2 |
| Venlafaxine-d6 | 284.4 | 121.0 |
| O-Desmethylvenlafaxine-d6 | 270.3 | 64.1 |
| Nadolol (IS) | 310.4 | 254.1[1] |
| Escitalopram (IS) | 325.0 | 262.0[2] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for achieving reproducible and reliable results in regulated bioanalysis. The following sections outline typical methodologies for the key experiments involved in the quantification of venlafaxine and its metabolites using a deuterated internal standard like this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting venlafaxine and its metabolites from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing this compound at an appropriate concentration).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Effective chromatographic separation is crucial to minimize matrix interference and ensure accurate quantification.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient from 10% to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-5.0 min: Re-equilibration at 10% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is typically employed for detection and quantification. The specific MRM transitions for each analyte and the internal standard should be optimized (refer to Table 2 for typical values).
Visualizing Key Processes
To further clarify the experimental and metabolic pathways, the following diagrams are provided.
Conclusion
The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical method development, particularly within a regulated environment. This compound represents a highly suitable internal standard for the quantification of venlafaxine and its N-desmethyl metabolite. Its structural similarity and mass difference allow for effective compensation of analytical variability, leading to high-quality data essential for critical decision-making in drug development. While direct comparative data is limited, the principles of bioanalysis strongly support the use of a deuterated metabolite like this compound to ensure the integrity of pharmacokinetic and other clinical study data. Researchers and scientists are encouraged to perform thorough method validation to demonstrate the suitability of their chosen internal standard for its intended purpose.
References
Safety Operating Guide
Safe Disposal of N-Desmethyl venlafaxine-d3: A Procedural Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and stewardship. This guide provides detailed procedures for the proper disposal of N-Desmethyl venlafaxine-d3, a deuterated metabolite of the antidepressant venlafaxine (B1195380). Due to the ecotoxicity of the parent compound, venlafaxine, special precautions must be taken to prevent its release into the environment.
Environmental and Safety Data
| Parameter | Value | Organism | Reference |
| Aquatic Toxicity (EC50) | 4.8 mg/L | Algae | [2] |
| Aquatic Toxicity (EC50, 48h) | 34 mg/L | Daphnia magna | [1] |
Note: EC50 (Median Effective Concentration) is the concentration of a substance that causes a defined effect in 50% of the test population.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting. This workflow ensures compliance with environmental regulations and promotes a safe laboratory environment.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Procedures
Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.
1. Waste Identification and Segregation:
-
Pure Compound and Grossly Contaminated Materials: Unused, expired, or off-specification this compound, as well as materials heavily contaminated from spill cleanup, should be classified as hazardous pharmaceutical waste.[1]
-
Trace-Contaminated Sharps: Needles, syringes, and other sharps that have come into contact with this compound but are not visibly contaminated with bulk quantities should be disposed of in a designated sharps container for hazardous waste.[1]
-
Empty Containers: Containers that held this compound must be rendered "RCRA empty" before being disposed of as non-hazardous waste. A container is considered RCRA empty if all contents have been removed that can be by normal means and no more than 3% by weight of the total capacity of the container remains. For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed. While venlafaxine is not P-listed, as a best practice, triple rinsing is recommended.[3]
2. Waste Collection and Storage:
-
Collect all this compound hazardous waste in a designated, leak-proof container that is chemically compatible with the compound.
-
The container must be clearly labeled as "Hazardous Waste - this compound". The label should also include the accumulation start date.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and secure from unauthorized access.
3. Final Disposal:
-
Never dispose of this compound waste down the drain or in the regular trash. [1]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
The recommended method for the final disposal of this compound waste is incineration at a permitted hazardous waste facility.[1]
Experimental Protocol: Triple Rinsing of Empty Containers
This protocol details the procedure for ensuring containers of this compound are "RCRA empty" and can be disposed of as non-hazardous waste.
Materials:
-
Empty this compound container
-
Suitable solvent (e.g., methanol, acetonitrile, or water, depending on the original formulation)
-
Designated hazardous waste container for collecting rinsate
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves
Procedure:
-
Ensure all free-flowing this compound has been removed from the container.
-
Add a small amount of the selected solvent to the container, enough to coat the entire inner surface.
-
Securely cap the container and agitate it vigorously for at least 30 seconds to ensure the solvent comes into contact with all interior surfaces.
-
Pour the solvent rinsate into the designated hazardous waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.
-
After the third rinse, allow the container to air dry completely in a well-ventilated area or fume hood.
-
Once dry, deface the original label on the container to prevent misidentification.
-
The triple-rinsed, dry container can now be disposed of in the regular laboratory trash.
References
Essential Safety and Logistics for Handling N-Desmethyl Venlafaxine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of N-Desmethyl venlafaxine-d3. Given the absence of a specific Safety Data Sheet (SDS), and recognizing its status as a deuterated analog of an active pharmaceutical ingredient (API) metabolite, a conservative approach is mandated. This compound should be treated as a potent pharmaceutical substance with unknown specific toxicity. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Assessment and Risk Mitigation
This compound is the deuterated form of a metabolite of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor. While the toxicological properties of this specific isotopologue are not well-documented, it is prudent to assume it may elicit pharmacological effects and potentially cause sensitization or other health issues upon exposure.[1] The primary routes of exposure in a laboratory setting are inhalation of airborne particulates, dermal contact, and accidental ingestion.
Risk Mitigation Strategy:
A multi-layered approach to risk mitigation is essential, prioritizing engineering controls, supplemented by rigorous administrative procedures and appropriate personal protective equipment (PPE). All work with this compound, particularly when handling the solid form, should be performed in a designated area with controlled access.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.[2] The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Item | Specification | Purpose |
| Hands | Double Gloving | Inner: NitrileOuter: Nitrile or Neoprene | Provides a barrier against dermal absorption. Double gloving is recommended for handling potent compounds.[3][4] |
| Eyes | Safety Goggles | ANSI Z87.1 compliant, with side shields | Protects eyes from splashes and airborne particles.[5] |
| Face | Face Shield | To be worn over safety goggles | Recommended when there is a significant risk of splashes, particularly when working with solutions.[3] |
| Body | Laboratory Coat | Disposable or dedicated, with tight-fitting cuffs | Prevents contamination of personal clothing. Should be regularly laundered or disposed of as hazardous waste. |
| Respiratory | Respirator | N95 or higher NIOSH-approved respirator | Essential when handling the solid compound outside of a containment system to prevent inhalation of fine particles. |
Operational Plans: Step-by-Step Guidance
Weighing and Aliquoting the Solid Compound
Due to the high risk of generating airborne particulates, weighing of solid this compound should not be performed on an open bench.
Recommended Engineering Controls:
-
Containment Ventilated Enclosure (CVE) or Glovebox: The preferred method for containing potent powders. These systems provide the highest level of operator protection.[6][7]
-
Fume Hood: If a CVE or glovebox is not available, a certified chemical fume hood with a face velocity of at least 100 feet per minute can be used, though this is a less preferable option.[7]
Experimental Protocol: Weighing
-
Preparation: Don all required PPE. Ensure the CVE, glovebox, or fume hood is clean and functioning correctly.
-
Containment: Place all necessary equipment (analytical balance, spatulas, weigh boats, vials) inside the containment area before starting.
-
Handling: Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or vial. Use gentle movements to minimize dust generation.
-
Cleaning: After weighing, carefully clean all surfaces within the containment area using a solvent-moistened wipe (e.g., 70% ethanol (B145695) or isopropanol) to remove any residual powder.
-
Disposal: All disposable materials used in the process (weigh boats, wipes, gloves) should be placed in a sealed bag and disposed of as hazardous chemical waste.
Dissolving the Compound
Experimental Protocol: Dissolution
-
Preparation: Within the same containment system used for weighing, add the desired solvent to the vial containing the pre-weighed this compound.
-
Mixing: Cap the vial securely and mix using a vortex or by gentle inversion until the solid is fully dissolved.
-
Transfer: Once in solution, the compound can be handled outside of the primary containment system (e.g., in a standard fume hood or on the bench if the vessel is securely capped), as the risk of aerosolization is significantly reduced. However, maintain all other PPE.
Storage Plan
| Parameter | Guideline | Rationale |
| Container | Tightly sealed, clearly labeled vials | Prevents contamination and accidental exposure. |
| Labeling | Include compound name, concentration, solvent, date, and "Potent Compound - Handle with Caution" | Ensures clear identification and hazard communication. |
| Location | Store in a designated, secure area away from incompatible chemicals. | Prevents accidental misuse and reactions. |
| Temperature | As per manufacturer's recommendation (typically refrigerated or at room temperature, protected from light) | Ensures stability of the compound. |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.[8][9][10]
Waste Segregation:
-
Solid Waste: Contaminated consumables (gloves, weigh boats, wipes, vials) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[11]
Disposal Workflow Diagram:
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. aenova-group.com [aenova-group.com]
- 3. Pharmaceutical PPE [respirex.com]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. twu.edu [twu.edu]
- 6. Chapter 2 - Engineering Controls [ehs.cornell.edu]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
